Wang Resin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFNHBZJXXFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942130 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201058-08-4 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Wang Resin in Solid-Phase Peptide Synthesis
An In-Depth Technical Guide to Wang Resin in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Nobel Laureate R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][2] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[2]
Among the various solid supports available, this compound is one of the most widely utilized for the synthesis of peptides with a C-terminal carboxylic acid using the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[3][4][5] Developed by Su-sun Wang in 1973, this resin significantly improved the yield and purity of peptides synthesized via SPPS.[5]
Chemically, this compound is a polystyrene support cross-linked with 1-2% divinylbenzene, which provides mechanical stability and prevents disintegration during the synthesis process.[3][6] Its defining feature is the p-alkoxybenzyl alcohol linker, which allows for the attachment of the first amino acid through an ester bond.[3] This linkage is stable throughout the cycles of Fmoc deprotection and amino acid coupling but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxyl group.[3][7] This characteristic makes it ideal for synthesizing many bioactive peptides and therapeutic agents where a C-terminal acid is required.[3]
Core Characteristics and Data Presentation
The physical and chemical properties of this compound are critical determinants of its performance in SPPS. Key parameters such as loading capacity, particle size, and swelling volume directly impact synthesis efficiency, yield, and purity.
Chemical Structure and Linkage
The functional component of this compound is the benzyl alcohol linker attached to the polystyrene backbone. The first Fmoc-protected amino acid is anchored to this linker via an ester bond.
Caption: Logical relationship of this compound components.
Quantitative Resin Properties
The selection of a resin with appropriate physical properties is crucial for successful peptide synthesis. The following tables summarize key quantitative data for typical Wang resins.
| Property | Typical Value Range | Significance in SPPS |
| Loading Capacity | 0.3 - 1.0 mmol/g | Defines the number of reactive sites per gram of resin, influencing the total yield of the peptide.[8] |
| Polymer Matrix | Polystyrene cross-linked with 1% Divinylbenzene (DVB) | Provides insolubility and mechanical stability. The degree of cross-linking affects swelling properties.[3][6] |
| Mesh Size | 100-200 mesh or 200-400 mesh | Smaller particle size increases the surface area, potentially improving reaction kinetics, but may slow filtration.[3] |
Table 1: General Properties of this compound.
| Solvent | Typical Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 4.0 - 7.0 mL/g |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 mL/g |
Table 2: Swelling Characteristics of Polystyrene-based this compound.[6][9] Adequate swelling is essential for reagent access to the growing peptide chain.[10]
Experimental Protocols
The following sections provide detailed methodologies for the key stages of peptide synthesis using this compound with the Fmoc/tBu strategy.
Loading the First Amino Acid
Attaching the first amino acid to the this compound is a critical step that can be prone to racemization.[7][11] While using pre-loaded Wang resins is common to avoid this issue, the following protocol outlines the manual loading process.[5][11]
Objective: To covalently attach the C-terminal Fmoc-amino acid to the this compound via an ester linkage.
Reagents:
-
This compound
-
Fmoc-amino acid (1.5 - 2.5 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (1.0 equivalent relative to the amino acid)
-
Hydroxybenzotriazole (HOBt) (1.5 - 2.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
Methodology:
-
Swell the this compound in a 9:1 (v/v) mixture of DCM/DMF (approx. 15 mL per gram of resin) for at least 1 hour in a reaction vessel.[4][7]
-
In a separate flask, dissolve the Fmoc-amino acid and an equivalent amount of HOBt in a minimal volume of DMF.[7]
-
Add the amino acid/HOBt solution to the swollen resin.
-
Add DMAP (dissolved in a small amount of DMF) to the resin mixture.[7]
-
Add DIC to the reaction vessel and agitate the mixture at room temperature for 2-4 hours.[7]
-
After the coupling reaction, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.
-
To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Wash the resin again as described in step 6 and dry it under a high vacuum.
Peptide Chain Elongation: The SPPS Cycle
The elongation of the peptide chain involves a repetitive cycle of deprotection and coupling steps.
Caption: The standard workflow for the SPPS cycle.
A. Fmoc Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[4][7]
-
Filter and repeat the treatment with fresh deprotection solution for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[7]
B. Amino Acid Coupling
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA) in DMF for several minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the this compound and simultaneously remove the acid-labile side-chain protecting groups.
Objective: To release the peptide from the solid support and obtain the crude peptide product.
Cleavage Cocktail Composition: The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to trap the reactive carbocations generated during the deprotection of side chains, preventing side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[12]
| Reagent Name | Composition (v/v/w) | Application |
| Standard (TFA/TIS/H₂O) | TFA / Triisopropylsilane / H₂O (95:2.5:2.5) | For peptides without highly sensitive residues.[9] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing Cys, Met, Trp, Tyr.[9] |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | An "odorless" alternative effective for scavenging trityl groups.[9] |
Table 3: Common Cleavage Cocktails for Fmoc SPPS.
Methodology:
-
Ensure the N-terminal Fmoc group is removed from the final amino acid.[13]
-
Wash the peptide-resin thoroughly with DCM (3x) and dry it under a high vacuum for at least 3 hours.
-
Add the appropriate cleavage cocktail to the dry resin (typically 10 mL per gram of resin) in a reaction vessel.[9]
-
Agitate the mixture at room temperature for 1.5 to 4 hours. The exact time depends on the stability of the protecting groups.[7]
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[7][13]
-
Wash the resin with small portions of fresh TFA (2-3x) and combine the filtrates.[7][13]
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a large volume (8-10 times the filtrate volume) of cold diethyl ether.[7]
-
Allow the peptide to precipitate fully, if necessary, by storing it at 4°C or -20°C.[13]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3x) to remove residual scavengers and organic impurities.
-
Dry the crude peptide under vacuum. The product can then be purified, typically by reverse-phase HPLC.
Caption: Workflow for peptide cleavage from this compound.
Conclusion
This compound remains a fundamental and reliable solid support for the Fmoc-based synthesis of peptides terminating in a carboxylic acid.[3][7] Its compatibility with a wide range of chemistries, straightforward cleavage mechanism, and adaptability to both manual and automated synthesis contribute to its widespread use.[3] A thorough understanding of its properties and adherence to optimized protocols for loading, chain elongation, and cleavage are paramount for researchers aiming to achieve high yield and purity in their synthetic peptide products.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
The Core of Peptide Synthesis: A Technical Guide to Solid-Phase Peptide Synthesis Utilizing Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of these vital biomolecules for research, diagnostics, and therapeutic development. At the heart of the widely used Fmoc/tBu strategy for producing peptides with a C-terminal carboxylic acid lies the Wang resin. This in-depth technical guide provides a comprehensive overview of the principles and practices of SPPS using this versatile solid support.
Understanding this compound: The Solid Support
This compound is a polystyrene-based resin cross-linked with divinylbenzene, providing it with the necessary mechanical and chemical stability for the rigors of peptide synthesis.[1][2] Its defining feature is the p-alkoxybenzyl alcohol linker, which allows for the attachment of the first amino acid via an ester bond.[2][3] This linkage is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxyl group.[1][2][4][5]
Key characteristics of this compound that influence the synthesis process include:
-
Loading Capacity: This refers to the number of reactive sites (hydroxyl groups) per gram of resin, typically ranging from 0.3 to 1.0 mmol/g.[6][7] Higher loading can increase efficiency, while lower loading is often preferred for synthesizing long or complex peptides to minimize steric hindrance.[1][8]
-
Mesh Size: Common mesh sizes are 100-200 and 200-400.[3][6] Smaller particle sizes (higher mesh numbers) offer a greater surface area, which can improve reaction kinetics but may also lead to increased back-pressure in automated synthesizers.[6]
-
Crosslinking: Typically, Wang resins are crosslinked with 1% divinylbenzene (DVB), which provides a good balance of solvent swellability and mechanical stability.[6]
The Solid-Phase Peptide Synthesis Workflow with this compound
The synthesis of a peptide on this compound follows a cyclical process of deprotection, coupling, and washing. This iterative process allows for the stepwise elongation of the peptide chain.
Attachment of the First Amino Acid
The initial step involves the esterification of the C-terminal Fmoc-protected amino acid to the hydroxyl group of the this compound. This is a critical step that can be prone to racemization, especially for sensitive amino acids like Cysteine and Histidine.[4] To mitigate this, pre-loaded Wang resins are widely used.[1][2] For manual loading, several activation methods are employed.
The Elongation Cycle
Once the first amino acid is attached, the peptide chain is elongated through a series of repeating steps:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[9] This exposes a free amine group for the next coupling reaction.
-
Washing: The resin is thoroughly washed to remove excess piperidine and byproducts. Common solvents for washing include DMF, dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1][10]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain. A variety of coupling reagents can be used to facilitate the formation of the peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts before the next deprotection step.[10]
Final Cleavage and Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the this compound, and simultaneously, the acid-labile side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly TFA, and a mixture of scavengers.[4][5][7] Scavengers, such as water, triisopropylsilane (TIS), and ethanedithiol (EDT), are crucial for quenching reactive cationic species generated during the cleavage process, thereby preventing side reactions and protecting sensitive amino acid residues.[5][11]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in SPPS on this compound.
Resin Preparation and Swelling
Before initiating the synthesis, the resin must be swelled in an appropriate solvent to allow for efficient diffusion of reagents.
| Step | Procedure |
| 1 | Place the desired amount of this compound in a reaction vessel. |
| 2 | Add a suitable solvent, such as DMF or DCM (approximately 10-15 mL per gram of resin).[4][12] |
| 3 | Allow the resin to swell for at least 30-60 minutes at room temperature.[9][10] |
| 4 | Drain the solvent. |
Attachment of the First Amino Acid (Manual Loading)
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 1.5 - 5 |
| DIC/DCC | 1.5 - 5 |
| HOBt | 1.5 - 5 |
| DMAP | 0.1 - 0.3 |
Protocol:
-
Swell the this compound in a 9:1 (v/v) mixture of DCM/DMF.[4][13]
-
In a separate vessel, dissolve the Fmoc-amino acid (1.5-5 eq) and HOBt (1.5-5 eq) in a minimal amount of DMF.[4][10]
-
Add the amino acid/HOBt solution to the swelled resin.
-
Add DIC (1.5-5 eq) to the resin mixture.
-
Agitate the mixture for 3-12 hours at room temperature.[10][13]
-
Wash the resin thoroughly with DMF, MeOH, and DCM.[10]
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM for 30-60 minutes.[4][13]
-
Wash the resin again with DCM and DMF.
Standard SPPS Cycle
| Step | Reagent/Solvent | Typical Concentration/Equivalents | Reaction Time |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 7-15 minutes[9][10] |
| Washing | DMF | - | 3-6 times |
| Amino Acid Coupling | Fmoc-Amino Acid | 5 eq | - |
| HBTU/HATU | 5 eq | - | |
| DIPEA/NMM | 10 eq | 15-40 minutes[9][10] | |
| Washing | DMF | - | 3-5 times |
Protocol:
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for the specified time.[9]
-
Drain the deprotection solution.
-
Washing: Wash the resin multiple times with DMF.[9]
-
Coupling: In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in a suitable solvent (DMF or NMP).[10] Add this solution to the resin and agitate.
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF.[10]
-
Repeat the cycle for each subsequent amino acid.
Final Cleavage from this compound
Cleavage Cocktail Composition:
| Reagent | Purpose | Typical Percentage |
| Trifluoroacetic Acid (TFA) | Cleavage Agent | 82.5 - 95%[7][11][14] |
| Water (H₂O) | Scavenger | 2.5 - 5%[7][14] |
| Triisopropylsilane (TIS) | Scavenger | 2.5 - 5%[7][14] |
| Thioanisole | Scavenger | 5%[14] |
| Ethanedithiol (EDT) | Scavenger | 2.5%[14] |
Protocol:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin with DCM and dry it.[12]
-
Prepare the cleavage cocktail fresh in a fume hood. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 1.5-4 hours at room temperature with occasional swirling.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[4][15]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
| Parameter | Typical Values | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g[6][7] | Lower loading is beneficial for long or difficult sequences.[8] |
| Amino Acid Equivalents (Coupling) | 5 eq (relative to resin loading)[10] | Can be adjusted based on the difficulty of the coupling step. |
| Coupling Reagent Equivalents | 4.5 - 5 eq[9][10] | Stoichiometry may vary slightly depending on the specific reagent. |
| Base Equivalents (Coupling) | 10 eq[10] | Typically a 2-fold excess relative to the amino acid and coupling agent. |
| Cleavage Time | 1.5 - 4 hours[4] | Dependent on the peptide sequence and protecting groups. |
| Expected Crude Purity | 50 - 90%[7] | Highly dependent on the peptide sequence and synthesis efficiency. |
| Expected Overall Yield | Moderate to High[7] | Influenced by numerous factors including sequence, length, and purity. |
Conclusion
Solid-phase peptide synthesis using this compound remains a robust and widely adopted methodology for the production of peptides with C-terminal carboxylic acids. A thorough understanding of the resin's properties, the core principles of the SPPS cycle, and the optimization of experimental protocols are paramount to achieving high yields and purities. This guide provides the fundamental knowledge and practical protocols to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. peptideweb.com [peptideweb.com]
- 14. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 15. peptide.com [peptide.com]
The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Wang Resin Mechanism of Action in Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the Wang resin has established itself as a cornerstone, particularly within the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) chemistry framework. Its prevalence stems from a combination of favorable chemical properties, including stability throughout the synthesis cycles and the mild acidic conditions required for the final cleavage of the synthesized peptide.[1][2] This technical guide provides a comprehensive examination of the this compound's core mechanism of action, offering detailed experimental protocols and quantitative data to empower researchers in the precise and efficient synthesis of peptides.
The Foundation: Structure and Properties of this compound
This compound is a polystyrene-based solid support, cross-linked with divinylbenzene to ensure mechanical stability and prevent degradation during the iterative steps of peptide synthesis.[1] Its defining characteristic is the p-alkoxybenzyl alcohol linker, which provides the reactive hydroxyl group for the attachment of the first Fmoc-protected amino acid.[3][4] This ester linkage is engineered to be stable to the basic conditions used for Fmoc deprotection (typically piperidine) yet labile to moderately acidic conditions (typically trifluoroacetic acid), allowing for the release of the final peptide with a C-terminal carboxylic acid.[1][5]
The performance of this compound is also influenced by its physical properties. Smaller particle sizes can enhance solvent penetration and reagent diffusion due to a higher surface area-to-volume ratio, which is particularly advantageous for the synthesis of longer or more sterically hindered peptides.[1] The loading capacity, typically ranging from 0.3 to 0.8 mmol/g, is a critical parameter that dictates the amount of peptide that can be synthesized on a given amount of resin.[6]
The Core Mechanism: A Step-by-Step Elucidation
The synthesis of a peptide on this compound using Fmoc chemistry is a cyclical process involving three key stages: attachment of the first amino acid, iterative elongation of the peptide chain, and final cleavage.
Anchoring the Chain: Attachment of the First Amino acid
The initial and crucial step is the esterification of the this compound's hydroxyl groups with the carboxyl group of the first N-terminally Fmoc-protected amino acid. This reaction is typically catalyzed by a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[1][3] To mitigate the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5]
Following the attachment, any unreacted hydroxyl groups on the resin are "capped" using an acetylating agent like acetic anhydride to prevent the formation of deletion sequences in the final peptide product.[5]
Elongating the Peptide: The Synthesis Cycle
With the first amino acid securely anchored, the peptide chain is elongated in a series of repetitive cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.
2.2.1. Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[5][7] This exposes a free primary amine on the growing peptide chain, ready for the next coupling reaction.
2.2.2. Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. The activation of the carboxylic acid group is achieved using a variety of coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA).[8] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[7]
Releasing the Product: Cleavage from the Resin
The final step in the synthesis is the cleavage of the completed peptide from the this compound and the simultaneous removal of any side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[9] To prevent side reactions caused by the highly reactive cationic species generated during cleavage, a "cleavage cocktail" containing scavengers is used.[10][11] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), which trap reactive intermediates that could otherwise modify sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[11]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Fmoc SPPS using this compound.
Resin Preparation and Swelling
| Parameter | Value/Description |
| Objective | To prepare the resin for the first amino acid coupling. |
| Solvent | Dichloromethane (DCM) or N,N-dimethylformamide (DMF).[10] |
| Procedure | Suspend the this compound in the chosen solvent (approx. 10-15 mL per gram of resin).[5][10] |
| Duration | Allow the resin to swell for at least 30 minutes at room temperature.[8][10] |
| Outcome | Swollen resin with accessible reactive sites. |
Detailed Protocol:
-
Weigh the desired amount of this compound into a suitable reaction vessel.
-
Add approximately 10-15 mL of DCM or DMF per gram of resin.[5][10]
-
Agitate the suspension gently for at least 30 minutes to ensure complete swelling.[8][10]
-
Drain the solvent by filtration.
Attachment of the First Amino Acid (Loading)
| Parameter | Reagent/Condition | Equivalents (relative to resin capacity) |
| Fmoc-Amino Acid | - | 1.5 - 5 |
| Coupling Reagent | Diisopropylcarbodiimide (DIC) | 1.5 - 5 |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.3 |
| Racemization Suppressor | 1-Hydroxybenzotriazole (HOBt) | 1.5 - 5 |
| Solvent | DCM:DMF (e.g., 9:1 or 2:1 v/v) | - |
| Reaction Time | 3 - 12 hours | - |
| Temperature | Room Temperature | - |
Detailed Protocol (DIC/HOBt Method): [5][8]
-
Suspend the swollen this compound in a mixture of DCM and DMF (e.g., 9:1 v/v, approximately 15 mL per gram of resin).[5]
-
In a separate flask, dissolve 1.5 to 5 equivalents of the Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[5][8]
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add 0.1 to 0.3 equivalents of DMAP to the resin mixture.[8]
-
Add 1.5 to 5 equivalents of DIC to the reaction mixture and agitate for 3 to 12 hours at room temperature.[5][8]
-
After the reaction, filter the resin and wash it sequentially with DMF, methanol (MeOH), and DCM.[8]
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.[12]
-
Wash the resin again with DMF and DCM, then dry under vacuum.
Fmoc Deprotection
| Parameter | Reagent/Condition | Concentration | Duration |
| Deprotection Reagent | Piperidine in DMF | 20% (v/v) | 5 - 15 minutes (repeated once) |
| Washing Solvents | DMF | - | 3 - 6 times |
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-15 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]
Amino Acid Coupling
| Parameter | Reagent | Equivalents (relative to resin capacity) |
| Fmoc-Amino Acid | - | 3 - 5 |
| Coupling Reagent | HBTU | 3 - 5 |
| Base | DIPEA | 6 - 10 |
| Solvent | DMF | - |
| Reaction Time | 40 minutes - 4 hours | - |
Detailed Protocol (HBTU/DIPEA Method): [7][8]
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of HATU in DMF.[7]
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.[7]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 40 minutes to 4 hours at room temperature.[7][8]
-
Drain the reaction solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection
| Parameter | Reagent/Condition | Typical Composition | Duration |
| Cleavage Cocktail | TFA-based | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | 1.5 - 4 hours |
| Washing Solvents | TFA, DCM | - | - |
| Precipitation Solvent | Cold diethyl ether | - | - |
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[7]
-
Prepare the appropriate cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[7]
-
Gently agitate the mixture for 1.5 to 4 hours at room temperature. The exact time depends on the peptide sequence and side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[13]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[13]
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
The this compound remains an indispensable tool in the field of peptide synthesis due to its compatibility with Fmoc chemistry and the straightforward cleavage mechanism that yields peptides with a free C-terminal carboxyl group.[1] A thorough understanding of its mechanism of action, coupled with optimized and well-executed experimental protocols, is paramount for researchers aiming to synthesize high-quality peptides for a wide range of applications in research, diagnostics, and therapeutic development. This guide provides the foundational knowledge and practical methodologies to achieve success in this endeavor.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptideweb.com [peptideweb.com]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to the Core Properties of Wang Resin for Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of a solid support is a critical decision in Solid-Phase Peptide Synthesis (SPPS). Among the various options, Wang resin has emerged as one of the most widely used and versatile solid supports, particularly for Fmoc-based peptide synthesis.[1][2] Its popularity stems from a combination of favorable properties including stability, ease of use, and mild cleavage conditions.[1][3] This technical guide provides a comprehensive overview of the core properties of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to facilitate its effective use in the laboratory.
Core Properties of this compound
This compound is a polystyrene-based resin cross-linked with divinylbenzene (DVB), providing it with essential mechanical and chemical stability.[1] Its defining feature is the 4-alkoxybenzyl alcohol linker, which serves as the anchoring point for the first amino acid of the peptide chain.[4][5] The stability of the ester bond formed between the C-terminal amino acid and the resin is a key characteristic, being robust enough to withstand the repeated cycles of Fmoc deprotection and amino acid coupling, yet labile to mild acidic conditions for the final cleavage of the synthesized peptide.[1][5]
Physicochemical Characteristics
The performance of this compound in SPPS is significantly influenced by its physical and chemical properties. A thorough understanding of these characteristics is crucial for optimizing synthesis protocols and achieving high-purity peptides.
| Property | Typical Range/Value | Significance in SPPS |
| Matrix | Polystyrene cross-linked with 1-2% divinylbenzene (DVB) | Provides a balance of mechanical stability and swelling properties, allowing for efficient reagent diffusion.[1][6] |
| Particle Size | 100-200 mesh or 200-400 mesh | Smaller particle sizes offer a higher surface area-to-volume ratio, which can enhance reaction kinetics but may lead to slower filtration.[1][6] |
| Loading Capacity | 0.3 - 1.5 mmol/g | Represents the number of reactive sites per gram of resin. Lower loading is often preferred for long or difficult sequences to minimize steric hindrance and aggregation.[1][7] |
| Swelling | Good in aprotic polar solvents (e.g., DMF, DCM, NMP) | Adequate swelling is essential for the accessibility of reactive sites to reagents and solvents.[4][8] |
| Linker | 4-Alkoxybenzyl alcohol | Forms an acid-labile ester linkage with the C-terminal amino acid, allowing for cleavage under mild acidic conditions.[4][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful SPPS. The following sections provide step-by-step methodologies for key procedures involving this compound.
Protocol 1: Loading of the First Fmoc-Amino Acid onto this compound
The initial attachment of the first amino acid to the this compound is a critical step that can influence the overall success of the synthesis. The following protocol is a widely used method employing DIC/HOBt activation with a catalytic amount of DMAP.
Materials:
-
This compound
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for at least 30 minutes in a reaction vessel.[10][11]
-
Activation of Amino Acid: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's hydroxyl groups) and an equimolar amount of HOBt in a minimal amount of DMF.[10]
-
Coupling Reaction: Add the dissolved amino acid/HOBt solution to the swollen resin. Then, add 1.0 equivalent of DIC (relative to the amino acid) and a catalytic amount of DMAP (0.1 equivalents relative to the resin) to the reaction mixture.[10][11]
-
Incubation: Agitate the mixture at room temperature for 2 to 3 hours.[10]
-
Capping of Unreacted Sites: After the coupling reaction, filter the resin and wash it with DMF. To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and pyridine (or DIPEA) in DMF for 30-60 minutes.[7][10]
-
Washing: Thoroughly wash the resin sequentially with DMF, DCM, and methanol.[3][12]
-
Drying: Dry the resin under vacuum to a constant weight.[7]
Protocol 2: Determination of Resin Loading by UV-Vis Spectrophotometry
Accurately determining the loading capacity of the resin after the first amino acid attachment is crucial for subsequent synthesis steps. This protocol utilizes the UV absorbance of the dibenzylfulvene-piperidine adduct formed upon Fmoc group cleavage.
Materials:
-
Fmoc-amino acid loaded this compound (dried)
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-loaded resin into a vial.[13]
-
Fmoc Deprotection: Add a precise volume of 20% piperidine in DMF to the resin. Ensure the volume is accurately delivered.[13]
-
Incubation: Agitate the mixture for a standardized time (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.[13]
-
Solution Collection: Carefully collect all of the deprotection solution, ensuring no resin beads are transferred.[13]
-
Dilution: Dilute an aliquot of the collected solution with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
UV Measurement: Measure the absorbance of the diluted solution at approximately 300 nm, using a solution of 20% piperidine in DMF (diluted in the same manner) as a blank.[13]
-
Calculation: Calculate the resin loading using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct (typically around 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration of the adduct. The loading in mmol/g can then be calculated based on the initial weight of the resin and the volumes used.[13]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a typical cycle for the elongation of the peptide chain on this compound using Fmoc chemistry.
Materials:
-
Fmoc-amino acid loaded this compound
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc protecting group.[10][12]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.[12]
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid with coupling reagents and a base in DMF, and then add it to the resin. Agitate for the required reaction time (typically 1-2 hours).[12]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from this compound
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin. Wash the resin with DCM and dry it thoroughly under vacuum.[15]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common cocktail is TFA/water/TIS (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.[16] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers are required.[17]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 1.5 to 4 hours. The exact time depends on the stability of the side-chain protecting groups.[10][15]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.[15]
-
Peptide Collection: Collect the precipitated peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide with cold diethyl ether to remove residual scavengers and TFA. Dry the purified peptide under vacuum.
Visualizing Key Processes
To further elucidate the core concepts of SPPS using this compound, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.
Caption: Simplified mechanism of peptide cleavage from this compound using TFA.
Caption: Workflow for determining resin loading via UV-Vis spectrophotometry.
Conclusion
This compound remains a cornerstone of solid-phase peptide synthesis due to its reliability, versatility, and compatibility with Fmoc chemistry.[1] A comprehensive understanding of its core properties, coupled with the implementation of robust experimental protocols, is essential for researchers aiming to synthesize high-quality peptides for a wide range of applications, from basic research to therapeutic development. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in the synthesis of C-terminal carboxylic acid peptides.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. bharavilabs.in [bharavilabs.in]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
- 12. rsc.org [rsc.org]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
An In-depth Technical Guide to Wang Resin for Peptide Chemistry
For researchers, scientists, and professionals in drug development venturing into peptide synthesis, a thorough understanding of the solid support is fundamental. This guide provides a comprehensive overview of Wang resin, a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for protocols utilizing Fmoc chemistry.
Core Concepts of this compound
This compound is a polystyrene-based solid support, cross-linked with divinylbenzene to ensure mechanical and chemical stability during the rigors of peptide synthesis.[1] Its defining feature is the p-alkoxybenzyl alcohol linker attached to the polystyrene core.[2] This linker provides a site for the attachment of the first amino acid and is engineered to be stable throughout the synthesis cycles but readily cleavable under mildly acidic conditions.[1][3]
Developed by Su-sun Wang in 1973, this resin addressed the need for a support that could release protected peptide fragments in high yield and purity, significantly advancing the efficiency of SPPS.[4] It is the most widely used resin for synthesizing peptides that require a free carboxylic acid at the C-terminus.[1][5]
Key Advantages:
-
Compatibility with Fmoc Chemistry: It is the standard resin for Fmoc-based SPPS.[1][3]
-
Mild Cleavage Conditions: The finished peptide can be cleaved from the resin using a solution of trifluoroacetic acid (TFA), which helps preserve the integrity of sensitive modifications on the peptide.[1][3][4]
-
Versatility: Beyond peptides, its mild cleavage conditions have made it popular in solid-phase organic synthesis.[3]
Quantitative Properties of this compound
The physical and chemical properties of the resin are critical for the success of peptide synthesis. These parameters influence reaction kinetics, reagent accessibility, and overall yield.
| Property | Typical Values | Significance in SPPS |
| Loading Capacity | 0.2 - 1.5 mmol/g | Defines the number of reactive sites per gram of resin.[1] High loading is efficient for short peptides, while low loading is preferred for long or difficult sequences to reduce steric hindrance and aggregation.[1][6] |
| Particle Size | 100-200 mesh, 200-400 mesh | Smaller particles offer a higher surface area-to-volume ratio, which can improve reaction rates and reagent diffusion.[1] However, very fine particles can slow down filtration and washing steps.[1] |
| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the resin's mechanical stability and swelling properties.[1] Lower cross-linking (e.g., 1% DVB) allows for better swelling and reagent accessibility, while higher cross-linking provides greater rigidity.[1] |
| Swelling Volume | Varies by solvent (e.g., >4.0 mL/g in DMF) | The resin must swell to allow reagents to penetrate the polymer matrix and access the growing peptide chain.[1][7] Good swelling is crucial for efficient synthesis. A solvent is considered good if it swells the resin by at least 4.0 mL/g.[8][9] |
Experimental Protocols and Workflows
Successful peptide synthesis on this compound requires a series of well-defined steps. The entire process, from initial resin preparation to the final cleavage of the peptide, is outlined below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) on this compound.
The initial step involves attaching the C-terminal amino acid to the resin's hydroxyl groups. The most common method utilizes Diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][3] Hydroxybenzotriazole (HOBt) is often added to suppress racemization, a critical consideration, especially for sensitive amino acids like Cysteine and Histidine.[3]
Caption: Chemical pathway for loading the first amino acid onto this compound.
Methodology:
-
Swell the Resin: Suspend the this compound in a 9:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approx. 15 mL per gram of resin) and agitate for 1-2 hours.[3][10]
-
Prepare Amino Acid Solution: In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to resin loading) of the Fmoc-protected amino acid and an equal equivalency of HOBt in a minimal amount of DMF.[3]
-
Combine and Activate: Add the amino acid solution to the swollen resin. Add 1.0 equivalent (relative to the amino acid) of DIC, followed by a catalytic amount (0.1 equivalents relative to the resin) of DMAP.[3]
-
Reaction: Agitate the mixture at room temperature for 2 to 12 hours.[3][10]
-
Wash: After the reaction, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin in vacuo.[10]
To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin must be blocked or "capped." This is typically done using a highly reactive acylating agent like acetic anhydride.[3]
Methodology:
-
After the loading step, suspend the resin in DCM.
-
Add 2 equivalents (relative to the initial resin loading) of acetic anhydride and 2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[10]
-
Agitate the mixture for 30-60 minutes at room temperature.[10]
-
Filter and wash the resin thoroughly with DCM and DMF to prepare for the first deprotection cycle.
The core of SPPS is the iterative cycle of N-terminal Fmoc-group removal (deprotection) followed by the coupling of the next Fmoc-protected amino acid.
Caption: The iterative cycle of Fmoc-deprotection and amino acid coupling.
Fmoc-Deprotection Methodology:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF.[3][11]
-
Agitate for 5-20 minutes at room temperature.[11] A common procedure involves a short initial treatment (3 min) followed by a longer one (12-15 min).[11]
-
Filter and wash the resin extensively with DMF to remove all traces of piperidine.[3][11]
Peptide Coupling Methodology:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with a coupling agent (e.g., HBTU, DIC/HOBt) and a base (e.g., DIPEA) in DMF.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 30-60 minutes.
-
Monitor the reaction for completion using a qualitative test like the Kaiser (ninhydrin) test.[12]
-
After complete coupling, wash the resin with DMF and DCM.
Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the this compound and simultaneously remove all side-chain protecting groups. This is achieved with a strong acid, typically TFA, mixed with "scavengers" to trap the reactive carbocations generated during the process, preventing side reactions.[13]
Caption: Acid-catalyzed cleavage of the peptide from this compound.
Methodology:
-
Perform a final Fmoc-deprotection on the N-terminal amino acid.
-
Wash the resin thoroughly with DCM to remove DMF.[12]
-
Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. The exact composition depends on the amino acids in the peptide sequence.
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 1.5 to 4 hours.[3]
-
Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[14]
-
Isolate the peptide pellet by centrifugation, wash with cold ether, and dry.
-
The crude peptide can then be purified, typically by reverse-phase HPLC.
It is often necessary to quantify the loading of the first amino acid to ensure the accuracy of subsequent reagent calculations.[15] This can be done by cleaving the Fmoc group from a small, accurately weighed sample of dried resin and measuring the UV absorbance of the resulting dibenzylfulvene-piperidine adduct.[10]
Methodology:
-
Accurately weigh a small amount (5-10 mg) of the dry, Fmoc-amino acid-loaded resin.
-
Add a precise volume of 20% piperidine in DMF (e.g., 1 mL).[10]
-
Agitate for 30-60 minutes to ensure complete Fmoc removal.[10]
-
Dilute an aliquot of the supernatant with a known dilution factor using DMF.[15]
-
Measure the absorbance of the diluted solution at ~301 nm against a blank of 20% piperidine/DMF.[15]
-
Calculate the loading using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length (usually 1 cm).[16]
Formula for Loading (mmol/g): Loading = (Absorbance × Dilution Volume (mL)) / (7.8 × Resin Weight (mg))
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 10. peptideweb.com [peptideweb.com]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
An In-depth Technical Guide to the Applications of Wang Resin in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Wang Resin
This compound, first reported by Su-Sun Wang in 1973, is a cornerstone of solid-phase organic synthesis (SPOS), particularly for the synthesis of peptides and small molecules with a C-terminal carboxylic acid.[1] It consists of a cross-linked polystyrene core functionalized with a 4-hydroxybenzyl alcohol linker.[2][3] This linker's stability under a range of reaction conditions, coupled with its susceptibility to cleavage by moderately strong acid, makes it highly versatile.[2][4] this compound is predominantly used with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy in solid-phase peptide synthesis (SPPS).[1][5]
The fundamental structure of this compound features a polystyrene backbone, typically cross-linked with 1% divinylbenzene, which provides mechanical stability and appropriate swelling properties in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[5] The p-alkoxybenzyl alcohol linker is attached to this support, offering a hydroxyl group for the esterification of the first building block, typically an N-protected amino acid.[2][5]
Core Applications in Organic Synthesis
The primary application of this compound lies in the solid-phase synthesis of molecules where a C-terminal carboxylic acid is desired upon cleavage.
Solid-Phase Peptide Synthesis (SPPS)
This compound is the most widely used solid support for the Fmoc-based synthesis of peptide acids.[5] The process involves the sequential addition of N-Fmoc protected amino acids to a growing peptide chain anchored to the resin. Each cycle of amino acid addition consists of two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a secondary amine base, typically a solution of 20% piperidine in DMF.[4][6]
-
Coupling: The next N-Fmoc protected amino acid is activated and coupled to the newly freed N-terminal amine of the resin-bound peptide.
This cycle is repeated until the desired peptide sequence is assembled.
Small Molecule Synthesis
The utility of this compound extends beyond peptide synthesis to the solid-phase synthesis of diverse small organic molecules. Carboxylic acids can be anchored to the resin, and subsequent chemical transformations can be performed on the resin-bound substrate.[7] This approach has been successfully employed in the synthesis of various heterocyclic compounds, such as 1,4-benzodiazepine-2,5-diones.
Combinatorial Chemistry
This compound is a valuable tool in combinatorial chemistry for the generation of large libraries of compounds.[8] The "mix and split" strategy, for example, can be used to create a vast number of unique peptide or small molecule sequences on individual resin beads.[8] The solid-phase nature of the synthesis simplifies the purification at each step, as excess reagents and by-products are simply washed away.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.15 - 0.8 mmol/g | Lower loading can be beneficial for synthesizing long or difficult peptide sequences to minimize aggregation.[5][9] |
| Particle Size | 100-200 mesh or 200-400 mesh | Smaller particle sizes offer a higher surface area-to-volume ratio, which can improve reaction kinetics but may slow down filtration.[5][9] |
| Cross-linking | 1% Divinylbenzene (DVB) | This level of cross-linking provides a good balance of mechanical stability and swelling properties.[5] |
| Reagent | Equivalents (relative to resin functional groups) | Purpose |
| Fmoc-Amino Acid (Loading) | 1.5 - 5 | To ensure efficient esterification to the resin.[4][10] |
| Coupling Reagent (e.g., DIC) | 1.0 (relative to amino acid) | To activate the carboxylic acid for coupling.[4] |
| HOBt | 1.0 (relative to amino acid) | To suppress racemization during the loading of the first amino acid.[4] |
| DMAP (catalyst) | 0.1 | To catalyze the esterification reaction.[4] |
| Acetic Anhydride (Capping) | 2 | To block any unreacted hydroxyl groups on the resin.[4] |
| Piperidine (Deprotection) | 20% v/v in DMF | To remove the Fmoc protecting group.[4] |
Experimental Protocols
Loading of the First Fmoc-Amino Acid onto this compound
This procedure describes the esterification of the first N-Fmoc-protected amino acid to the hydroxyl groups of the this compound.
Materials:
-
This compound
-
N-Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)[4]
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)[11]
Procedure:
-
Swell the this compound in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) in a round-bottom flask for at least 30 minutes.[4][11]
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the N-Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[4]
-
Add the dissolved amino acid and HOBt solution to the swollen resin.
-
In a separate flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[4]
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture using a mechanical shaker at room temperature for 2 to 12 hours.[4][11]
-
To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and 2 equivalents of pyridine or DIPEA to the reaction mixture and continue to agitate for an additional 30 minutes.[4][11]
-
Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and DCM (3 times).[11]
-
Dry the resin under vacuum.
Quantification of Resin Loading
The loading of the first amino acid can be quantified spectrophotometrically by measuring the absorbance of the Fmoc-piperidine adduct released upon deprotection.[12]
Procedure:
-
Accurately weigh a small amount of the dried, loaded resin.
-
Suspend the resin in a known volume of 20% piperidine in DMF.[12]
-
Agitate the mixture for 30 minutes to ensure complete Fmoc deprotection.
-
Carefully collect the supernatant.
-
Dilute an aliquot of the supernatant with 20% piperidine in DMF to an appropriate concentration for UV-Vis spectrophotometry.
-
Measure the absorbance at approximately 301 nm.
-
Calculate the loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the Fmoc-piperidine adduct is approximately 6000 M⁻¹cm⁻¹.[12]
Standard SPPS Cycle: Fmoc Deprotection and Amino Acid Coupling
This protocol outlines a single cycle for the addition of an amino acid to the growing peptide chain.
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for an initial 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 20-30 minutes.[4]
-
Filter the resin and wash thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling:
-
In a separate vessel, activate the next N-Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as DIC/HOBt or HBTU in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
-
Filter the resin and wash with DMF and DCM to prepare for the next cycle.
Cleavage of the Peptide from this compound
This procedure describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[13]
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers depends on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and swirl the mixture.[13]
-
Allow the reaction to proceed at room temperature for 1.5 to 4 hours, with occasional swirling.[4] The cleavage time depends on the peptide sequence and the presence of protecting groups that are also cleaved by TFA.[4]
-
Filter the resin through a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with small portions of fresh TFA (3 times) and combine the filtrates.[13]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume (8-10 times) of cold diethyl ether.[13]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the crude peptide. Further purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. appliedpolytech.com [appliedpolytech.com]
- 2. peptide.com [peptide.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. scribd.com [scribd.com]
- 9. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 10. biotage.com [biotage.com]
- 11. peptideweb.com [peptideweb.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Wang Resin: Chemical Compatibility and Solvent Selection
This guide provides a comprehensive overview of this compound, a cornerstone of solid-phase peptide synthesis (SPPS). We will delve into its chemical characteristics, compatibility with various reagents, and the critical factors influencing solvent selection. Detailed experimental protocols and quantitative data are presented to assist researchers in optimizing their synthetic workflows.
Introduction to this compound
This compound is a polystyrene-based solid support functionalized with a 4-alkoxybenzyl alcohol linker.[1][2] This linker is attached to the polystyrene core via a stable ether bond. The hydroxyl group of the linker serves as the anchoring point for the first amino acid, forming an ester linkage that is stable to the conditions of Fmoc-based peptide synthesis but readily cleavable under mildly acidic conditions.[1][2] This property makes this compound exceptionally well-suited for the synthesis of peptides with a C-terminal carboxylic acid.[3]
The chemical structure of the this compound linker is designed to be robust enough to withstand the repeated cycles of deprotection and coupling inherent in SPPS, yet allow for the gentle release of the final peptide product.[1] The cross-linking of the polystyrene matrix, typically with divinylbenzene (DVB), provides mechanical stability and influences the swelling characteristics of the resin in different solvents.[1]
Chemical Compatibility of this compound
This compound is primarily designed for compatibility with the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[1][4] Its stability profile is a key factor in its widespread use.
Compatible Reagents and Conditions:
-
Fmoc Deprotection: The ester linkage is stable to the basic conditions required for Fmoc group removal, typically 20-40% piperidine in N,N-dimethylformamide (DMF).[5][6]
-
Coupling Reagents: It is compatible with standard coupling reagents such as carbodiimides (e.g., DIC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP), along with additives like HOBt and HOAt.[5][6]
-
Solvents: this compound exhibits good swelling and compatibility with a range of solvents commonly used in SPPS, including DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[1][7]
-
Amino Acid Side-Chain Protecting Groups: The resin is compatible with the standard acid-labile side-chain protecting groups used in Fmoc chemistry (e.g., Boc, tBu, Trt).
Incompatible Reagents and Conditions:
-
Strong Acids: The benzyl ester linkage is susceptible to cleavage by strong acids. Prolonged exposure to even moderately acidic conditions, other than the final cleavage step, should be avoided.[2]
-
Nucleophiles: While generally stable, the ester linkage can be susceptible to nucleophilic attack under certain conditions, although this is not a common issue during standard SPPS cycles.[2]
Solvent Selection and Swelling Characteristics
Proper solvent selection is critical for successful SPPS on this compound. The solvent must effectively solvate the resin matrix, allowing reagents to diffuse freely and react efficiently with the growing peptide chain.[1][7] Resin swelling is a key indicator of proper solvation. A solvent that causes the resin to swell significantly is generally considered a good choice for synthesis.[8]
Common Solvents for this compound:
-
N,N-Dimethylformamide (DMF): The most widely used solvent for Fmoc-SPPS. It provides excellent swelling for polystyrene-based resins and effectively dissolves most amino acids and coupling reagents.[1][7] However, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[7]
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, offering similar or even better solvation properties. It is more stable than DMF but also more expensive.[7]
-
Dichloromethane (DCM): Often used for washing steps and for the initial loading of the first amino acid.[1][5] It provides good swelling for the polystyrene matrix.[7]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM for the incorporation of the first amino acid and for peptide precipitation.[9]
Table 1: Swelling of Polystyrene-Based Resins in Various Solvents
| Solvent | Swelling (mL/g) | Classification | Reference |
| Dichloromethane (DCM) | > 4.0 | Good | [10] |
| N,N-Dimethylformamide (DMF) | > 4.0 | Good | [10] |
| N-Methyl-2-pyrrolidone (NMP) | > 4.0 | Good | [10] |
| Tetrahydrofuran (THF) | ~3.5 | Moderate | [7] |
| Toluene | ~3.0 | Moderate | [11] |
| Acetonitrile | < 2.0 | Poor | [7] |
| Methanol | < 2.0 | Poor | [10] |
| Water | < 2.0 | Poor | [12] |
Note: Swelling values can vary depending on the specific resin characteristics (e.g., cross-linking, particle size).[1] A solvent is generally considered good if it swells the resin to greater than 4.0 mL/g, moderate between 2.0-4.0 mL/g, and poor below 2.0 mL/g.[8][10]
Experimental Protocols
The following sections provide detailed methodologies for key procedures involving this compound.
Loading of the First Amino Acid
The attachment of the first Fmoc-amino acid to this compound is a critical step that can be prone to racemization.[13][14] The most common method involves esterification using a carbodiimide and a catalyst.
Protocol: DIC/DMAP Mediated Esterification
-
Resin Swelling: Swell the this compound in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) in a round-bottom flask for at least 30 minutes.[13][15]
-
Amino Acid Activation: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin loading) in a minimal amount of DMF. Add an equivalent amount of HOBt and stir until dissolved.[13]
-
Catalyst Preparation: In another flask, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) (relative to the resin loading) in a minimal amount of DMF.[13]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Then, add 1.0 equivalent of diisopropylcarbodiimide (DIC) (relative to the amino acid) followed by the DMAP solution.[13]
-
Reaction Incubation: Agitate the reaction mixture using a mechanical shaker for 2 to 3 hours at room temperature.[13]
-
Capping: To block any unreacted hydroxyl groups on the resin, add 2 equivalents of acetic anhydride (relative to the resin loading) and continue agitation for another 30 minutes.[13]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and methanol (3 times).[5]
-
Drying: Dry the resin under vacuum.
Solid-Phase Peptide Synthesis Cycle (Fmoc-Strategy)
The synthesis of the peptide chain involves a repetitive cycle of Fmoc deprotection and amino acid coupling.
Protocol: Automated Peptide Synthesis Cycle
-
Resin Swelling: Swell the Fmoc-amino acid-loaded this compound in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.[5]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Add a solution containing 5 equivalents of the next Fmoc-amino acid (0.5 M in DMF), 5 equivalents of HBTU (0.5 M in DMF), and 10 equivalents of DIPEA (2.0 M in NMP) to the resin.[5]
-
Agitate the reaction mixture for 40 minutes.[5]
-
Drain the solution and wash the resin with DMF (4 times for 30 seconds each).[5]
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the synthesized peptide from the this compound and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a trifluoroacetic acid (TFA) "cocktail" containing scavengers to prevent side reactions.[16]
Protocol: TFA Cleavage
-
N-terminal Fmoc Deprotection: Ensure the Fmoc group on the N-terminal amino acid has been removed as described in the synthesis cycle.[16]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and then dry it under vacuum.[17]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail (Reagent K) consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v). For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[17]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and swirl the mixture occasionally at room temperature for 1.5 to 4 hours. The exact time depends on the stability of the protecting groups.[13][16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to 8-10 volumes of cold diethyl ether to precipitate the crude peptide.[16]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide and carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Table 2: Common Cleavage Cocktails for this compound
| Reagent Cocktail | Composition (v/v) | Target Residues/Protecting Groups | Reference |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides containing Arg(Pmc/Pbf), Trp(Boc), Cys(Trt) | |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without particularly sensitive residues | [17] |
| TFA/EDT | TFA/Ethanedithiol (95:5) | Peptides containing Trp | [18] |
| TMSBr Cocktail | TFA/Thioanisole/EDT/m-Cresol/TMSBr | For rapid removal of Arg(Mtr) protecting groups | [16] |
Visualization of Key Processes
Loading the First Amino Acid
Caption: Workflow for loading the first amino acid onto this compound.
SPPS Cycle: Fmoc Deprotection and Coupling
Caption: The iterative cycle of Fmoc-SPPS on this compound.
Peptide Cleavage from this compound
Caption: Pathway for peptide cleavage and initial purification.
Conclusion
This compound remains a versatile and reliable solid support for the synthesis of peptides with C-terminal carboxylic acids via the Fmoc strategy. A thorough understanding of its chemical compatibility, coupled with judicious solvent selection and optimized protocols for loading, synthesis, and cleavage, is paramount for achieving high-quality peptide products. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this compound in their drug discovery and development endeavors.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Buy this compound | 77350-58-4 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. bharavilabs.in [bharavilabs.in]
- 15. peptideweb.com [peptideweb.com]
- 16. peptide.com [peptide.com]
- 17. rsc.org [rsc.org]
- 18. merckmillipore.com [merckmillipore.com]
The Architectonics of Solid-Phase Synthesis: A Technical Guide to Divinylbenzene Cross-Linking in Wang Resin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of the solid support is a critical determinant of success. Wang resin, a cornerstone of Fmoc-based SPPS, owes much of its utility to its polystyrene-divinylbenzene (DVB) core. The degree of DVB cross-linking is not a mere manufacturing footnote; it is a fundamental parameter that dictates the resin's physicochemical properties and, consequently, its performance in synthesizing peptides of varying complexity. This in-depth technical guide explores the multifaceted effects of DVB cross-linking in this compound, providing a comprehensive resource for researchers aiming to optimize their synthetic strategies.
The Role of Divinylbenzene: From Linear Chains to a Three-Dimensional Matrix
This compound is a p-alkoxybenzyl alcohol-functionalized polystyrene support. The polystyrene backbone is rendered insoluble and mechanically robust through the co-polymerization of styrene with divinylbenzene, a cross-linking agent.[1][2] DVB, possessing two vinyl groups, can participate in polymerization at two points, effectively creating bridges between linear polystyrene chains. This transforms the polymer from a soluble collection of individual chains into an insoluble, three-dimensional network.[1][2] The percentage of DVB in the polymerization mixture directly correlates with the density of these cross-links.[1]
The degree of cross-linking is a double-edged sword. Insufficient cross-linking can lead to a mechanically unstable resin that may fracture during the rigors of automated synthesis. Conversely, excessive cross-linking can create a rigid, impenetrable matrix, hindering the diffusion of reagents and the growing peptide chain, ultimately compromising reaction efficiency.[1]
Quantitative Effects of DVB Cross-Linking
The percentage of DVB significantly influences several key performance indicators of this compound, most notably its swelling characteristics, which in turn affect reaction kinetics and overall synthesis efficiency.[3]
Resin Swelling
The ability of the resin to swell in appropriate solvents is paramount for successful SPPS. Swelling opens up the polymer matrix, allowing for the free diffusion of reagents to the reactive sites.[3] The degree of swelling is inversely proportional to the percentage of DVB cross-linking; a higher degree of cross-linking results in a more rigid polymer network that restricts the uptake of solvent molecules.[1][3]
Commonly, this compound is utilized with 1% or 2% DVB cross-linking. A 1% DVB cross-linked polystyrene resin typically swells to a greater extent than a 2% cross-linked resin in solvents commonly used for SPPS, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[3] For instance, a 1% DVB cross-linked resin can swell to 4-6 times its original volume in DCM, whereas a 2% DVB resin swells to a lesser extent, typically 2-4 times its original volume.[3]
Below is a comparative summary of the swelling volumes for 1% and 2% DVB cross-linked polystyrene resins in various solvents.
| Solvent | Swelling Volume (mL/g) for 1% DVB Polystyrene[4] | Swelling Volume (mL/g) for 2% DVB Polystyrene[4] |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Toluene | 8.5 | 5.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| Acetonitrile (MeCN) | 3.2 | 1.9 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Water | -- | -- |
Note: Data is for unfunctionalized polystyrene, but the trend is directly applicable to this compound.
Impact on Reaction Kinetics and Synthesis Outcomes
The enhanced swelling of lower cross-linked resins, such as those with 1% DVB, facilitates better access of reagents to the growing peptide chain.[1] This can lead to more complete and faster coupling reactions.[1] Conversely, the more restricted environment of a higher cross-linked resin can impede the diffusion of bulky activated amino acids, potentially leading to incomplete couplings and the formation of deletion sequences.
While direct comparative studies on peptide synthesis outcomes on Wang resins with varying DVB content are not abundant in the literature, a study comparing a standard DVB-crosslinked polystyrene resin with a more flexible diethylene glycol dimethacrylate (DEG)-crosslinked resin provides valuable insights. The synthesis of Leu-enkephalin on the DVB-crosslinked resin resulted in a purity of 83.6%, whereas the more flexible DEG-crosslinked resin yielded a significantly higher purity of 96.1%.[5] This suggests that the increased rigidity imparted by higher cross-linking can negatively impact the purity of the final peptide product.
However, a higher degree of cross-linking (e.g., 2-5%) imparts greater mechanical stability to the resin beads.[1] This can be advantageous in automated synthesis platforms where the resin is subjected to vigorous mixing and multiple wash cycles.
Experimental Protocols
Synthesis of Polystyrene Beads with Controlled DVB Cross-Linking (Adapted from Suspension Polymerization Protocols)
This protocol describes the synthesis of the base polystyrene beads. Functionalization to this compound would require subsequent chemical modification.
Materials:
-
Styrene
-
Divinylbenzene (DVB)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (suspending agent)
-
Deionized water
-
Methanol
Procedure:
-
Prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 100mg) in deionized water (e.g., 70 mL) in a reaction vessel equipped with a mechanical stirrer. Heat may be required to fully dissolve the PVA.
-
Prepare the organic phase by mixing styrene, the desired percentage of DVB (e.g., for 1% cross-linking, use a 99:1 ratio of styrene to DVB by weight), and benzoyl peroxide (e.g., 0.1 g).
-
With vigorous stirring, add the organic phase to the aqueous phase to form a fine suspension of droplets. The stirring speed will influence the final bead size.
-
Heat the suspension to approximately 90°C to initiate polymerization. Maintain this temperature for several hours (e.g., 4-7 hours) with continuous stirring.
-
After the polymerization is complete, cool the mixture while continuing to stir.
-
Pour the suspension into a beaker containing methanol to precipitate the polymer beads.
-
Wash the beads thoroughly with methanol several times to remove any unreacted monomers and other impurities.
-
Dry the beads under vacuum.
Measurement of Resin Swelling
Materials:
-
Dry resin (1 g)
-
Graduated cylinder (10-15 mL)
-
Solvent of interest (e.g., DCM, DMF)
Procedure:
-
To remove any soluble impurities, wash the resin sequentially with toluene, DCM, DMF, and methanol (5 times with each solvent) and then dry it thoroughly.
-
Place 1 gram of the dry resin into a 10-15 mL graduated cylinder.
-
Add the desired solvent to the cylinder (to a total volume of 12-18 mL) and mix thoroughly to ensure the resin is fully wetted.
-
Seal the cylinder and allow it to stand for 2 hours. After this period, stir the resin again to dislodge any trapped air bubbles and create a homogenous suspension.
-
Seal the cylinder again and allow the resin to settle for 22 hours.
-
Measure the final volume of the swollen resin. The swelling volume is reported in mL per gram of dry resin.[4]
Determination of Resin Loading (Fmoc-Release Method)
Materials:
-
Fmoc-loaded resin (accurately weighed, ~5-10 mg)
-
20% piperidine in DMF (v/v)
-
DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh a small amount of the dry Fmoc-loaded resin into a suitable vessel.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for a sufficient time (e.g., 30-60 minutes) to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and carefully take an aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm, using 20% piperidine in DMF as a blank.
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Mass of Resin (g) × Path Length (cm)) The molar extinction coefficient for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Relationship between DVB content and resin performance.
Caption: Experimental workflow for determining resin swelling.
Conclusion: A Balancing Act
The selection of the optimal DVB cross-linking percentage for this compound is a nuanced decision that requires a careful consideration of the specific synthetic challenge at hand. For the synthesis of long or difficult peptides, where efficient reagent diffusion is paramount, a lower degree of cross-linking (e.g., 1% DVB) is generally preferred due to its superior swelling characteristics. However, for applications demanding high mechanical robustness, such as in high-throughput automated synthesis, a higher degree of cross-linking (e.g., 2% DVB) may be more suitable, despite the potential for compromised reaction kinetics. Ultimately, an understanding of the fundamental principles outlined in this guide will empower researchers to make informed decisions, thereby optimizing their solid-phase peptide synthesis workflows for enhanced efficiency and purity.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 5. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Swelling Properties of Wang Resin in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the swelling properties of Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS). An understanding of how this resin interacts with various solvents is critical for optimizing reaction conditions, improving synthesis efficiency, and ensuring the purity of the final peptide product. This document details the quantitative swelling behavior of this compound in a range of common solvents, provides standardized experimental protocols for measuring resin swelling, and illustrates the key factors and processes involved.
Introduction to this compound and its Swelling Properties
This compound is a polystyrene-based solid support, cross-linked with divinylbenzene (DVB), and functionalized with a 4-hydroxybenzyl alcohol linker.[1] This linker allows for the attachment of the first amino acid via an ester bond, which is stable under the conditions of peptide chain elongation but can be readily cleaved with mild acid, typically trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[2]
The swelling of the resin is a crucial phenomenon in SPPS. The polystyrene matrix must swell to allow reagents, such as protected amino acids and coupling agents, to diffuse freely to the reactive sites within the resin beads.[3] Inadequate swelling can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Conversely, excessive swelling can dilute reagents and may not be practical for certain automated synthesis platforms.[4] The extent of swelling is dependent on several factors, including the chemical nature of the solvent, the degree of cross-linking of the resin, particle size, and the loading capacity of the resin.[5]
Quantitative Swelling Data of this compound
The swelling of this compound is typically reported as the volume occupied by one gram of dry resin after equilibration in a specific solvent (mL/g). The following tables summarize the swelling volumes of polystyrene-based resins, including data specific to or representative of this compound, in a variety of solvents commonly used in peptide synthesis and organic chemistry.
Table 1: Swelling of Polystyrene Resin (1% DVB) in Common Solvents
As this compound is based on a 1% DVB cross-linked polystyrene core, this data is highly relevant to its swelling behavior.
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 8.3[6] |
| Toluene | 8.5[6] |
| Tetrahydrofuran (THF) | 8.8[6] |
| Dioxane | 7.8[6] |
| N,N-Dimethylformamide (DMF) | 5.6[6] |
| Acetonitrile (MeCN) | 3.2[6] |
| Methanol (MeOH) | 1.6[6] |
| Ethanol (EtOH) | 1.7[6] |
| Diethyl Ether | 4.0[6] |
Table 2: Swelling Classification of Solvents for Polystyrene-Based Resins
| Classification | Swelling Volume (mL/g) | Example Solvents |
| Good Solvent | > 4.0 | Dichloromethane, Toluene, Tetrahydrofuran, N,N-Dimethylformamide[5][7] |
| Moderate Solvent | 2.0 - 4.0 | Isopropyl Acetate, Ethanol (for some functionalized resins)[5] |
| Poor Solvent | < 2.0 | Methanol, 1-Heptanol, Water[5] |
Experimental Protocol for Measuring Resin Swelling
The following protocol outlines a standardized method for determining the swelling volume of this compound. This procedure is a amalgamation of commonly accepted laboratory practices.[4][6][8][9]
Materials and Equipment
-
This compound
-
Solvents to be tested
-
Graduated cylinder (10 mL or 25 mL) with a ground glass stopper or a fritted syringe (2 mL or 5 mL)
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or shaker
-
Vacuum line
Step-by-Step Procedure
-
Resin Preparation:
-
Accurately weigh approximately 1.0 g of dry this compound.
-
To remove any soluble impurities, wash the resin sequentially with toluene, dichloromethane (DCM), N,N-dimethylformamide (DMF), and methanol. For each solvent, perform the wash five times.
-
Dry the washed resin under high vacuum to a constant weight.
-
-
Swelling Measurement using a Graduated Cylinder:
-
Transfer the weighed, dry resin to a 10 mL or 15 mL graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add a sufficient volume of the desired solvent (e.g., 8-10 mL) to fully immerse the resin.
-
Seal the cylinder and mix the contents thoroughly to ensure all resin beads are wetted and to dislodge any trapped air bubbles.
-
Allow the resin to swell for a minimum of one hour at room temperature. For some solvents, a longer equilibration time (up to 24 hours) may be necessary to reach maximum swelling.[6]
-
After the equilibration period, allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
-
Swelling Measurement using a Fritted Syringe:
-
Place a known mass of dry resin (e.g., 100 mg) into a fritted syringe.[4][9]
-
Add the desired solvent (e.g., 2 mL) to the syringe.
-
Seal the syringe and agitate it for a set period (e.g., 30 minutes to 1 hour) to allow for swelling.[4]
-
After swelling, expel the excess solvent by applying gentle pressure.
-
The volume of the swollen resin can then be read directly from the syringe graduations.
-
Calculation of Swelling Volume
The swelling volume is calculated as follows:
Swelling Volume (mL/g) = (Final Volume of Swollen Resin (mL) - Initial Volume of Dry Resin (mL)) / Mass of Dry Resin (g)
If the initial volume of the dry resin is not measured, the swelling can be reported as the final volume per gram of resin.
Visualizations
Factors Influencing this compound Swelling
The degree of swelling of this compound is a complex interplay of several factors related to the resin itself and the surrounding solvent. The following diagram illustrates these key relationships.
Caption: Key factors influencing the swelling of this compound.
Experimental Workflow for Measuring Resin Swelling
The following diagram outlines the logical flow of the experimental protocol for determining the swelling volume of this compound.
Caption: Workflow for measuring resin swelling.
Logical Flow of Solid-Phase Peptide Synthesis (SPPS)
The swelling of the resin is a fundamental aspect of each cycle in SPPS. This diagram illustrates the iterative nature of the synthesis process where resin swelling is critical for the deprotection and coupling steps.
Caption: The role of swelling in an SPPS cycle.
Conclusion
The swelling of this compound is a multi-faceted process that is fundamental to the success of solid-phase peptide synthesis. By understanding the quantitative swelling behavior in different solvents and the factors that influence it, researchers can make informed decisions to optimize their synthesis protocols. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry, enabling them to enhance the efficiency and outcome of their synthetic efforts.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 7. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Introduction to Wang Resin and Loading Capacity
An In-depth Technical Guide to the Loading Capacity of Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This compound is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for methodologies employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Developed by Su-Sun Wang in 1973, it consists of a polystyrene core cross-linked typically with 1% divinylbenzene (DVB), and functionalized with a p-alkoxybenzyl alcohol linker.[1][2] This linker allows for the attachment of the first amino acid and subsequent peptide chain elongation, with the final peptide acid being readily cleaved under moderately acidic conditions.[1]
The loading capacity (also referred to as substitution level) is a critical parameter of the resin. It quantifies the number of reactive sites available for peptide chain initiation per unit mass of the resin.[3][4] This value is conventionally expressed in millimoles per gram (mmol/g).[1][4] An accurate determination of the loading capacity is paramount for successful and efficient synthesis, as it dictates the stoichiometric calculations for amino acids and coupling reagents, and ultimately influences the overall yield of the final peptide.[4]
Factors Influencing Loading Capacity
Several physical and chemical properties of the resin can influence its loading capacity and performance during synthesis:
-
Degree of Cross-linking: Typically, Wang resins are cross-linked with 1% DVB, which provides a good balance of mechanical stability and solvent swellability.[1][3] Lower cross-linking enhances swelling, improving reagent accessibility to the reactive sites, while higher cross-linking increases rigidity but may hinder reaction kinetics.[1][3]
-
Particle Size (Mesh Size): Common mesh sizes for SPPS are 100-200 and 200-400 mesh.[1][3] Smaller particle sizes (higher mesh numbers) offer a greater surface area-to-volume ratio, which can lead to improved swelling and faster reaction kinetics.[3] However, very fine particles can sometimes cause issues with filtration and back-pressure in automated synthesizers.[1]
-
Functionalization Efficiency: The process of introducing the p-alkoxybenzyl alcohol linker to the polystyrene backbone is not always 100% efficient. The completeness of this reaction is a primary determinant of the final loading capacity.
-
Steric Hindrance: High loading can lead to significant steric hindrance as peptide chains grow, potentially causing incomplete coupling reactions and the formation of deletion sequences.[5] For the synthesis of long or "difficult" peptides, a lower loading capacity is often intentionally used to minimize these intermolecular interactions.[3][5]
The structure of this compound and the attachment of the first Fmoc-protected amino acid are depicted below.
References
The Strategic Advantage of Wang Resin in C-Terminal Acid Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly influencing yield, purity, and the overall efficiency of the synthetic process. Among the various solid supports available, Wang resin has established itself as a cornerstone for the synthesis of peptides bearing a C-terminal carboxylic acid, particularly within the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry framework. This technical guide provides an in-depth exploration of the advantages of utilizing this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations to empower researchers in their peptide synthesis endeavors.
Core Advantages of this compound
This compound, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, offers a compelling set of features that make it a preferred choice for the synthesis of C-terminal acid peptides.[1][2] Its primary advantages lie in its compatibility with a broad range of reagents and solvents used in Fmoc SPPS and the straightforward cleavage mechanism that yields the desired peptide with a free C-terminal carboxyl group.[1]
The ester linkage formed between the first amino acid and the resin is stable under the basic conditions required for Fmoc deprotection (typically piperidine in DMF) but is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] This balanced stability is crucial for the successful stepwise elongation of the peptide chain without premature cleavage.[1] The mild acidic cleavage is generally gentle enough to preserve the integrity of most peptides, including those with sensitive modifications.[1]
Comparative Analysis: this compound vs. Other Resins
While this compound is a robust and versatile option, its performance characteristics are best understood in comparison to other commonly used resins for C-terminal acid peptides, such as the 2-chlorotrityl chloride (2-CTC) resin.
| Feature | This compound | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Application | Peptides with a C-terminal carboxylic acid.[2] | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions.[2][4] |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[2] | 0.3 - 1.6+[2] |
| Cleavage Conditions | 50-95% TFA in DCM.[3][5] | 1-5% TFA in DCM, acetic acid, or TFE/DCM mixtures.[2][5][6] |
| Key Advantages | - Standard, widely used resin for C-terminal acids.[3] - Good stability to Fmoc deprotection conditions. - Straightforward cleavage to yield free C-terminal acid.[1] | - Extremely mild cleavage conditions preserve acid-sensitive protecting groups.[5][6] - Steric hindrance of the trityl group minimizes diketopiperazine formation and racemization.[2][5] |
| Potential Drawbacks | - Harsher cleavage conditions can lead to side reactions.[2] - Risk of racemization during loading of the first amino acid.[1][3][7] - Potential for side-chain alkylation during cleavage.[8][9][10] | - High acid lability requires strict anhydrous and acid-free conditions during synthesis to prevent premature cleavage.[5] |
Experimental Protocols
Detailed and optimized protocols are fundamental to achieving high-quality results in peptide synthesis. The following sections provide step-by-step methodologies for the key stages of SPPS using this compound.
Loading of the First Amino Acid onto this compound
The esterification of the first Fmoc-amino acid to the this compound is a critical step that can influence the overall success of the synthesis.[1]
Method: DIC/HOBt with DMAP Catalysis
This method is widely used, but caution is advised for Cys and His residues due to the risk of racemization.[3]
Reagents:
-
This compound
-
Fmoc-amino acid (1.5 - 2.5 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent relative to the amino acid)
-
1-Hydroxybenzotriazole (HOBt) (equivalent to the amino acid)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the this compound in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) in a round-bottom flask.[3]
-
In a separate flask, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.[3]
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
In a separate flask, dissolve DMAP in a minimal amount of DMF.[3]
-
Add DIC to the resin mixture, followed by the DMAP solution.[3]
-
Agitate the mixture with a mechanical shaker for 2-3 hours at room temperature.[3]
-
To cap any unreacted hydroxyl groups, add acetic anhydride (2 equivalents relative to the resin) and pyridine or DIPEA. Agitate for an additional 30 minutes.[3][11]
-
Filter the resin and wash it sequentially with DMF, DCM, and methanol.[3]
-
Dry the resin in vacuo.
-
Determine the substitution level spectrophotometrically or by weight gain.[11]
Stepwise Peptide Elongation (Fmoc-SPPS)
The following is a generalized cycle for adding each subsequent amino acid to the growing peptide chain.
Reagents:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Deprotection solution (20-40% piperidine in DMF)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20-40% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. This is typically a two-step process: a short initial treatment followed by a longer one.[12]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to ensure complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Repeat the cycle of deprotection, washing, and coupling for each amino acid in the peptide sequence.
Cleavage of the Peptide from this compound
The final step involves cleaving the synthesized peptide from the resin and simultaneously removing the side-chain protecting groups.
Method: TFA Cleavage
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Remove the N-terminal Fmoc group from the peptide-resin.[13]
-
Wash the resin thoroughly with DCM to remove any residual DMF.[14]
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys or Trp, specific scavengers are crucial to prevent side reactions.[8][9][10]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 to 4 hours at room temperature, with occasional swirling.[3][13]
-
Filter the resin and collect the filtrate. Wash the resin multiple times with a small amount of TFA.[3][13]
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[3][13]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting group byproducts.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While this compound is a reliable solid support, awareness of potential side reactions is crucial for optimizing peptide purity.
-
Racemization during loading: The activation of the first amino acid for esterification can lead to epimerization, particularly for sensitive residues like Cys and His.[3] The addition of HOBt can help suppress this side reaction.[3] Alternatively, using pre-loaded Wang resins is a highly recommended strategy to circumvent this issue.[1]
-
Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent when Proline is one of the first two residues.[8] Using 2-chlorotrityl chloride resin can inhibit this side reaction due to its steric bulk.[2][8]
-
Alkylation during cleavage: The cleavage of the peptide from the this compound generates a reactive p-hydroxybenzyl cation from the linker. This cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Cysteine (Cys).[8][9][10] The use of effective scavengers in the cleavage cocktail is essential to trap these reactive species.[9][10] For Trp-containing peptides, TIS is a common scavenger. For Cys-containing peptides, EDT is often employed.
Conclusion
This compound remains an indispensable tool in the field of solid-phase peptide synthesis for the generation of C-terminal acid peptides. Its compatibility with Fmoc chemistry, coupled with well-established and robust protocols for amino acid loading, peptide elongation, and cleavage, makes it a reliable and efficient choice for a wide range of peptide sequences. By understanding its advantages, being cognizant of potential side reactions, and implementing optimized experimental procedures, researchers can leverage the full potential of this compound to advance their scientific and drug development objectives. The strategic selection of pre-loaded resins can further enhance efficiency and mitigate common synthetic challenges, ensuring the successful synthesis of high-quality peptides.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptideweb.com [peptideweb.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Preloaded Wang Resin with Fmoc-Amino Acids for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of preloaded Wang resin with N-α-(9-fluorenylmethoxycarbonyl) (Fmoc) protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the fundamental properties of this compound, detailed experimental protocols, and the critical workflows involved in the synthesis of peptides, from resin preparation to final cleavage.
Introduction to this compound in Fmoc-Based SPPS
This compound is a widely utilized solid support for the synthesis of peptides and peptide acids using the Fmoc/tBu (tert-butyl) strategy.[1] It consists of a polystyrene backbone cross-linked with divinylbenzene, providing mechanical stability, and is functionalized with a p-alkoxybenzyl alcohol linker.[1][2] This linker allows for the attachment of the first Fmoc-amino acid via an ester bond, which is stable throughout the synthesis cycles but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][3]
The use of preloaded Wang resins, where the first Fmoc-amino acid is already attached, offers several advantages. It streamlines the initial and often challenging step of loading the first amino acid, which can be prone to side reactions like racemization and dipeptide formation.[4][5] This allows researchers to commence peptide synthesis directly from the second amino acid, saving time and potentially improving the purity of the final product.[2]
Properties and Characteristics of Preloaded this compound
The performance of preloaded this compound in SPPS is influenced by several key physical and chemical properties. These characteristics must be considered to ensure efficient and successful peptide synthesis.
| Property | Description | Typical Values/Ranges |
| Polymer Matrix | The foundational support material. Polystyrene cross-linked with divinylbenzene (DVB) is standard.[1] PEG-Polystyrene (PEG-PS) copolymers are also used to improve swelling and reduce peptide aggregation.[4] | Polystyrene with 1% DVB, PEG-PS |
| Particle Size (Mesh) | Affects solvent diffusion, reaction kinetics, and performance in automated synthesizers.[1][4] | 100-200 mesh, 200-400 mesh |
| Loading Capacity | The number of reactive sites per gram of resin, expressed in mmol/g. Higher loading can increase yield, while lower loading may be beneficial for synthesizing long or difficult peptide sequences.[1][4] | 0.2 - 0.8 mmol/g[4][6] |
| Linker Type | p-Alkoxybenzyl alcohol (Wang linker).[4] | - |
| Cleavage Conditions | Mildly acidic conditions are used to cleave the final peptide from the resin.[1][7] | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7][8] |
The Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide on preloaded this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage step.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing SPPS using preloaded Fmoc-amino acid this compound.
Resin Swelling
Proper swelling of the resin is crucial for allowing reagents to penetrate the polymer matrix.
-
Accurately weigh the desired amount of preloaded this compound into a reaction vessel.[9]
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).[8][9]
-
Allow the resin to swell at room temperature for 15-30 minutes.[9]
-
Drain the DMF from the reaction vessel.[9]
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Add a 20% solution of piperidine in DMF to the swollen resin, ensuring the resin is completely covered.[8][10]
-
Agitate the mixture for a specified period. A common procedure involves an initial 3-minute treatment followed by a second 12-minute treatment with fresh reagent.[11]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of piperidine.[9]
Amino Acid Coupling
The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine on the resin.
-
In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) in a suitable solvent like DMF.
-
Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (5 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (10 equivalents).[11]
-
Allow the amino acid to pre-activate for a few minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
After the coupling is complete, drain the solution and wash the resin with DMF and then Dichloromethane (DCM).[11]
-
A ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction.[9]
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the this compound, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Perform a final Fmoc deprotection on the N-terminal amino acid as described in section 4.2.
-
Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[9]
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers in the cocktail is critical to prevent side reactions with reactive amino acid side chains.
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 1.5 to 4 hours at room temperature with occasional swirling.[8][12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.[12]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.[12]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers.[12]
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Resin Loading Capacity
It is often necessary to determine the loading of the first amino acid on the resin, especially if it is not a preloaded commercial product or for quality control purposes. A common method is spectrophotometric determination.[13][14]
-
Accurately weigh a small amount of the dry Fmoc-amino acid-loaded resin (a few milligrams).[13]
-
Add a known volume of 20% piperidine in DMF to the resin.
-
Agitate the mixture for approximately 1 hour to ensure complete Fmoc deprotection.[13]
-
Dilute an aliquot of the supernatant with DMF.[13]
-
Measure the absorbance of the diluted solution at approximately 300 nm against a blank of 20% piperidine in DMF.[14]
-
Calculate the loading capacity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 L mol⁻¹ cm⁻¹), c is the concentration, and l is the pathlength of the cuvette.[14]
Conclusion
Preloaded this compound with Fmoc-amino acids is an indispensable tool in solid-phase peptide synthesis, offering efficiency, convenience, and high-quality results.[1][2] By understanding the fundamental properties of the resin and adhering to optimized experimental protocols for swelling, deprotection, coupling, and cleavage, researchers can reliably synthesize a wide range of peptides for applications in basic research, drug discovery, and diagnostics. The workflows and protocols detailed in this guide provide a solid foundation for both novice and experienced peptide chemists to achieve success in their synthetic endeavors.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Amino Acid Pre-Loaded Wang Resins - Activotec [activotec.com]
- 7. Pre-Loaded Resins for SPPS | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. peptideweb.com [peptideweb.com]
- 14. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols: Loading the First Amino Acid onto Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, favored for its stability and the mild acidic conditions required for final peptide cleavage.[1][2][3] The successful attachment of the first Nα-Fmoc protected amino acid to the resin is a critical step that dictates the overall yield and purity of the final peptide. This document provides a detailed protocol for the esterification of an Fmoc-amino acid to this compound, a process that forms a stable ester linkage between the C-terminus of the amino acid and the hydroxyl group of the resin's p-alkoxybenzyl alcohol linker.[2][3]
Challenges in this initial loading step can include incomplete reaction, racemization of the amino acid, and the formation of side products.[2][4] To mitigate these issues, the following protocols employ activating agents and additives to ensure efficient and high-fidelity loading. Particular care should be taken when loading Cysteine (Cys) and Histidine (His) due to their higher propensity for racemization under standard conditions.[1][5][6]
Chemical Principle
The fundamental reaction involves the activation of the carboxylic acid of the Fmoc-amino acid, typically with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and its subsequent esterification to the hydroxyl groups of the this compound.[1][2] This reaction is catalyzed by a base, most commonly 4-(dimethylamino)pyridine (DMAP).[1][2] To suppress the significant side reaction of racemization, 1-hydroxybenzotriazole (HOBt) is often included.[1] Any unreacted hydroxyl groups on the resin are subsequently "capped" to prevent their participation in subsequent coupling steps.
Experimental Protocols
This section details the recommended procedure for loading the first Fmoc-amino acid onto this compound.
Materials and Reagents
-
This compound
-
Nα-(9-Fluorenylmethoxycarbonyl)-amino acid (Fmoc-AA)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Round bottom flask or reaction vessel
-
Mechanical shaker or agitator
-
Sintered glass funnel
Protocol: DIC/HOBt/DMAP Mediated Loading
This is a widely used and reliable method for attaching the first amino acid.
-
Resin Swelling: In a round bottom flask, swell the this compound in a 9:1 (v/v) mixture of DCM and DMF (approximately 10-15 mL per gram of resin) for at least 30 minutes.[1][7]
-
Amino Acid Activation: In a separate flask, dissolve 1.5 to 4 equivalents of the Fmoc-amino acid and an equal number of equivalents of HOBt in a minimal amount of DMF.[1][7] Stir until all solids are dissolved.
-
Coupling Reaction:
-
Add the dissolved Fmoc-amino acid/HOBt solution to the swollen resin.
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin slurry and agitate.[1]
-
In a separate container, dissolve 0.1 equivalents (relative to the resin) of DMAP in a minimal amount of DMF and add this to the reaction mixture.[1][7]
-
Seal the vessel and agitate the mixture at room temperature for 2 to 12 hours.[1][7]
-
-
Capping Unreacted Sites:
-
Washing:
-
Filter the resin using a sintered glass funnel.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/DCM (3 times), and finally with DCM (3 times).[7] Use enough solvent in each wash to create a slurry.
-
-
Drying: Dry the resin in vacuo to a constant weight.
Data Presentation: Reagent Quantities
The following table summarizes the typical molar equivalents of reagents used relative to the initial loading capacity of the this compound.
| Reagent | Equivalents (relative to resin) | Purpose | Reference |
| Fmoc-Amino Acid | 1.5 - 4.0 | First building block | [1][7] |
| HOBt | 1.5 - 4.0 | Racemization suppressant | [1][7] |
| DIC or DCC | 1.0 (relative to amino acid) | Activating agent | [1] |
| DMAP | 0.1 | Catalyst | [1][7] |
| Acetic Anhydride | 2.0 | Capping agent | [1][7] |
| Pyridine or DIPEA | 2.0 | Base for capping | [1][7] |
Determination of Resin Loading
After the loading procedure, it is crucial to quantify the substitution level of the resin. This is commonly achieved spectrophotometrically by cleaving the Fmoc group from a known mass of dried resin and measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct.
Protocol: Spectrophotometric Determination
-
Accurately weigh a small amount (1-2 mg) of the dried, loaded resin into a vial.
-
Add a known volume (e.g., 3 mL) of a 20% piperidine in DMF solution.[8]
-
Agitate the mixture for at least 5-10 minutes to ensure complete Fmoc deprotection.[7][8]
-
Measure the absorbance of the solution at 290 nm or 301 nm using a UV/Vis spectrophotometer, with the 20% piperidine/DMF solution as a blank.[8]
-
Calculate the loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Volume of solution in mL) / (Mass of resin in mg × Molar extinction coefficient)
-
The molar extinction coefficient for the dibenzylfulvene-piperidine adduct is typically taken as 7800 M⁻¹cm⁻¹ at 301 nm or ~5800-7500 M⁻¹cm⁻¹ at 290 nm.
-
Workflow Visualization
The following diagram illustrates the key steps in the protocol for loading the first amino acid onto this compound.
Caption: Workflow for Fmoc-amino acid loading on this compound.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. bharavilabs.in [bharavilabs.in]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. chem.uci.edu [chem.uci.edu]
Step-by-Step Guide to Peptide Synthesis Using Wang Resin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of C-terminal carboxylic acid peptides using Wang resin with Fmoc/tBu strategy. Detailed experimental protocols for each stage of the synthesis, from resin preparation to final peptide cleavage and precipitation, are presented. Quantitative data is summarized in structured tables for easy reference. Additionally, logical workflows are visualized using diagrams to enhance understanding of the process.
Introduction to this compound and Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of amino acid sequences.[1] this compound is a widely utilized solid support for SPPS, particularly for the synthesis of peptides with a C-terminal carboxylic acid.[2][3][4] The resin consists of a polystyrene core cross-linked with divinylbenzene, providing mechanical stability, and is functionalized with a 4-benzyloxybenzyl alcohol linker.[2] The peptide chain is anchored to this linker via an ester bond, which is stable throughout the synthesis cycles but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide.[2]
The Fmoc/tBu strategy is the most common chemical approach used with this compound.[5] In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage to the resin.
Overall Workflow of Peptide Synthesis on this compound
The synthesis process involves a series of cyclical steps to elongate the peptide chain, followed by a final cleavage step. The general workflow is depicted below.
References
Application Notes and Protocols for Standard Fmoc-Amino Acid Coupling on Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard protocol for coupling Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to Wang resin, a foundational technique in solid-phase peptide synthesis (SPPS). The protocols detailed herein are intended to serve as a robust starting point for the synthesis of peptides with a C-terminal carboxylic acid.
Introduction
This compound is a widely utilized solid support for Fmoc-based SPPS due to its compatibility with a broad range of amino acids and solvents, and the straightforward cleavage conditions required to release the final peptide.[1][2] The linkage of the first amino acid to the resin is a critical step that significantly influences the overall yield and purity of the synthesized peptide.[2][3] This protocol outlines the key steps, from resin preparation to the final cleavage of the peptide, ensuring a high-efficiency synthesis.
Materials and Reagents
Ensure all reagents and solvents are of peptide synthesis grade to minimize side reactions and impurities.
| Reagent | Purpose | Typical Grade/Purity |
| This compound | Solid support for peptide synthesis | 100-200 or 200-400 mesh |
| Fmoc-Amino Acids | Building blocks for the peptide chain | >99% purity |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and washing | Peptide synthesis grade, amine-free |
| Piperidine | Reagent for Fmoc-group removal | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | >99% purity |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor and coupling additive | >98% purity |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for the first amino acid coupling | >99% purity |
| Acetic Anhydride | Capping reagent | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for capping and activation | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Cleavage reagent | Reagent grade |
| Scavengers (e.g., Triisopropylsilane, Water, Dithiothreitol) | To protect sensitive residues during cleavage | Reagent grade |
Experimental Protocols
Protocol 1: First Amino Acid Loading onto this compound
This protocol describes the esterification of the first Fmoc-amino acid to the hydroxyl groups of the this compound.
Procedure:
-
Resin Swelling: Swell the this compound (1 g) in DCM (10-15 mL) in a reaction vessel for 1-2 hours with gentle agitation.[3]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.[3] Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.[3]
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated Fmoc-amino acid solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture.[3]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[3]
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).[3]
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Chain Elongation - A Single Coupling Cycle
This protocol details the steps for adding subsequent amino acids to the growing peptide chain.
Procedure:
-
Fmoc Deprotection:
-
Amino Acid Coupling (using DIC/HOBt):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring the Coupling Reaction:
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).[4]
Protocol 3: Capping of Unreacted Amino Groups (Optional)
Capping is recommended to terminate any growing chains that failed to couple, thus preventing the formation of deletion peptides.[1]
Procedure:
-
Following an incomplete coupling reaction, wash the resin with DMF.
-
Suspend the resin in a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DCM (10 mL).[3]
-
Agitate the mixture for 30 minutes to 1 hour at room temperature.[7]
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[3]
Protocol 4: Cleavage of the Peptide from the Resin
This final step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.
Procedure:
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following tables provide typical quantitative parameters for Fmoc-amino acid coupling on this compound. Actual values may vary depending on the specific amino acid sequence and synthesis conditions.
Table 1: Reagent Equivalents for Coupling Reactions
| Step | Reagent | Equivalents (relative to resin loading) | Reference |
| First Amino Acid Loading | Fmoc-Amino Acid | 2 - 4 | [3] |
| DIC | 2 - 4 | [3] | |
| HOBt | 2 - 4 | [3] | |
| DMAP | 0.1 - 0.2 | [3] | |
| Chain Elongation | Fmoc-Amino Acid | 3 - 5 | [4] |
| DIC/HBTU/HATU | 3 - 5 | [4] | |
| HOBt/HOAt | 3 - 5 | [4] | |
| DIPEA (for HBTU/HATU) | 6 - 10 | [4] |
Table 2: Typical Reaction Parameters
| Process | Parameter | Typical Value |
| Resin Swelling | Time | 1 - 2 hours |
| First Amino Acid Coupling | Time | 2 - 12 hours |
| Fmoc Deprotection | Time | 2 x (5 - 15 minutes) |
| Amino Acid Coupling | Time | 1 - 2 hours |
| Cleavage | Time | 2 - 3 hours |
| Resin Loading Determination | Method | Spectrophotometric Fmoc-release assay |
| Wavelength (λ) | ~301 nm | |
| Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ |
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process on this compound.
Caption: Standard Fmoc-SPPS workflow on this compound.
References
- 1. peptide.com [peptide.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Cleavage of Peptides from Wang Resin Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of modern peptide research and drug development. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. For peptides synthesized on Wang resin, this is typically achieved through treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The efficiency of this cleavage and the purity of the resulting crude peptide are highly dependent on the composition of the cleavage cocktail, particularly the scavengers used to trap reactive cationic species generated during the process.
This document provides detailed application notes and protocols for the efficient cleavage of peptides from this compound using TFA-based cocktails. It includes a summary of quantitative data on the impact of different scavenger cocktails and reaction conditions on peptide purity and yield, detailed experimental procedures, and visual guides to the workflow and underlying chemical mechanism.
Data Presentation: Impact of Cleavage Conditions on Peptide Purity and Yield
The selection of an appropriate cleavage cocktail is critical to minimize side reactions and obtain the desired peptide in high purity. The following tables summarize quantitative data on the effects of different scavenger cocktails and cleavage times on peptide purity and yield.
Table 1: Comparison of Common TFA Cleavage Cocktails and Their Applications
| Cleavage Cocktail | Composition (v/v/w) | Primary Application and Remarks |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. TIS is a scavenger for carbocations. |
| Reagent K [1] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, but may not be sufficient to prevent oxidation of Met residues. |
| Cysteine-Containing Peptides Cocktail | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | The presence of EDT is crucial to prevent disulfide bond formation and other side reactions with cysteine. |
| Tryptophan-Containing Peptides Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS, (optional: 1-2% EDT) | The use of scavengers helps to prevent alkylation of the tryptophan indole side chain. |
Table 2: Quantitative Analysis of Scavenger Performance on Purity of a Tryptophan-Containing Peptide
Peptide Sequence: H-Trp-OH cleaved from both a standard this compound and a modified OH-BTL resin.
| Resin Type | Cleavage Cocktail | HPLC Purity (%) | Observed Side Products on this compound |
| This compound | 95% TFA, 2.5% TIS, 2.5% H₂O | 73.6% | Back-alkylation product and an ester from undesired linker cleavage. |
| OH-BTL Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | 100% | No significant side products observed. |
Table 3: Impact of Thiol Scavengers on the Cleavage of a Cys-Rich Peptide (CRP) from Resin
| Thiol Scavenger | Yield (%) | HPLC Purity (%) |
| None | Lower | Lower |
| Dithiothreitol (DTT) | Higher | Higher |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Higher | Higher |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Highest | Highest |
Table 4: Effect of Cleavage Time on the Deprotection of Arginine (Pbf) in an Arg-Rich Peptide (TAT)
| Cleavage Time (hours) | Observation |
| 1 | Significant amount of peptide with residual Pbf protecting group detected by mass spectrometry. |
| 2 | Amount of Pbf-protected peptide significantly reduced. |
| 3 | Pbf-protected peptide below the level of detection. |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of peptides from this compound.
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as Cys, Met, or Trp.
Materials:
-
Peptide-bound this compound (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Place the dried peptide-bound this compound in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% H₂O, and 2.5% TIS. A common volume is 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and shake gently at room temperature for 1.5 to 2 hours. For peptides with multiple protecting groups or known difficult sequences, the cleavage time may be extended to 4 hours.
-
Resin Filtration: Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
Peptide Precipitation: In a larger centrifuge tube, add 10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Peptide Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide as a white powder.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).[1]
Materials:
-
Peptide-bound this compound (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water (H₂O)
-
Cold diethyl ether
-
Reaction vessel, centrifuge, and sintered glass funnel as in Protocol 1.
Procedure:
-
Resin Preparation: Place the dried peptide-bound this compound in a reaction vessel.
-
Reagent K Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%).[1] Prepare this cocktail fresh before use.
-
Cleavage Reaction: Add Reagent K to the resin (approximately 10-20 mL per gram of resin). Seal the vessel and shake at room temperature for 2 to 4 hours. The optimal time should be determined empirically for each peptide.
-
Peptide Work-up: Follow steps 4 through 9 from Protocol 1 to filter, precipitate, isolate, wash, and dry the crude peptide.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of peptides from this compound using a TFA-based cocktail.
Caption: A step-by-step workflow for cleaving peptides from this compound.
Chemical Mechanism of TFA-Mediated Cleavage
The cleavage of the peptide from the this compound is an acid-catalyzed process that targets the ester linkage between the C-terminal amino acid and the resin.
Caption: The acid-catalyzed cleavage of the peptide-resin ester linkage.
References
Application Notes and Protocols: Coupling Amino Acids to Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), widely utilized for the production of peptides with a C-terminal carboxylic acid. The initial attachment of the first Fmoc-protected amino acid to the resin's hydroxyl groups is a critical step that dictates the overall success and purity of the final peptide. This document provides detailed application notes and protocols for the efficient coupling of amino acids to this compound, focusing on common coupling reagents and methodologies.
The ester bond formation required to link the first amino acid to the this compound can be challenging, with potential side reactions such as racemization and dipeptide formation.[1] Therefore, careful selection of coupling reagents and reaction conditions is paramount. While pre-loaded Wang resins are commercially available and offer convenience, in-house loading is often necessary for unnatural amino acids or to achieve a specific loading capacity.[2][3]
This guide outlines protocols for several common coupling reagents, provides quantitative data for comparison, and includes visual workflows to aid in experimental design and execution.
Reagents and Coupling Chemistries
The selection of a coupling reagent is critical for achieving high efficiency and minimizing side reactions. The most common methods for coupling amino acids to this compound involve activation of the carboxylic acid group of the Fmoc-amino acid to facilitate esterification with the resin's hydroxyl groups.
Common Coupling Reagents:
-
Carbodiimides (DIC, DCC): N,N'-Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used activators.[3] DIC is generally preferred in SPPS as the resulting urea byproduct is soluble in common solvents, simplifying its removal.[4]
-
Additives (HOBt, Oxyma): To suppress racemization and improve coupling efficiency, carbodiimide reactions are almost always performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma).[4][5]
-
Uronium/Aminium Salts (HBTU, HATU): Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that react rapidly and minimize racemization.[4] HATU is generally considered more reactive than HBTU.[4]
-
Catalysts (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the esterification of this compound.[3][6] However, its basicity can promote racemization, so it is typically used in catalytic amounts (0.1-0.3 equivalents).[4][5][7]
Quantitative Data Summary
The following table summarizes typical reagent stoichiometries and reaction conditions for coupling the first amino acid to this compound. The optimal conditions can vary depending on the specific amino acid and the desired loading capacity.
| Coupling Method | Fmoc-Amino Acid (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Catalyst (eq.) | Solvent(s) | Typical Reaction Time |
| DIC/HOBt | 1.5 - 5 | DIC (1.5 - 5) | HOBt (1.5 - 5) | - | DMAP (0.1 - 0.3) | DMF, DCM/DMF | 2 - 12 hours |
| HBTU/DIPEA | 3 - 5 | HBTU (2.9 - 5) | - | DIPEA (6 - 10) | - | DMF | 1 - 2 hours |
| HATU/DIPEA | 3 - 5 | HATU (2.9 - 5) | - | DIPEA (6 - 10) | - | DMF | 30 - 60 minutes |
| Microwave-Assisted DIC/HOBt | 5 | DIC (5) | HOBt (5) | - | DMAP (0.5) | DMF | 3 x 5 minutes at 75°C |
Note: Equivalents are relative to the loading capacity of the resin.
Experimental Protocols
Protocol 1: DIC/HOBt Mediated Coupling
This is a widely used and cost-effective method for loading the first amino acid onto this compound.
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the this compound in DMF or a mixture of DCM/DMF (e.g., 9:1 v/v) for at least 30-60 minutes in the reaction vessel (approximately 10-15 mL of solvent per gram of resin).[5][8] Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (1.5-5 equivalents) and HOBt (1.5-5 equivalents) in a minimal amount of DMF.[5][7]
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Add DIC (1.5-5 equivalents) to the resin slurry.
-
Add a solution of DMAP (0.1-0.3 equivalents) in a small amount of DMF to the reaction mixture.[7]
-
Agitate the mixture at room temperature for 2-12 hours.[8] The reaction time can be monitored using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.[9]
-
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[10]
-
Capping of Unreacted Sites (Recommended):
-
To block any unreacted hydroxyl groups on the resin, swell the resin in DCM or DMF.
-
Prepare a capping solution of acetic anhydride (e.g., 2-10 equivalents) and DIPEA or pyridine (e.g., 2-10 equivalents) in DCM or DMF.[8][11]
-
Add the capping solution to the resin and agitate for 30-60 minutes.[8][11]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[11]
-
-
Drying: Dry the loaded and capped resin under vacuum to a constant weight.
Protocol 2: HBTU/DIPEA Mediated Coupling
This method is faster and often more efficient than the DIC/HOBt protocol, especially for sterically hindered amino acids.
Materials:
-
This compound
-
Fmoc-protected amino acid
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the this compound in DMF for at least 30-60 minutes in the reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (2.9-5 equivalents) in DMF.[12]
-
Coupling Reaction:
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[12]
-
Capping of Unreacted Sites (Recommended): Follow the capping procedure described in Protocol 1.
-
Drying: Dry the loaded resin under vacuum.
Protocol 3: Determination of Resin Loading (Fmoc-Release Assay)
This spectrophotometric method is a common and accurate way to quantify the loading of the first amino acid on the resin.[13]
Materials:
-
Fmoc-loaded this compound (a few milligrams, accurately weighed)
-
20% (v/v) Piperidine in DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a small amount of the dry Fmoc-loaded resin (e.g., 2-5 mg) into a small vial.
-
Add a known volume of 20% piperidine in DMF to the resin (e.g., 1 mL).
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm, using 20% piperidine in DMF as a blank.
-
Calculate the resin loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × 1 cm)
-
The extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
-
Diagrams
Caption: Chemical transformation during amino acid coupling to this compound.
Caption: General experimental workflow for loading the first amino acid.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 7. rsc.org [rsc.org]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Application Notes and Protocols for End-Capping on Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is paramount to achieving a high purity of the final peptide product. However, incomplete coupling reactions can leave unreacted functional groups on the resin, such as the hydroxyl groups of Wang resin. If left unblocked, these reactive sites can participate in subsequent coupling steps, leading to the formation of deletion sequences, which are often difficult to separate from the desired peptide. End-capping is a critical step performed to permanently block these unreacted sites, thereby preventing the formation of such impurities.[1][2][3]
This document provides detailed protocols for the end-capping of this compound, focusing on the most common and effective methods. It also outlines analytical techniques to verify the efficiency of the capping reaction.
Principle of End-Capping
The primary goal of end-capping this compound is to acetylate the unreacted hydroxyl groups, rendering them inert to further coupling reactions.[1][2] This is typically achieved by treating the resin with an acetylating agent, most commonly acetic anhydride, in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA).[1][4][5] The base catalyzes the reaction and neutralizes the acetic acid byproduct. An alternative capping agent is benzoyl chloride, which introduces a benzoyl group instead of an acetyl group.[6]
Data Presentation: Comparison of Common End-Capping Methods
While direct, side-by-side quantitative comparisons of capping efficiencies are not extensively published, the methods described below are widely reported to be highly efficient, often achieving >99% capping of unreacted sites when performed correctly. The choice of method may depend on the specific peptide sequence, the scale of the synthesis, and available reagents.
| Capping Agent | Base | Solvent | Typical Reaction Time | Reported/Expected Efficiency | Key Considerations |
| Acetic Anhydride | Pyridine or DIPEA | DMF or DCM | 15-30 minutes | >99% | The most common and cost-effective method. Pyridine is a very effective catalyst. DIPEA is a non-nucleophilic base and can also be used.[1][2][4] |
| Benzoyl Chloride | Pyridine | DMF or DCM | 30-60 minutes | High (>99%) | Provides a more sterically hindered cap which can be beneficial in certain applications.[6] |
| N-Acetylimidazole | - | DMF or DCM | 30-60 minutes | High | A milder alternative to acetic anhydride, useful for sensitive substrates.[7] |
| Acetic Acid with Coupling Reagents | DIPEA | DMF | 30-60 minutes | High | Can be used as an alternative to acetic anhydride, coupled like an amino acid using reagents like HBTU or DIC.[8] |
Experimental Protocols
The following are detailed protocols for the end-capping of this compound.
Protocol 1: End-Capping with Acetic Anhydride and Pyridine
This is the most standard and widely used protocol for end-capping this compound.
Materials:
-
This compound with unreacted hydroxyl groups
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Sintered glass funnel
-
Reaction vessel
-
Shaker
Procedure:
-
After the coupling of the first amino acid, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and byproducts.[2]
-
Prepare the capping solution by adding acetic anhydride (2 equivalents relative to the initial resin loading) and pyridine (2 equivalents relative to the initial resin loading) to a suitable volume of DMF or DCM (approximately 15 mL per gram of resin).[2]
-
Suspend the washed resin in the freshly prepared capping solution within the reaction vessel.
-
Agitate the mixture at room temperature for 30 minutes.[2]
-
Filter the resin using a fine porosity sintered glass funnel and discard the capping solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin), followed by DCM (3 x 10 mL per gram of resin), and finally methanol (3 x 10 mL per gram of resin) to remove all residual reagents and byproducts.[2]
-
Dry the resin under vacuum to a constant weight.
Protocol 2: End-Capping with Benzoyl Chloride
This protocol utilizes benzoyl chloride to cap unreacted hydroxyl groups.
Materials:
-
This compound with unreacted hydroxyl groups
-
Benzoyl Chloride (BzCl)
-
Pyridine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Sintered glass funnel
-
Reaction vessel
-
Shaker
Procedure:
-
Wash the resin as described in Protocol 1, step 1.
-
Prepare the capping solution by dissolving benzoyl chloride (5 equivalents relative to the initial resin loading) and pyridine (1 equivalent relative to the initial resin loading) in DMF.[6]
-
Suspend the resin in the capping solution.
-
Agitate the mixture at room temperature for 30 minutes.[6]
-
Filter and wash the resin as described in Protocol 1, steps 5-7.
Verification of Capping Efficiency
To ensure the completeness of the end-capping reaction, several analytical techniques can be employed.
Qualitative Ninhydrin (Kaiser) Test
The Ninhydrin test is a rapid colorimetric assay to detect the presence of free primary amines. In the context of end-capping this compound after the first amino acid loading, this test is used to confirm the absence of unreacted amino groups from subsequent steps. A negative test (beads and solution remain yellow or colorless) after a deprotection step followed by a coupling and capping cycle indicates a successful capping of any unreacted sites from the previous coupling.[4]
Quantitative Fmoc-Release Assay
This spectrophotometric method can be used to indirectly assess the number of remaining reactive sites after an initial loading and capping. By cleaving the Fmoc protecting group from a known quantity of resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct, one can calculate the loading of the first amino acid. A comparison of this value before and after a capping step on a partially loaded resin can indicate the extent to which unreacted sites have been blocked.[9][10]
Gel-Phase NMR Spectroscopy
High-resolution magic angle spinning (HR-MAS) NMR spectroscopy is a powerful, non-destructive technique for the analysis of resin-bound molecules. Specifically, 1H,13C-HSQC HR-MAS NMR can be used to directly observe and quantify the residual hydroxyl groups on the this compound before and after the capping procedure.[6] This provides a direct measure of the capping efficiency.
Visualizations
Caption: Experimental workflow for end-capping this compound.
Caption: Acetylation of a free hydroxyl group on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Manual Solid-Phase Peptide Synthesis Utilizing Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient assembly of peptide chains.[1] The methodology relies on anchoring the initial C-terminal amino acid to an insoluble polymer support, or resin.[1] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to filtration and washing.[1] The Wang resin, a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker, is a widely used solid support for the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS.[2] A key advantage of this compound is the stability of the ester linkage that anchors the peptide chain, which remains intact throughout the synthesis cycles but can be cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[2][3] This application note provides a detailed protocol for the manual synthesis of peptides on this compound.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | 100-200 mesh, 1% DVB | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Piperidine | Reagent Grade | Acros Organics |
| Fmoc-protected Amino Acids | Synthesis Grade | Bachem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Oakwood Chemical |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Sigma-Aldrich |
| Acetic Anhydride | ACS Grade | J.T. Baker |
| Pyridine | ACS Grade | EMD Millipore |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Alfa Aesar |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Quantitative Data Summary
The following table summarizes the standard quantitative parameters for the key steps in manual solid-phase peptide synthesis using this compound.
| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Volume/Concentration | Reaction Time |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N/A | 10-15 mL per gram of resin | 20-60 minutes |
| First Amino Acid Loading (DIC/DMAP) | Fmoc-Amino Acid | 1.5 - 2.5 | Dissolved in minimal DMF | 2-3 hours |
| N,N'-Diisopropylcarbodiimide (DIC) | 1.0 (relative to amino acid) | N/A | 2-3 hours | |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | Dissolved in minimal DMF | 2-3 hours | |
| Capping of Unreacted Sites | Acetic Anhydride | 2.0 | In DMF | 2-3 hours |
| Pyridine | 2.0 | In DMF | 2-3 hours | |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | N/A | Cover the resin | 2 x 5-15 minutes |
| Amino Acid Coupling (DIC/HOBt) | Fmoc-Amino Acid | 3-5 | Dissolved in DMF | 1-2 hours |
| N,N'-Diisopropylcarbodiimide (DIC) | 3-5 | N/A | 1-2 hours | |
| 1-Hydroxybenzotriazole (HOBt) | 3-5 | Dissolved with amino acid in DMF | 1-2 hours | |
| Peptide Cleavage from Resin | Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) | N/A | 10-25 mL per gram of resin | 1.5-4 hours |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for the accessibility of reactive sites within the polymer matrix.[1][4]
-
Place the desired amount of this compound (e.g., 1 gram) into a fritted reaction vessel.
-
Add sufficient DCM or DMF (approximately 10-15 mL per gram of resin) to cover the resin.[2][5]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][6]
-
Drain the solvent by filtration.
First Amino Acid Loading (Esterification)
The first Fmoc-protected amino acid is attached to the this compound via an ester linkage. The DIC/DMAP method is commonly employed for this step.[2]
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the first Fmoc-amino acid (relative to the resin's substitution level) in a minimum amount of DMF.[2]
-
Add an equivalent amount of HOBt to the amino acid solution to suppress racemization.[2]
-
In the reaction vessel containing the swollen resin, add the amino acid/HOBt solution.
-
In a separate vial, dissolve 0.1 equivalents of DMAP in a minimum amount of DMF.[2]
-
Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.[2]
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
After the reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Capping of Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin should be capped.
-
Suspend the resin in DMF.
-
Add 2 equivalents of acetic anhydride and 2 equivalents of pyridine (based on the original resin substitution).[5]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).
Fmoc Deprotection
The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered.[6]
-
Agitate the mixture for 3 minutes at room temperature and then drain the solution.[6]
-
Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 10-15 minutes at room temperature.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]
Subsequent Amino Acid Coupling
The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the peptide chain. Carbodiimide reagents like DIC, often with an additive like HOBt to minimize racemization, are frequently used.[7][8]
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of HOBt in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add 3-5 equivalents of DIC to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[1]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired peptide sequence.
Peptide Cleavage and Resin Removal
The final step is the cleavage of the synthesized peptide from the this compound and the simultaneous removal of side-chain protecting groups. This is typically achieved with a TFA "cocktail" containing scavengers to prevent side reactions.
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1] For simpler peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[1]
-
In a fume hood, add the cleavage cocktail to the dried peptide-resin (10-25 mL per gram of resin).[1][9]
-
Swirl the mixture occasionally and allow the reaction to proceed for 1.5 to 4 hours at room temperature. The exact time will depend on the peptide sequence and protecting groups used.[2]
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin with small portions of fresh TFA (3 times) and combine the filtrates.[10]
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[10]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
Caption: Manual Solid-Phase Peptide Synthesis Workflow using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) has become an indispensable technology in modern research and drug development, enabling the rapid and efficient production of custom peptides.[1] The foundational method, pioneered by Bruce Merrifield, involves the stepwise assembly of an amino acid chain on an insoluble solid support, which greatly simplifies the purification of intermediates.[1][2] Among the various solid supports, Wang resin is one of the most widely used for the synthesis of peptides with a C-terminal carboxylic acid.[3]
This document provides detailed application notes and protocols for the automated synthesis of peptides on this compound using the prevalent Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1] This chemistry utilizes the base-labile Fmoc group for temporary α-amino protection and acid-labile tBu-based groups for side-chain protection, an orthogonal scheme that ensures the integrity of the peptide chain during synthesis.[1]
Key Characteristics of this compound in Automated SPPS
This compound is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[4] Its key features make it highly suitable for automated SPPS:
-
Acid-Labile Cleavage: Peptides are cleaved from the resin using moderately strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). This process simultaneously removes most common side-chain protecting groups.[5][6]
-
Compatibility with Fmoc Chemistry: The ester linkage that anchors the peptide to the resin is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, ensuring the peptide remains attached throughout the synthesis cycles.[4]
-
Good Swelling Properties: this compound swells effectively in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which is crucial for efficient reagent diffusion and reaction kinetics within an automated synthesizer.[3]
-
Versatility: It is suitable for the synthesis of a wide range of peptide sequences and lengths.[3]
Quantitative Data Summary
The yield and purity of peptides synthesized on this compound are influenced by several factors, including the peptide sequence, length, coupling efficiency at each step, and the specific protocols employed by the automated synthesizer. Below is a summary of typical and specific quantitative data obtained from automated SPPS using this compound and similar supports.
| Peptide/Resin Type | Scale | Resin Loading (mmol/g) | Crude Purity (%) | Crude/Overall Yield (%) | Reference |
| General Peptides on this compound | - | 0.3 - 1.0 | 50 - 90 | Moderate to High | [5] |
| H-Gly-Ala-Tyr-OH on Fmoc-Tyr(tBu)-Wang resin | 0.1 mmol | 0.5 | Not Specified | ~70 - 90 (Expected Crude) | [1] |
| Liraglutide (GLP-1 Analog) on this compound | - | 0.25 - 1.2 | 50 - 70 | Not Specified | [7] |
| Semaglutide (GLP-1 Analog) on this compound | - | 0.25 - 1.2 | 35 - 55 | Not Specified | [7] |
| Aza-Amino Acid Peptides on this compound | 0.1 mmol | Not Specified | 85.4 - 100 (Conversion) | Not Specified | [8] |
| Human Antimicrobial Peptides (on HMPB resin) | 100-200 mg | ~0.44 | ~65 (Average Crude) | 77 mg (Average Crude) | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for automated solid-phase peptide synthesis on this compound. The example focuses on the synthesis of the tripeptide H-Gly-Ala-Tyr-OH on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Grade | Purpose |
| Fmoc-Tyr(tBu)-Wang resin | Synthesis Grade | Solid support |
| Fmoc-Ala-OH | Synthesis Grade | Amino acid building block |
| Fmoc-Gly-OH | Synthesis Grade | Amino acid building block |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Main solvent for washing and reactions |
| Dichloromethane (DCM) | Reagent Grade | Solvent for resin washing |
| Piperidine | Reagent Grade | Fmoc deprotection |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reaction |
| HBTU (or equivalent coupling reagent) | Synthesis Grade | Coupling activator |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Water | HPLC Grade | Scavenger |
| Diethyl ether (cold) | Reagent Grade | Peptide precipitation |
Automated Synthesis Cycle Protocol (0.1 mmol Scale)
This protocol is a general guideline and may require optimization based on the specific automated peptide synthesizer and the peptide sequence.
-
Resin Preparation (Swelling):
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF. A common automated protocol involves a two-step deprotection: an initial short treatment (1-2 minutes) followed by a longer one (5-10 minutes) to ensure complete Fmoc removal.[1]
-
Thoroughly wash the resin with DMF (e.g., 5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
-
Amino Acid Coupling (Alanine):
-
In a separate vial, the synthesizer will pre-activate a solution of Fmoc-Ala-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.[1]
-
The activated amino acid solution is then transferred to the reaction vessel containing the deprotected resin.[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
Wash the resin with DMF (e.g., 5 cycles) to remove excess reagents and by-products.[1]
-
-
Repeat Synthesis Cycle (Glycine):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Gly-OH using the same procedure as in step 3.[1]
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection to expose the N-terminal amino group of the tripeptide.[1]
-
Cleavage and Deprotection Protocol
-
Resin Washing and Drying:
-
Following the final deprotection and subsequent DMF washes, wash the peptide-resin thoroughly with DCM to remove any residual DMF.[10]
-
Dry the resin under a stream of nitrogen or under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A standard mixture for peptides without highly sensitive residues is Reagent K or a simpler mixture of 95% TFA, 2.5% Water, and 2.5% TIS.[5]
-
Caution: Always handle TFA in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (a typical ratio is 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Automated Solid-Phase Peptide Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficient flow synthesis of human antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Synthesis of Modified Peptides on Wang Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of modified peptides on Wang resin, a widely used solid support for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.[1][2] This document outlines detailed protocols for the synthesis of peptides with various modifications, including phosphorylation, glycosylation, biotinylation, and fluorescent labeling.
This compound is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker, making it ideal for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] The linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[1][4][5] This allows for the efficient release of the synthesized peptide while preserving most acid-sensitive modifications.[1][6]
General Workflow for Modified Peptide Synthesis on this compound
The synthesis of modified peptides on this compound follows a general workflow that includes resin preparation, iterative cycles of deprotection and coupling, on-resin modification, and final cleavage and deprotection.
Caption: General workflow for modified peptide synthesis on this compound.
Experimental Protocols
Resin Preparation and First Amino Acid Loading
Proper swelling of the resin is crucial for efficient synthesis. The first Fmoc-protected amino acid can be loaded onto the this compound using various activation methods.
Protocol 1: First Amino Acid Loading (DIC/DMAP Method) [7]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Swelling | Dichloromethane (DCM) | Room Temperature | 30 min |
| 2. Activation | Fmoc-amino acid (5 equiv), HOBt (5 equiv), DIC (5 equiv), DMAP (0.3 equiv) in DCM:DMF (2:1) | Pre-activate for 30 min | 30 min |
| 3. Coupling | Add activated amino acid solution to resin | Shake at Room Temperature | 3 h |
| 4. Washing | DMF, MeOH, DCM | 3 washes with each solvent | ~5 min |
| 5. Capping (Optional) | Acetic anhydride/DIPEA in DCM | Room Temperature | 30 min |
Peptide Chain Elongation (Fmoc-SPPS)
The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Protocol 2: Standard Fmoc-SPPS Cycle [7]
| Step | Reagent/Solvent | Concentration | Duration |
| Fmoc Deprotection | |||
| 1. Initial Deprotection | 40% Piperidine in DMF | - | 3 min |
| 2. Final Deprotection | 20% Piperidine in DMF | - | 12 min |
| 3. Washing | DMF | - | 6 x 30 s |
| Amino Acid Coupling | |||
| 1. Activation & Coupling | Fmoc-amino acid (5 equiv), HBTU (5 equiv), DIPEA (10 equiv) in DMF/NMP | 0.5 M (amino acid & HBTU), 2.0 M (DIPEA) | 40 min |
| 2. Washing | DMF | - | 4 x 30 s |
On-Resin Modifications
Phosphopeptides are crucial for studying signaling pathways. Phosphorylation can be achieved by incorporating protected phosphoamino acids during SPPS or by post-synthetic modification of a serine, threonine, or tyrosine residue.
Protocol 3: Incorporation of Phosphoamino Acids [8]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Activation | Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH (3 equiv), HATU (2.5 equiv), DIPEA (6 equiv) in DMF | Pre-activate for 5 min at 0°C | 5 min |
| 2. Coupling | Add activated phosphoamino acid to resin | Microwave irradiation at 75°C | 5 min |
| 3. Washing | DMF, DCM | - | - |
Glycopeptides are important for studying protein folding, stability, and recognition events. A common method involves the incorporation of pre-formed glycosylated amino acid building blocks.
Protocol 4: Incorporation of a Glycosylated Asparagine [9]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Activation & Coupling | Fmoc-L-Asn[Glc(OAc)4]-OH (1.2 equiv), HATU, DIPEA in DMF | 90°C with overhead stirring | 1 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 90°C | 30 s |
Biotinylation is a common modification for affinity purification and detection. It is typically performed at the N-terminus of the peptide.
Protocol 5: N-terminal Biotinylation [10]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Final Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | 20 min |
| 2. Washing | DMF, DCM | - | - |
| 3. Biotinylation | N-hydroxysuccinimidobiotin (2 mg/mg protein on-resin) in DMF | 45°C with stirring | 24 h |
| 4. Washing | DMF | - | - |
Fluorescently labeled peptides are used as probes in various biological assays. Labeling is often performed at the N-terminus.
Protocol 6: N-terminal Fluorescent Labeling [11]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Final Fmoc Deprotection | 20% Piperidine in DMF | Room Temperature | 30 min |
| 2. Washing | DMF | - | - |
| 3. Activation & Coupling | Fluorophore (e.g., FAM, 4 equiv), PFP (4 equiv), EDC (4 equiv), DIPEA (8 equiv) in DMF | Microwave irradiation at 80°C | 60 min |
| 4. Washing | DMF, DCM | - | - |
Cleavage and Deprotection
The final step involves cleaving the peptide from the this compound and removing the side-chain protecting groups. This is typically achieved using a TFA "cocktail" containing scavengers to prevent side reactions.[3][12]
Protocol 7: Standard TFA Cleavage [13]
| Step | Reagent/Solvent | Conditions | Duration |
| 1. Washing | Wash resin with DCM | - | - |
| 2. Cleavage | 50% TFA in DCM (v/v) with scavengers (e.g., triisopropylsilane, water, ethanedithiol) | Room Temperature with occasional swirling | 1.5 - 2 h |
| 3. Filtration | Filter to collect the peptide solution | - | - |
| 4. Precipitation | Add cold diethyl ether (8-10 times the volume of the filtrate) | 4°C if necessary | Overnight |
| 5. Purification | Centrifugation, washing with cold ether, and lyophilization | - | - |
Table 1: Common Cleavage Cocktails for this compound
| Reagent Cocktail | Composition (v/v/v/v) | Application Notes |
| Standard TFA/DCM | 50% TFA in DCM | For simple peptides without sensitive residues.[4] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cleavage reagent.[14] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Suitable for peptides containing Arg(Pbf), but may not be sufficient for removing some protecting groups.[11] |
| TMSBr Procedure | TFA/Ethanedithiol/m-Cresol/Thioanisole/TMSBr | More rapid cleavage and removal of Arg(Mtr) groups.[12] |
Application in Signaling Pathway Studies
Modified peptides, particularly phosphopeptides, are invaluable tools for dissecting cellular signaling pathways. They can be used as substrates for kinases and phosphatases, as inhibitors of protein-protein interactions, or as standards in mass spectrometry-based proteomics.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4][12]
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, survival, and proliferation.[1][3][15] Aberrant EGFR signaling is implicated in various cancers.[1][15]
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. ClinPGx [clinpgx.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 10. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Use of Scavengers in Wang Resin Cleavage Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) using Wang resin is a fundamental technique in the development of peptide-based therapeutics and research tools. The final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that dictates the purity and yield of the final product. This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in a "cleavage cocktail" containing a mixture of scavengers.
The purpose of these scavengers is to "trap" the highly reactive cationic species generated from the protecting groups and the resin linker during acidolysis.[1][2] Without effective scavengers, these carbocations can lead to a variety of side reactions, such as the alkylation of susceptible amino acid residues like tryptophan, tyrosine, methionine, and cysteine, resulting in impurities that are often difficult to remove.[3] The selection of an appropriate scavenger cocktail is therefore paramount and must be tailored to the specific amino acid composition of the peptide.
These application notes provide a comprehensive guide to the selection and use of scavengers in this compound cleavage cocktails, including detailed protocols and data to assist researchers in optimizing their peptide cleavage process.
Mechanism of Scavenger Action
During TFA-mediated cleavage from this compound, the acid protonates the ester linkage between the C-terminal amino acid and the resin, as well as the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This leads to the formation of carbocations. Scavengers are nucleophilic agents that react with and neutralize these carbocations, preventing them from reacting with the peptide.[4]
Common Scavengers and Their Applications
The choice of scavengers is dictated by the amino acid composition of the peptide. Below is a summary of commonly used scavengers and their primary targets.
| Scavenger | Abbreviation | Typical % (v/v) | Primary Target(s) & Function |
| Triisopropylsilane | TIS/TIPS | 2.5 - 5 | General carbocation scavenger, particularly effective for trityl (Trt) groups from Cys, His, Asn, Gln.[2] |
| Water | H₂O | 2.5 - 5 | Acts as a nucleophile to hydrolyze t-butyl esters and ethers.[1] |
| 1,2-Ethanedithiol | EDT | 2.5 | Scavenges t-butyl cations and is crucial for preventing the oxidation of Cysteine and reattachment of Trityl groups.[5] |
| Thioanisole | - | 5 | Protects Tryptophan from alkylation.[3] |
| Phenol | - | 5 | Protects Tyrosine and Tryptophan residues.[2][3] |
| Dimethyl Sulfide | DMS | - | Can be used to suppress Met oxidation.[6] |
| Dithiothreitol | DTT | 1% (w/v) | A reducing agent used to prevent Cysteine oxidation.[6] |
Standard Cleavage Cocktail Formulations
While numerous "custom" cocktails exist, a few standard formulations are widely used and serve as a good starting point for optimization.
| Cocktail Name | Composition (v/v/w) | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | Suitable for peptides lacking sensitive residues like Cys, Met, or Trp.[7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[3] |
| Cysteine-Containing Peptides | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Specifically formulated to protect cysteine residues from oxidation and other side reactions.[5] |
| Two-Step for S-t-Butylation Minimization | Step 1: 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min) Step 2: Add pure TFA to 80% final concentration (1.5-2 hrs) | For peptides prone to S-tert-butylation of Cysteine.[8] |
Quantitative Data on Scavenger Performance
The effectiveness of a scavenger cocktail can be quantified by the purity of the crude peptide post-cleavage. The following table summarizes representative data from the literature.
| Peptide Sequence | Cleavage Cocktail | Crude Purity (%) | Reference |
| Oxytocin (CYIQNCPLG-NH₂) | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | >85 | [5] |
| Oxytocin (CYIQNCPLG-NH₂) | 95% TFA / 2.5% TIS / 2.5% H₂O (No EDT) | Significantly lower with multiple side products | [5] |
| 3,14Cys(Trt)-linear somatostatin | 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole + 1% DTT | Reduced S-t-butylation compared to no additional scavenger | [6] |
Experimental Protocols
Protocol 1: Standard Cleavage from this compound
This protocol is suitable for a 100 mg scale of peptide-resin.
Materials:
-
H-Peptide-Wang resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., fritted glass funnel)
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Swelling: Place the dried peptide-resin in the reaction vessel and add dichloromethane (DCM) to swell the resin for 20-30 minutes.
-
DCM Removal: Remove the DCM by filtration.
-
Resin Drying: Dry the resin under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Peptide Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Cysteine-Containing Peptides
This protocol is adapted for peptides containing one or more cysteine residues.[5]
Materials:
-
Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT).
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Follow steps 5-11 of Protocol 1.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Yield | Incomplete cleavage. | Extend the reaction time to 3-4 hours and/or re-cleave the resin with a fresh cocktail. |
| Peptide loss during washing. | Be careful when decanting the supernatant after centrifugation. | |
| Low Purity | Incomplete removal of protecting groups. | Ensure sufficient reaction time and use a freshly prepared cleavage cocktail. |
| Side reactions during cleavage. | Use a more comprehensive scavenger cocktail, such as Reagent K, or a cocktail specifically designed for the problematic residues. | |
| Peptide does not precipitate | The peptide is very hydrophilic. | Try a different anti-solvent like methyl tert-butyl ether (MTBE) or concentrate the TFA solution before precipitation. |
| Unexpected side product with Trp | Alkylation by the this compound linker. | This is a known issue. Using Fmoc-Trp(Boc) can help suppress this side reaction.[2][9] |
Scavenger Selection Guide
The following decision tree can guide the selection of an appropriate scavenger cocktail based on the peptide sequence.
Conclusion
The successful cleavage of peptides from this compound is a multi-faceted process that relies heavily on the judicious selection of scavengers. By understanding the roles of different scavengers and tailoring the cleavage cocktail to the specific peptide sequence, researchers can significantly improve the yield and purity of their synthetic peptides. The protocols and guidelines presented here provide a solid foundation for achieving high-quality results in solid-phase peptide synthesis. It is always recommended to perform a small-scale trial cleavage to optimize conditions before committing the entire batch of peptide-resin.[7]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aminer.org [aminer.org]
- 4. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Spectrophotometric Determination of Fmoc Loading on Wang Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the accurate determination of the functional loading of the initial resin is critical for stoichiometry calculations in subsequent coupling steps, ensuring high yield and purity of the final peptide product.[1] For peptides synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, a common and reliable method for quantifying the loading of the first Fmoc-protected amino acid on a resin, such as Wang resin, is the spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.[2][3] This method is based on the quantitative cleavage of the Fmoc group by a secondary amine, typically piperidine, and the subsequent measurement of the UV absorbance of the resulting dibenzylfulvene-piperidine adduct.[4][5]
Principle of the Method
The Fmoc protecting group is cleaved from the resin-bound amino acid via a β-elimination reaction when treated with a base, such as 20% piperidine in N,N-dimethylformamide (DMF).[4] This reaction releases dibenzylfulvene (DBF), which then reacts with piperidine to form a stable dibenzylfulvene-piperidine adduct.[4][5] This adduct has a strong chromophore with a characteristic maximum absorbance at approximately 301 nm.[6][7] By measuring the absorbance of this solution and applying the Beer-Lambert Law, the concentration of the adduct, and therefore the amount of Fmoc groups cleaved, can be determined. This value is then used to calculate the loading of the resin in millimoles per gram (mmol/g).[1][6]
Experimental Protocol
Materials and Reagents
-
Fmoc-amino acid-loaded this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Reaction vessel (e.g., Eppendorf tube, glass vial)
-
Vortex mixer
Preparation of 20% Piperidine in DMF Solution
To prepare 10 mL of the cleavage solution, carefully add 2 mL of piperidine to 8 mL of DMF in a suitable container and mix thoroughly. Prepare this solution fresh before use.
Experimental Procedure
-
Resin Sampling and Washing:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-loaded this compound into a pre-weighed reaction vessel.[1][3] The resin must be thoroughly dried under vacuum to a constant weight to ensure accurate measurement.[6]
-
Wash the resin sample to remove any residual solvents or reagents. A typical washing sequence is:
-
3 x DCM
-
3 x DMF
-
3 x MeOH
-
-
Dry the washed resin sample thoroughly under high vacuum to a constant weight. Record the final dry weight of the resin.
-
-
Fmoc Group Cleavage:
-
Add a precisely known volume of 20% piperidine in DMF to the dried resin. For example, add 1.0 mL of the solution to the resin sample.[1]
-
Allow the resin to swell for approximately 15-30 minutes.[1]
-
Agitate the mixture gently (e.g., using a vortex mixer or shaker) for at least 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[8][9]
-
-
Sample Preparation for UV Measurement:
-
After the cleavage reaction is complete, carefully separate the supernatant from the resin beads.
-
The absorbance of the initial solution is often too high for accurate spectrophotometric measurement. Therefore, a precise dilution is necessary. A common dilution is to take 100 µL of the supernatant and dilute it with 900 µL of 20% piperidine in DMF in a 1 cm quartz cuvette, resulting in a 10-fold dilution.[1] Ensure the dilution factor is accurately recorded. The absorbance values should ideally fall within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0 AU.[6]
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure the absorbance at the maximum wavelength of the dibenzylfulvene-piperidine adduct, which is typically around 301 nm.[6][7] Some protocols also use 290 nm.[8]
-
Use a solution of 20% piperidine in DMF as a blank to zero the spectrophotometer.[6]
-
Measure the absorbance of the diluted sample solution.
-
Data Presentation and Calculation
The loading of the Fmoc-amino acid on the this compound is calculated using the Beer-Lambert Law (A = εcl), where:
-
A is the measured absorbance
-
ε (epsilon) is the molar extinction coefficient (or molar absorptivity) of the dibenzylfulvene-piperidine adduct (in L·mol⁻¹·cm⁻¹)
-
c is the concentration of the adduct (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
The resin loading (L) in mmol/g can be calculated using the following formula:
L (mmol/g) = (A × V_initial × dilution factor) / (ε × m × l)
Where:
-
A = Absorbance at ~301 nm
-
V_initial = Initial volume of 20% piperidine in DMF added to the resin (in L)
-
dilution factor = Total volume of diluted sample / Volume of supernatant taken for dilution
-
ε = Molar extinction coefficient of the dibenzylfulvene-piperidine adduct (in L·mol⁻¹·cm⁻¹)
-
m = Mass of the dry resin (in g)
-
l = Path length of the cuvette (in cm)
Quantitative Data Summary
The molar extinction coefficient (ε) of the dibenzylfulvene-piperidine adduct can vary slightly depending on the solvent and measurement conditions. Several values have been reported in the literature.
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 7800 L·mol⁻¹·cm⁻¹ | 301 | [1][3] |
| Molar Extinction Coefficient (ε) | 6000 L·mol⁻¹·cm⁻¹ | ~301 | [6] |
| Molar Extinction Coefficient (ε) | 8021 L·mol⁻¹·cm⁻¹ | 301 | [7] |
| Molar Extinction Coefficient (ε) | 8500 L·mol⁻¹·cm⁻¹ | 302 | [5] |
| Molar Extinction Coefficient (ε) | 6089 L·mol⁻¹·cm⁻¹ | 289.8 | [10] |
Sample Calculation
Assuming the following experimental values:
-
Mass of dry resin (m) = 0.005 g
-
Initial volume of 20% piperidine in DMF (V_initial) = 1.0 mL = 0.001 L
-
Dilution: 100 µL of supernatant diluted to 1.0 mL (dilution factor = 10)
-
Measured Absorbance (A) = 0.75
-
Molar Extinction Coefficient (ε) = 7800 L·mol⁻¹·cm⁻¹
-
Path length (l) = 1 cm
L (mmol/g) = (0.75 × 0.001 L × 10) / (7800 L·mol⁻¹·cm⁻¹ × 0.005 g × 1 cm) L (mol/g) = 0.0075 / 39 L (mol/g) = 0.0001923 L (mmol/g) = 0.1923 mmol/g
Visualizations
Caption: Experimental workflow for spectrophotometric determination of Fmoc loading.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. biotage.com [biotage.com]
- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Wang resin is a cornerstone technique for the production of peptides with a C-terminal carboxylic acid.[1][2] Developed by Su-sun Wang in 1973, this polystyrene-based resin is favored for its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry and the straightforward cleavage of the final peptide product under moderately acidic conditions.[3][4] These characteristics make this compound highly suitable for both manual and automated large-scale peptide synthesis, a critical process in academic research, and the development of therapeutic peptides and other pharmaceutical applications.[2][5]
This document provides detailed application notes and experimental protocols for the large-scale synthesis of peptides on this compound, focusing on key stages from resin preparation to final peptide cleavage and purification. Quantitative data is summarized to aid in the optimization of synthesis strategies, and visual workflows are provided for clarity.
Key Characteristics of this compound
This compound's utility in large-scale synthesis is underpinned by several key properties:
-
Acid Labile Linker: The p-alkoxybenzyl alcohol linker allows for the cleavage of the synthesized peptide from the resin using trifluoroacetic acid (TFA), typically in a cocktail with scavengers.[4]
-
Compatibility with Fmoc Chemistry: The resin is stable to the basic conditions required for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[2]
-
Good Swelling Characteristics: this compound swells appropriately in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), facilitating reagent diffusion and reaction efficiency.[6]
-
Versatility: It is suitable for the synthesis of a wide range of peptide sequences.[2]
Data Presentation: Quantitative Analysis of Peptide Synthesis Parameters
The efficiency and success of large-scale peptide synthesis are highly dependent on optimizing various parameters. The following tables provide a summary of quantitative data to guide researchers in making informed decisions.
Table 1: Typical Performance Characteristics of this compound in Large-Scale SPPS
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | The number of reactive sites per gram of resin. Lower loading can be beneficial for long or difficult sequences to minimize aggregation.[1] |
| Expected Crude Peptide Purity | 50 - 90% | Highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[1] |
| Typical Overall Yield | Moderate to High | Final yield is influenced by the number of amino acid residues and the efficiency of each cycle.[1] |
Table 2: Comparison of Common Coupling Reagents in SPPS
While direct large-scale comparisons are sequence-dependent, the following provides a general overview of the relative performance of common coupling reagents.
| Coupling Reagent | Typical Crude Purity (%) | Key Advantages |
| HBTU/DIEA | High | Efficient and widely used.[7] |
| HATU/DIEA | High | Very efficient, especially for hindered couplings. |
| DIC/HOBt | Good to High | Cost-effective and minimizes racemization.[7] |
Table 3: Impact of Cleavage Cocktail Composition on Peptide Purity and Yield
The choice of cleavage cocktail is critical for minimizing side reactions and maximizing the yield and purity of the final peptide.
| Cleavage Cocktail (Reagent:Scavenger Ratio) | Target Residues | Typical Purity (%) | Typical Yield (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | General purpose | Good to High | High |
| TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | Cysteine-containing peptides | Good to High | High |
| TFA/Thioanisole/EDT/Phenol/H₂O (82.5:5:2.5:5:5) | Peptides with multiple sensitive residues (e.g., Arg, Met, Trp, Cys) | High | High |
Note: Purity and yield are highly sequence-dependent. The data presented are indicative and should be optimized for each specific peptide.
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the biological context of the synthesized peptides is crucial for understanding and execution.
Caption: Experimental workflow for solid-phase peptide synthesis on this compound.
Caption: Example signaling pathway involving a synthetic peptide (GLP-1 analogue).
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in large-scale peptide synthesis on this compound.
Protocol 1: Loading of the First Fmoc-Amino Acid onto this compound
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the this compound.
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the this compound (1 eq.) in a 9:1 (v/v) mixture of DCM and DMF (approximately 10-15 mL per gram of resin) for 1-2 hours in a suitable reaction vessel.[4]
-
Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 eq. relative to the resin) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF. Stir until all solids are dissolved.
-
Coupling Reaction:
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
In a separate container, dissolve DMAP (0.1 eq. relative to the resin) in a minimal amount of DMF.
-
Add DIC (1.0 eq. relative to the amino acid) to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Capping of Unreacted Sites:
-
Filter the resin and wash thoroughly with DMF and DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and DIEA (2 eq.) in DCM for 30 minutes.
-
-
Final Washing and Drying:
-
Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and methanol (3 times).[4]
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Resin Loading: The substitution level can be estimated from the weight gain or more accurately determined by spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the dried resin.
Protocol 2: Iterative Peptide Chain Elongation (Fmoc-SPPS Cycle)
This protocol outlines the cyclical deprotection and coupling steps for elongating the peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded this compound
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
DIEA
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[1]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) by dissolving it with a coupling reagent such as HBTU (3-5 eq.) and an activation base like DIEA (6-10 eq.) in DMF.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from this compound and Side-Chain Deprotection
This protocol details the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), deionized water, 1,2-ethanedithiol (EDT), thioanisole)
-
Cold diethyl ether (-20°C)
Procedure:
-
N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid is removed by following the deprotection steps in Protocol 2.[8]
-
Resin Preparation: Wash the peptide-resin with DCM (3 times) to remove residual DMF and then dry the resin thoroughly under vacuum.[9]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail. A standard cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1] For peptides containing sensitive residues like cysteine, methionine, or tryptophan, a more complex cocktail with additional scavengers like EDT and thioanisole is recommended.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Isolation:
-
Filter the cleavage solution from the resin into a collection tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation:
-
In a separate, larger tube, place cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether, vortex, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and cleavage by-products.
-
-
Drying and Purification:
-
After the final wash, decant the ether and allow the peptide pellet to air-dry to remove excess ether.
-
For long-term storage, the crude peptide should be lyophilized.
-
The purity of the crude peptide should be assessed by analytical RP-HPLC and mass spectrometry.[10]
-
Further purification is typically achieved using preparative RP-HPLC.
-
Conclusion
Large-scale peptide synthesis using this compound is a robust and widely adopted methodology. Success in producing high-purity, high-yield peptides on a large scale hinges on the careful selection of reagents, optimization of reaction conditions, and adherence to detailed, well-tested protocols. The information and procedures outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound for their peptide synthesis needs. By leveraging this information, it is possible to streamline the synthesis process, troubleshoot potential issues, and ultimately achieve the desired quantity and quality of the target peptide for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. peptide.com [peptide.com]
- 5. chimia.ch [chimia.ch]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Wang Resin
Introduction: The Central Role of Wang Resin in Modern Peptide Synthesis
In the landscape of drug discovery and biomedical research, peptide libraries represent a powerful tool for identifying novel therapeutic leads, mapping protein-protein interactions, and defining epitopes. The efficient construction of these libraries is heavily reliant on the principles of Solid-Phase Peptide Synthesis (SPPS), a technique revolutionized by Bruce Merrifield. At the heart of modern Fmoc-based SPPS lies the choice of the solid support, and for the synthesis of peptides with a C-terminal carboxylic acid, this compound is often the support of choice.[1][2]
This compound is a polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker.[1] This linker forms an acid-labile ester bond with the first amino acid, which is stable throughout the iterative cycles of deprotection and coupling, yet can be readily cleaved under moderately acidic conditions to release the desired peptide.[1][3][4] Its compatibility with a wide array of solvents and reagents used in Fmoc chemistry, coupled with its favorable cleavage characteristics, makes it an ideal platform for both manual and automated peptide synthesis.[1] This guide provides a detailed, experience-driven protocol for the synthesis of peptide libraries on this compound, emphasizing the chemical rationale behind each step to empower researchers to not only execute the synthesis but also to troubleshoot and adapt the methodology for their specific needs.
I. Resin Selection and Preparation: The Foundation of a Successful Synthesis
The physical and chemical properties of the this compound are critical for the success of the synthesis. Key parameters to consider include:
-
Particle Size and Mesh: Smaller resin particles offer a higher surface area-to-volume ratio, which can enhance solvent penetration and improve reaction kinetics.[1] For most applications, a 100-200 mesh size provides a good balance between reaction efficiency and ease of handling.
-
Substitution Level: The substitution level, typically expressed in mmol/g, dictates the amount of the first amino acid that can be loaded onto the resin. It is crucial to choose a substitution level that aligns with the desired scale of the synthesis.
Protocol 1: Resin Swelling
Proper swelling of the resin is essential to ensure that all reactive sites are accessible to reagents.
-
Accurately weigh the desired amount of this compound into a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).[5]
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[2][6]
-
After swelling, drain the DMF. The resin is now ready for the loading of the first amino acid.
II. Loading the First Amino Acid: The Critical Anchoring Step
The covalent attachment of the first Fmoc-protected amino acid to the this compound is a critical step that can influence the overall yield and purity of the final peptide library. The formation of the ester linkage between the C-terminus of the amino acid and the hydroxyl group of the resin requires activation of the carboxylic acid.[1]
Diagram: Loading the First Amino Acid onto this compound
Caption: Workflow for the esterification of the first amino acid to this compound.
Protocol 2: First Amino Acid Loading using DIC/HOBt
This method is widely used due to its efficiency and ability to suppress racemization.[3]
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin substitution) in a minimal amount of DMF.[3]
-
Add an equimolar amount of 1-Hydroxybenzotriazole (HOBt) to the amino acid solution and stir until dissolved.[3]
-
Add this solution to the swollen and drained this compound.
-
Add 1.0 equivalent (relative to the amino acid) of N,N'-Diisopropylcarbodiimide (DIC) to the resin slurry.[3]
-
In a separate vial, dissolve 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) in a minimum amount of DMF and add it to the reaction mixture.[3][6]
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove any unreacted reagents and by-products.[6]
-
Dry the resin under vacuum.
Self-Validating System: To ensure complete reaction and prevent the formation of deletion sequences, it is crucial to "cap" any unreacted hydroxyl groups on the resin. This is achieved by treating the resin with an acetylating agent like acetic anhydride.
Protocol 3: Capping of Unreacted Sites
-
After loading the first amino acid and washing, treat the resin with a solution of acetic anhydride and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.
-
A common capping solution consists of acetic anhydride/DIPEA/DMF in a 1:1:8 ratio.
-
Allow the capping reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin extensively with DMF and DCM.
III. The Peptide Elongation Cycle: Deprotection and Coupling
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle consisting of two key steps: the removal of the temporary N-terminal Fmoc protecting group (deprotection) and the formation of a peptide bond with the next incoming Fmoc-amino acid (coupling).
Diagram: The Fmoc-SPPS Cycle on this compound
Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.
Protocol 4: Fmoc Deprotection
The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[6]
-
Add a fresh portion of 20% piperidine in DMF and continue the reaction for an additional 10-15 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 6 times) to ensure complete removal of piperidine.[6]
Protocol 5: Amino Acid Coupling
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, with aminium-based reagents like HBTU being highly efficient and minimizing racemization.[7]
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of a coupling agent (e.g., HBTU) in DMF.[6]
-
Add 6-10 equivalents of a base, typically DIPEA, to the amino acid solution to facilitate the activation.[6]
-
Allow the pre-activation to proceed for a few minutes before adding the mixture to the deprotected resin.
-
Let the coupling reaction proceed for 30-60 minutes at room temperature with gentle agitation.[6]
-
After the reaction, drain the coupling solution and wash the resin with DMF (3-4 times).[6]
Self-Validating System: The completeness of the coupling reaction should be monitored to avoid the accumulation of deletion sequences in the peptide library. The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[8] A negative Kaiser test (the resin beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue or purple beads), the coupling step should be repeated.
IV. Cleavage and Deprotection: Releasing the Peptide Library
The final step in the synthesis is the cleavage of the peptides from the this compound and the simultaneous removal of any acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA).
Diagram: Cleavage from this compound
Caption: The final cleavage and precipitation of the synthesized peptide library.
The Importance of Scavengers
During acid-mediated cleavage, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups). These can re-attach to sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to undesired by-products.[9] Scavengers are added to the cleavage cocktail to trap these reactive species.
| Scavenger | Target Residue(s) | Typical Concentration |
| Water | Trp (reduces oxidation) | 2.5 - 5.0% |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5 - 5.0% |
| 1,2-Ethanedithiol (EDT) | Cys (prevents re-attachment) | 2.5% |
| Thioanisole | Arg (protects from modification) | 5.0% |
Protocol 6: Cleavage from this compound
-
Ensure the N-terminal Fmoc group has been removed from the final peptide sequence.
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.[5]
-
Dry the resin under high vacuum for at least 3 hours, or preferably overnight.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide library. A standard, robust cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v) .
-
Add the cleavage cocktail to the dry peptide-resin in a round-bottom flask or a suitable reaction vessel.
-
Allow the cleavage reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[3]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with small portions of fresh TFA to ensure complete recovery of the cleaved peptides.[3][10]
-
Combine the filtrates and precipitate the crude peptide library by adding 8-10 volumes of cold diethyl ether.[3][10]
-
If necessary, place the mixture at -20°C or 4°C overnight to facilitate complete precipitation.[3][10]
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold ether to remove residual scavengers and dissolved organic impurities.
-
Dry the crude peptide library under vacuum. The library is now ready for purification and analysis.
V. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete coupling; Incomplete cleavage. | Monitor coupling with Kaiser test and perform double couplings if necessary; Extend cleavage time to 3-4 hours and re-cleave the resin with fresh cocktail. |
| Peptide Fails to Precipitate in Ether | Peptide is short, hydrophobic, or the TFA concentration in ether is too high. | Concentrate the TFA/ether mixture under a stream of nitrogen before adding more cold ether; Lyophilize directly from an aqueous solution after ether removal.[11] |
| Unexpected Side Products | Alkylation of sensitive residues (e.g., Trp) by carbocations. | Ensure the use of an appropriate scavenger cocktail.[9] |
VI. Conclusion
The synthesis of peptide libraries on this compound is a robust and versatile methodology that has become a cornerstone of modern chemical biology and drug discovery. By understanding the underlying chemical principles and adhering to meticulously planned protocols, researchers can efficiently generate high-quality peptide libraries for a myriad of applications. The key to success lies in a systematic approach that includes careful resin selection and preparation, validated loading and elongation cycles, and optimized cleavage conditions. This guide provides a comprehensive framework to empower researchers to confidently and successfully synthesize peptide libraries using this compound.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
How to avoid racemization when loading the first amino acid on Wang resin
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on how to avoid racemization when loading the first amino acid onto Wang resin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this means that the desired L-amino acid can be unintentionally converted into its D-form. This is a critical issue because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, potential immunogenicity, and complications in purification and analysis.
Q2: What is the most common traditional method for loading the first amino acid onto this compound, and why does it cause racemization?
A: The most common traditional method involves the direct esterification of an N-Fmoc protected amino acid to the hydroxyl group of the this compound.[1][2] This reaction is typically mediated by a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a base catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[1]
Racemization occurs because the carbodiimide activates the carboxylic acid of the amino acid, making the alpha-proton (the hydrogen on the carbon atom bearing the side chain) acidic. The basic DMAP catalyst can then abstract this proton, forming a planar enolate intermediate. This intermediate loses its stereochemistry, and when it is subsequently protonated or reacts with the resin, it can do so from either face, resulting in both the desired L-enantiomer and the undesired D-enantiomer.[3]
Q3: Are certain amino acids more prone to racemization during loading?
A: Yes. Amino acids with electron-withdrawing groups in their side chains are more susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[4][5] Other amino acids like Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met) can also show significant levels of racemization under standard conditions.[4]
Q4: I have to use the DIC/DMAP method. How can I minimize racemization?
A: While challenging, you can take steps to reduce racemization:
-
Add HOBt: Including 1-hydroxybenzotriazole (HOBt) in the reaction mixture can help suppress racemization by forming an activated HOBt-ester, which is less prone to epimerization than the O-acylisourea intermediate.[5][6]
-
Reduce DMAP: Use only a catalytic amount of DMAP (e.g., 0.1-0.15 equivalents). Higher concentrations of this strong base will increase the rate of racemization.[6]
-
Use Symmetrical Anhydrides: Pre-forming a symmetrical anhydride of the Fmoc-amino acid (using 2 equivalents of the amino acid and 1 equivalent of DIC) and then adding it to the resin with a reduced amount of DMAP can lower racemization levels.[4]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of enolization.
Q5: What are the most effective alternative methods to avoid racemization?
A: Several highly effective methods exist to circumvent the problems of the traditional DIC/DMAP procedure:
-
Indirect Loading via Wang Chloride Resin: This is a highly recommended, near racemization-free method. It involves first converting the hydroxyl groups of the this compound into chlorides using a reagent like thionyl chloride. The Fmoc-amino acid is then coupled as a carboxylate salt using a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). This process avoids direct activation of the amino acid's carboxyl group in the presence of a strong base, thus preventing racemization.[4]
-
MSNT/NMI Method: Using 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) with 1-methylimidazole (NMI) as a catalyst is a very effective method, though the reagents can be expensive and moisture-sensitive.[4]
-
Use Pre-loaded Resins: The simplest solution is to purchase commercially available Wang resins that are already pre-loaded with the desired first amino acid.[2] Reputable suppliers perform this step under optimized conditions to ensure high chiral purity.
Q6: How can I check if racemization has occurred?
A: To quantify the level of racemization, you must cleave the amino acid or a test dipeptide from the resin and analyze it using a chiral separation technique. A common method involves:
-
Loading the L-amino acid onto the resin.
-
Coupling a second L-amino acid (e.g., Fmoc-L-Val) to form a dipeptide.
-
Cleaving the dipeptide from the resin.
-
Analyzing the resulting mixture of L-L and L-D dipeptides by chiral High-Performance Liquid Chromatography (HPLC). The two diastereomers will have different retention times, allowing for their quantification.[4]
Data Presentation: Comparison of Loading Methods
The choice of loading method has a significant impact on the chiral purity of the first amino acid. The following table summarizes typical racemization levels observed with different techniques.
| Loading Method | Amino Acid Example | % Racemization (D-isomer) | Reference |
| DCC / DMAP (Traditional Method) | Fmoc-L-Phe-OH | 5 - 15% | [3] |
| Symmetrical Anhydride / DMAP | General | Reduced but variable | [4] |
| PyBOP / DIPEA (on Sulfamyl resin) | Fmoc-L-Phe-OH | ~0.5% | [7] |
| Indirect (via Wang Chloride Resin) | Fmoc-L-His(Trt)-OH | Not Detectable | [4] |
Experimental Protocol: Racemization-Free Loading via Wang Chloride Resin
This protocol is adapted from the work of Ravindranath et al. and describes a simple, inexpensive, and highly effective method for loading the first amino acid with minimal to no detectable racemization.[4]
Part 1: Preparation of Wang Chloride Resin
-
Swell the Resin: Swell 1g of this compound in 10 mL of dry dichloromethane (DCM) for 1 hour in a round-bottom flask equipped with a stir bar and a drying tube.
-
Chlorination: Cool the flask in an ice bath. Slowly add 5 mL of thionyl chloride (SOCl₂) to the resin suspension.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Washing: Remove the excess thionyl chloride and solvent by filtration. Wash the resulting Wang chloride resin thoroughly with dry DCM (5 x 10 mL), dry diethyl ether (3 x 10 mL), and dry the resin under high vacuum for several hours.
Part 2: Coupling the Fmoc-Amino Acid
-
Prepare Coupling Solution: In a separate flask, dissolve 3 equivalents of the desired Fmoc-amino acid (relative to the initial loading of the this compound) in dry N,N-dimethylformamide (DMF).
-
Add Base: Add 3 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.
-
Add Catalyst (Optional but Recommended): Add 0.1 equivalents of potassium iodide (KI) to accelerate the reaction.
-
Coupling Reaction: Add the pre-swelled Wang chloride resin to the amino acid solution. Stir the suspension at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash it sequentially with DMF (3 x 10 mL), a mixture of DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).
-
Drying: Dry the final Fmoc-amino acid-loaded this compound under high vacuum.
-
Quantification (Optional): The final loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of the dried resin with a piperidine/DMF solution and measuring the absorbance of the fulvene-piperidine adduct.[8]
Visualizations
Mechanism of Racemization
Caption: Mechanism of base-catalyzed racemization during amino acid activation.
Experimental Workflow for Low-Racemization Loading
Caption: Workflow for loading the first amino acid via the Wang Chloride intermediate.
References
- 1. biotage.com [biotage.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bharavilabs.in [bharavilabs.in]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Solid-Phase Peptide Synthesis on Wang Resin
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to preventing peptide aggregation during synthesis on Wang resin.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS on this compound?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the resin.[1][2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[3][4] Aggregation is a significant issue because it can physically block the N-terminus of the peptide chain, making it inaccessible for subsequent deprotection and coupling reactions.[3] This leads to incomplete reactions, resulting in deletion and truncated peptide sequences, which significantly reduces the crude peptide purity and overall yield.[3][5] In severe cases, aggregation can cause the synthesis to fail completely.[2][3]
Q2: How can I identify if my peptide is aggregating on the this compound?
A2: Several signs during the synthesis process can indicate on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a primary indicator of aggregation.[2]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish.[6]
-
Positive Ninhydrin (Kaiser) or TNBS Tests: After a coupling step, a positive colorimetric test indicates the presence of unreacted free amines, a sign of incomplete coupling.[6] However, in cases of severe aggregation, these tests can sometimes give false negative results.[2]
-
Broadening of Deprotection Profile: In continuous flow synthesizers, a flattening and broadening of the UV deprotection signal can suggest aggregation.[2]
Q3: Which peptide sequences are most prone to aggregation?
A3: While aggregation can be sequence-specific and sometimes difficult to predict, certain characteristics increase the likelihood of its occurrence:
-
Hydrophobic Residues: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Alanine (Ala) are highly susceptible to aggregation.[2]
-
β-branched Amino Acids: Residues like Valine and Isoleucine can contribute to the formation of β-sheet structures.[4]
-
Long Peptide Chains: Peptides, particularly those exceeding 20 amino acids, are more prone to folding and aggregation.[7]
-
Alternating Hydrophilic/Hydrophobic Patterns: Such patterns can promote the formation of stable secondary structures.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to peptide aggregation on this compound.
Issue 1: Failed or Incomplete Coupling Reactions
Symptoms:
-
Positive Kaiser/TNBS test after coupling.
-
Mass spectrometry of the crude product shows significant deletion sequences.
Possible Causes & Solutions:
| Solution Category | Specific Action | Rationale |
| Reaction Conditions | Increase Coupling Time & Temperature: Extend the coupling reaction time or perform the synthesis at an elevated temperature (e.g., using a microwave synthesizer).[8] | Higher temperatures provide more kinetic energy to the system, which can disrupt the hydrogen bonds responsible for aggregation and increase reaction rates.[9] |
| Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. | If the initial coupling was incomplete due to aggregation, a second coupling can help to drive the reaction to completion. | |
| Solvents & Additives | Use "Magic Mixture" or Alternative Solvents: Switch from standard DMF to NMP, DMSO, or a "Magic Mixture" (e.g., DCM/DMF/NMP 1:1:1).[10] | These solvents have a greater ability to solvate the peptide chains and disrupt secondary structures, thereby reducing aggregation. |
| Incorporate Chaotropic Salts: Add salts like LiCl or KSCN (e.g., 0.4-0.8 M in DMF) to the coupling mixture or use it as a pre-coupling wash.[10][11] | Chaotropic agents disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, which helps to break up peptide aggregates.[11] | |
| Backbone Modification | Introduce Pseudoproline Dipeptides: At Ser or Thr residues, substitute the corresponding amino acid pair with a pseudoproline dipeptide (e.g., Fmoc-Leu-Ser(ψPro)-OH).[1] | Pseudoprolines introduce a "kink" in the peptide backbone, which effectively disrupts the formation of β-sheet structures that cause aggregation.[1][11] The native residue is regenerated during the final TFA cleavage.[1] |
| Use Dmb/Hmb-Protected Amino Acids: Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, often as a dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH).[11][12] | Similar to pseudoprolines, these backbone-protected amino acids prevent hydrogen bond formation, thereby disrupting aggregation.[2][12] This strategy is particularly useful for sequences containing glycine.[10] The protecting group is removed during the final TFA cleavage.[10] | |
| Resin Properties | Use Low-Loading Resin: Switch to a this compound with a lower substitution level (e.g., 0.1-0.2 mmol/g).[11] | Lower loading increases the physical distance between the growing peptide chains on the resin, which minimizes the opportunity for intermolecular interactions and aggregation.[11] |
Issue 2: Low Crude Purity and Yield of the Target Peptide
Symptoms:
-
HPLC analysis of the crude product shows a complex mixture with the desired peptide as a minor component.
-
The overall yield of the purified peptide is very low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity and yield.
Data Presentation: Impact of Aggregation-Disrupting Strategies
The following tables summarize quantitative data on the effectiveness of various strategies in improving the synthesis of "difficult" peptides.
Table 1: Comparative Purity of Crude Peptides with and without Pseudoproline Dipeptides
| Synthesis Strategy | Predominant Species in Crude Product | Typical Crude Purity Range (%) | Key Impurities |
| Standard Fmoc-SPPS | Target peptide and impurities | 10 - 50% | Deletion and truncated sequences |
| With Pseudoproline Dipeptides | Predominantly the target peptide | > 80% | Minimal deletion and truncated sequences |
Data is generalized from typical outcomes for aggregation-prone peptides as described in the literature.[13]
Table 2: Synthesis of Aβ(1-42) - A Case Study
| Synthesis Method/Condition | Crude Purity (%) | Crude Yield (%) | Reference(s) |
| Standard Fmoc/tBu SPPS | 14% | 72% | [8] |
| Microwave-assisted SPPS (with 0.1 M Oxyma in deprotection) | 67% | 87% | [8] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides on ChemMatrix resin | Not specified | 57% | [14] |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Synthesis)
This protocol describes the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin, swelled in N,N-Dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (5 equivalents) in a minimal volume of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activation mixture and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS or Kaiser test to check for the presence of free amines. If the test is positive, the coupling is incomplete.
-
Completion: If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Using Chaotropic Salts
This protocol describes the use of a chaotropic salt wash prior to coupling.
-
Deprotection and Washing: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin, followed by standard DMF washes.
-
Chaotropic Wash: Before the coupling step, wash the peptide-resin with a 0.4 M - 0.8 M solution of LiCl in DMF (2 x 1 min).[10][11]
-
Final Wash: Wash the resin with DMF to remove the chaotropic salt.
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 3: High-Temperature Solid-Phase Peptide Synthesis (Microwave)
This protocol provides a general outline for microwave-assisted SPPS.
-
Resin Preparation: Place the peptide-resin in the reaction vessel of the microwave peptide synthesizer.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 3-5 minutes).[14]
-
Washing: After deprotection, thoroughly wash the resin with DMF.
-
Coupling: Add the solution containing the Fmoc-protected amino acid, coupling reagent (e.g., HCTU), and activation base (e.g., DIPEA) in DMF.
-
Microwave Coupling: Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[14]
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Continue the deprotection and coupling cycles for the entire peptide sequence.
Visual Guides
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
Technical Support Center: TFA Cleavage of Peptides from Wang Resin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for addressing common side reactions encountered during the trifluoroacetic acid (TFA)-mediated cleavage of synthetic peptides from Wang resin.
Troubleshooting Guide
This section addresses specific issues that may arise during the TFA cleavage and deprotection of peptides, presented in a direct question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
Question: I performed the cleavage reaction, but my final peptide yield is significantly lower than expected. What are the possible causes and how can I improve it?
Answer: Low peptide yield can stem from several factors throughout the synthesis and cleavage process. Common causes and their solutions include:
-
Incomplete Cleavage: The standard 1-3 hour reaction time may be insufficient for peptides with sterically hindered residues or certain protecting groups like Arg(Pmc) or Arg(Mtr).[1]
-
Solution: Extend the cleavage time to 4-6 hours or more.[1] It is advisable to perform a small-scale trial cleavage on a sample of the resin to optimize the duration.
-
-
Peptide Adsorption to Resin: The cleaved peptide may adsorb to the resin beads, preventing its complete recovery.
-
Solution: Ensure the resin is thoroughly washed with fresh TFA (2-3 times) after the initial filtration to recover any adsorbed peptide.[2]
-
-
Inefficient Precipitation: The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether).
Issue 2: Presence of Unexpected Impurities in Crude Peptide
Question: My mass spectrometry (MS) analysis shows unexpected peaks. How do I identify and mitigate these side reactions?
Answer: Unexpected impurities are typically the result of side reactions where reactive species, generated during the removal of protecting groups, modify the peptide. The nature of the impurity depends on the peptide sequence.
-
Modification of Tryptophan (Trp): Alkylation (+57 Da, +113 Da, etc.) or Oxidation (+16 Da)
-
Cause: The electron-rich indole side-chain of tryptophan is highly susceptible to alkylation by carbocations (e.g., tert-butyl cations) and oxidation.[3] Even the Wang linker itself can decompose and alkylate Trp residues.[4]
-
Solution:
-
Protect the Indole Nitrogen: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole ring from electrophilic attack and is cleanly removed during cleavage.[5]
-
Use Effective Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for trityl and other carbocations.[3] Including 1,2-ethanedithiol (EDT) can help prevent oxidation.[3][5]
-
-
-
Modification of Cysteine (Cys): S-tert-butylation (+56 Da)
-
Cause: This is a common side reaction where the thiol group of Cysteine is alkylated by tert-butyl cations generated from protecting groups on other residues (e.g., Ser(tBu), Asp(OtBu)).[6][7]
-
Solution:
-
Incorporate Thiol Scavengers: The standard TFA/TIS/H₂O cocktail is often insufficient. Add a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to effectively trap t-butyl cations.[6][7]
-
Implement a Two-Step Cleavage Protocol: A highly effective strategy involves initially treating the resin with a lower concentration of TFA (e.g., 70%) and higher concentrations of scavengers (like thioanisole and DMS) for 30 minutes. Subsequently, the TFA concentration is increased to 80-90% for the remainder of the cleavage (1.5-2 hours).[6][8][9]
-
-
-
Modification of Methionine (Met): Oxidation (+16 Da) or S-alkylation (+56 Da)
-
Cause: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (+16 Da) under acidic conditions and can also be alkylated.[10][11][12]
-
Solution: Add scavengers with reducing properties, such as thioanisole or 1,2-ethanedithiol (EDT), to the cleavage cocktail.[5][13] For peptides particularly prone to oxidation, specialized cocktails like Reagent H have been developed.[13][14]
-
-
Aspartimide Formation (Mass-Neutral Impurity)
-
Cause: Peptides containing aspartic acid (Asp), especially in Asp-Gly or Asp-Ser sequences, are prone to forming a cyclic aspartimide intermediate.[6] This intermediate can then be hydrolyzed to yield the desired α-peptide, but also a β-peptide impurity which is often very difficult to separate chromatographically.[6]
-
Solution: This side reaction primarily occurs during the Fmoc-deprotection steps with piperidine, but the choice of cleavage conditions can be a factor. While cleavage-centric solutions are limited, ensuring complete and rapid cleavage can minimize exposure to conditions that might exacerbate the issue. Using specialized Asp protecting groups during synthesis, such as Fmoc-Asp(OBno)-OH, is the most effective preventative measure.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of a scavenger cocktail in TFA cleavage? A1: During the TFA-mediated cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated (e.g., tert-butyl cation from Boc or tBu groups).[3] If not neutralized, these carbocations can electrophilically attack nucleophilic amino acid residues like Trp, Met, Cys, and Tyr, leading to undesired side products.[3] Scavengers are nucleophilic compounds added to the TFA mixture to trap these reactive carbocations, thereby preventing these side reactions and protecting the integrity of the final peptide.[3]
Q2: How do I select the appropriate scavenger cocktail for my peptide? A2: The choice of scavenger cocktail is critically dependent on the amino acid composition of your peptide.[1][3]
-
For peptides without sensitive residues: A simple mixture of TFA/Water/TIS (95:2.5:2.5 v/v/v) is often sufficient.[3]
-
For peptides containing Cys, Met, or Trp: These residues are highly susceptible to alkylation and/or oxidation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) is recommended.[3]
-
For peptides with multiple Arginine (Arg) residues (protected by Pmc or Pbf): These protecting groups can be slow to cleave and generate reactive species that can modify Trp.[15] A more potent scavenger mixture like Reagent K may be necessary.[3][12]
Q3: What are some common "universal" scavenger cocktails? A3: Several pre-defined scavenger mixtures are widely used for their robustness in handling peptides with a variety of sensitive residues.
-
TFA/TIS/H₂O (95:2.5:2.5): A good general-purpose, low-odor cocktail for peptides without particularly sensitive residues.[3]
-
Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5): A powerful and versatile cocktail suitable for peptides containing Cys, Met, Trp, and Tyr.[12][16] It is highly effective but contains malodorous thiol reagents.
-
Reagent R (TFA/thioanisole/EDT/anisole - 90:5:3:2): Another strong cocktail often used for peptides with Arg(Pmc/Pbf) and Trp residues.
Q4: Can I reuse my cleavage cocktail? A4: No. Cleavage cocktails should always be prepared fresh immediately before use. Scavengers can degrade over time, and the effectiveness of the cocktail will be compromised, leading to an increase in side reactions.
Data Presentation
The selection of scavengers can significantly impact the purity of the crude peptide by minimizing specific side reactions. The following table summarizes quantitative data on the effectiveness of different scavengers in reducing S-tert-butylation of a model Cysteine-containing peptide.
Table 1: Efficacy of Different Scavengers in Reducing Cys S-tert-butylation
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) | Scavenger (5%) | Total S-t-butylation (% Area by HPLC) | Reference |
| 95:2.5:2.5:0 | None (Control) | 18.6% | [6] |
| 90:2.5:2.5:5 | Anisole | >13% | [6] |
| 90:2.5:2.5:5 | m-Cresol | >13% | [6] |
| 90:2.5:2.5:5 | Dithiothreitol (DTT) | 11.2% | [6] |
| 90:2.5:2.5:5 | Dimethyl Sulfide (DMS) | 9-10% | [6] |
Data adapted from a study on a 14-mer somatostatin analog containing two Cys residues. The results demonstrate that thioether-based scavengers like DMS are more effective than phenolic scavengers at reducing this specific side reaction.[6]
Experimental Protocols
Protocol 1: Standard Cleavage Using TFA / TIS / H₂O
This protocol is suitable for a 0.1 mmol scale synthesis of a peptide on this compound that does not contain highly sensitive residues like Cys or Met.
-
Resin Preparation:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL) to swell the beads.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[17]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare 2 mL of the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. Prepare this solution fresh immediately before use.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate or swirl the mixture at room temperature for 2-3 hours.[3]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin with small portions of fresh TFA (2 x 0.5 mL) and combine the filtrates to ensure complete recovery.[17]
-
-
Precipitation:
-
Add the combined TFA filtrate dropwise into a larger centrifuge tube containing 10-fold the volume of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time, to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage Using Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Arg(Pbf/Pmc).
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Reagent K Preparation:
-
In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For a 0.1 mmol synthesis, prepare approximately 2-4 mL.
-
Caution: This mixture contains toxic and highly odorous reagents. Handle with appropriate personal protective equipment (PPE) in a certified fume hood.
-
-
Cleavage Reaction:
-
Add Reagent K to the resin (10-40 mL per gram of resin).
-
Stir at room temperature for 1.5 to 2.5 hours. For peptides with multiple Arg residues, the cleavage time may need to be extended.
-
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow Steps 4, 5, and 6 from Protocol 1.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the peptide cleavage process.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency on Wang Resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coupling efficiency on Wang resin, particularly for challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult sequence" in the context of SPPS on this compound?
A "difficult sequence" is a peptide chain prone to forming stable secondary structures, such as β-sheets, while attached to the resin.[1] This aggregation hinders the access of reagents to the reactive N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions.[1] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or those with consecutive β-branched residues (e.g., Val, Ile, Thr) are often categorized as difficult.[1]
Q2: How does resin loading capacity affect the synthesis of difficult sequences?
Resin loading capacity, defined as the number of reactive sites per gram of resin (mmol/g), is a critical parameter. For difficult sequences, a lower loading capacity is often advantageous.[2] Lower loading increases the distance between growing peptide chains on the resin, which helps to reduce intermolecular aggregation and improves reagent accessibility.[2][3]
Q3: When should I consider using a "double coupling" strategy?
A "double coupling" strategy, where the coupling reaction is repeated a second time with fresh reagents, is recommended in several situations:
-
When a monitoring test (e.g., Kaiser test) indicates incomplete coupling.[4]
-
For notoriously difficult couplings, such as those involving sterically hindered amino acids (e.g., Aib) or coupling to a proline residue.[5][6]
-
When synthesizing sequences with repeating identical amino acids or multiple arginine residues.[6]
Q4: What is "capping" and why is it important?
Capping is the process of permanently blocking any unreacted N-terminal amino groups after a coupling step.[7] This is typically done using acetic anhydride.[4] Capping is crucial for preventing the formation of deletion sequences, which are impurities missing one or more amino acids. By blocking the unreacted sites, you ensure that these chains do not participate in subsequent coupling steps, which simplifies the purification of the final peptide.[7][8]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency Detected by Monitoring Test
Symptom: A positive colorimetric test (e.g., blue beads in a Kaiser test) after the coupling step, indicating the presence of unreacted primary amines.[1][4]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | For bulky amino acids, switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[3][5] Consider extending the reaction time or performing a double coupling.[7] |
| Peptide Aggregation | 1. Change Solvent System: Use a solvent mixture known to disrupt secondary structures, such as DCM/DMF/NMP (1:1:1) or add chaotropic salts (e.g., LiCl) or structure-disrupting solvents like 2,2,2-trifluoroethanol (TFE).[3][9] 2. Increase Temperature: Perform the coupling at an elevated temperature or use a microwave peptide synthesizer.[7] |
| Insufficient Reagent Excess | Increase the equivalents of amino acid and coupling reagents used. A 3- to 5-fold excess is a common starting point.[10] |
| Poor Resin Swelling | Ensure the resin is properly swollen before synthesis. Use a solvent that promotes good swelling, such as DMF or DCM.[2] For particularly difficult sequences, consider a resin with better swelling properties, like a PEG-PS copolymer resin.[3] |
Issue 2: Presence of Deletion Sequences in Final Product Analysis
Symptom: Mass spectrometry (MS) or HPLC analysis of the crude peptide reveals significant peaks corresponding to the target peptide minus one or more amino acid residues.[1]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | If a difficult coupling was anticipated, a "capping" step should have been performed after the coupling.[4] For future syntheses of the same or similar sequences, incorporate a capping step after difficult couplings to terminate deletion sequences. |
| Premature Fmoc Deprotection | Ensure the use of high-quality, amine-free DMF for all steps, as residual amines can cause premature deprotection of the Fmoc group.[10] |
| Ineffective Monitoring | Rely on a consistent and appropriate monitoring test. For coupling to secondary amines like proline, the standard Kaiser test is unreliable; use an alternative like the isatin or chloranil test.[4] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
This table summarizes the performance of various coupling reagents for the sterically hindered α-aminoisobutyric acid (Aib).
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Racemization (%) |
| HATU | HOAt | DIPEA | DMF | 2 | 25 | 98 | < 1 |
| HBTU | HOBt | DIPEA | DMF | 4 | 25 | 95 | 2-3 |
| PyBOP | HOBt | DIPEA | DMF | 3 | 25 | 96 | 1-2 |
| DIC | HOAt | N/A | DCM/DMF | 6 | 25 | 90 | < 2 |
| COMU | N/A | DIPEA | DMF | 1.5 | 25 | 99 | < 1 |
Data synthesized from multiple sources. Conditions and results may vary based on the specific peptide sequence and experimental setup.[5][11][12][13]
Experimental Protocols
Protocol 1: Standard Kaiser (Ninhydrin) Test for Monitoring Coupling
This protocol is used to detect free primary amines on the resin.
-
Carefully remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (A: 5% ninhydrin in ethanol, B: 80% phenol in ethanol, C: 2% 0.001M KCN in pyridine).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color on the beads and in the solution.[4]
-
Negative Result (Complete Coupling): Beads remain yellowish/clear.
-
Protocol 2: Acetic Anhydride Capping Procedure
This protocol is used to block unreacted amino groups.
-
After a coupling reaction, drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a capping solution. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).[10]
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture at room temperature for 30-60 minutes.[10]
-
Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
-
(Optional) Perform a Kaiser test to confirm the capping reaction was successful (should be negative).[4]
Visualizations
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Decision workflow for handling incomplete coupling reactions during SPPS.
Strategies to Overcome Peptide Aggregation
Caption: Key strategies employed to mitigate on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Swelling of Wang Resin
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing Wang resin swelling. Proper swelling is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), directly impacting reaction kinetics, reagent accessibility, and ultimately, the purity and yield of your final peptide. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthesis is built on a solid, well-swollen foundation.
Troubleshooting Guide: Common Swelling-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by probable cause and a detailed, step-by-step solution.
Issue 1: Low reaction yields and incomplete couplings.
Probable Cause: The most common culprit for poor synthesis efficiency is inadequate resin swelling. If the polystyrene matrix is not sufficiently solvated, reactive sites buried within the bead become inaccessible to reagents.[1][2] This diffusion limitation leads to failed or incomplete acylation and deprotection steps.
Solution Pathway:
-
Verify Solvent Choice: Ensure you are using a solvent known to be effective for swelling polystyrene-based resins. The most common and effective solvents are Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[3] For 1% divinylbenzene (DVB) cross-linked polystyrene, DCM typically provides the best swelling.[4]
-
Quantify Swelling: Do not estimate; measure the swelling volume. A well-swollen resin should generally be in the range of 4–7 mL/g.[5] A value below this range indicates a problem. Use the protocol provided below to get an accurate measurement.
-
Allow Sufficient Swelling Time: Before the first reaction step (e.g., Fmoc-deprotection), ensure the resin is allowed to swell for at least 20-30 minutes in a suitable solvent.[2][6] Agitation via nitrogen bubbling or gentle shaking can facilitate this process.
-
Consider the Growing Peptide Chain: As the peptide chain elongates, its own physicochemical properties can alter the swelling characteristics of the entire resin bead. Hydrophobic sequences can cause the resin to collapse, especially in polar solvents like DMF. If you observe decreasing yields with longer peptides, consider switching to a more accommodating solvent like NMP or a DCM/DMF mixture.[7]
Issue 2: Resin beads are clumping or aggregating.
Probable Cause: Clumping can be caused by electrostatic interactions between beads or by the physical properties of the growing peptide chain, which can create inter-chain hydrogen bonding, leading to aggregation. High loading can also exacerbate these interactions.[1]
Solution Pathway:
-
Optimize Agitation: Overly vigorous mechanical stirring can cause bead fragmentation and generate static, while insufficient agitation fails to keep the beads suspended. Gentle nitrogen bubbling is often the ideal method for mixing during swelling and reaction steps.
-
Re-evaluate Resin Loading: If you are synthesizing a known "difficult" or aggregation-prone sequence, starting with a lower-loading resin (e.g., 0.3-0.5 mmol/g) can mitigate inter-chain interactions by increasing the distance between peptide chains.[3]
-
Solvent Disruption: If clumping occurs mid-synthesis, perform extra washes with a solvent that disrupts the secondary structure of the peptide. A "cocktail" wash of DMF with 1% Triton X-100 or switching to a solvent like NMP can often break up aggregates.
Issue 3: Physical fracturing or breaking of resin beads.
Probable Cause: The mechanical stability of the resin beads is finite. Fracturing is typically caused by two main factors: excessive mechanical force from stirring or osmotic shock from rapid changes in solvent polarity.
Solution Pathway:
-
Use Appropriate Mixing: Avoid high-speed overhead mechanical stirrers. Opt for orbital shakers, gentle nitrogen bubbling, or wrist-action shakers that do not subject the beads to high shear forces.
-
Implement Gradual Solvent Exchange: When switching between solvents of significantly different polarity (e.g., from DCM to water during a wash step), do not perform a direct exchange. Instead, use a graded series of intermediate washes. For example, to go from DCM to an aqueous solution, wash sequentially with DCM/DMF (1:1), then DMF, then DMF/Water (1:1), and finally water. This prevents the rapid shrinking or swelling that causes osmotic shock.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of this compound swelling.
Q1: What exactly is this compound and why does it need to swell?
This compound is a solid support composed of polystyrene beads cross-linked with divinylbenzene (DVB).[3] Attached to this backbone is a 4-hydroxymethylphenoxymethyl linker, which is where the first amino acid is anchored via an ester bond.[8] The synthesis does not happen on the surface of the bead, but within the porous, cross-linked polymer matrix. Swelling is the process of a solvent penetrating this matrix, solvating the polymer chains, and making the reactive sites accessible for synthesis.[2] Without proper swelling, reagents cannot diffuse into the bead, and the synthesis will fail.[1][4]
Q2: How does the degree of cross-linking affect swelling?
The percentage of DVB used as a cross-linking agent is a critical parameter.
-
Low Cross-linking (e.g., 1% DVB): This is the most common type for SPPS. It results in a more flexible polymer network that swells significantly in compatible solvents, leading to excellent reagent accessibility and faster reaction kinetics.[3][4][9]
-
High Cross-linking (e.g., 2-5% DVB): This creates a more rigid, less flexible resin. It swells less but has greater mechanical stability.[3][9] This can be useful in automated systems where physical robustness is required, but it may limit the synthesis of long or difficult peptides due to restricted diffusion.[9]
Q3: Which solvents are best for swelling this compound?
The best solvents are those that have similar solubility parameters to polystyrene. For standard 1% cross-linked this compound, the most effective swelling solvents are generally:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Tetrahydrofuran (THF)
Polar protic solvents like water, methanol, and ethanol will cause the nonpolar polystyrene matrix to collapse and should be avoided during reaction steps.
Q4: How does the growing peptide chain affect swelling?
The peptide chain itself becomes a significant part of the polymer matrix. As the chain elongates, its properties (hydrophobicity, charge, secondary structure) will influence the overall swelling of the bead. A very hydrophobic peptide can cause the resin to swell less in a polar solvent like DMF. Conversely, a highly charged, polar peptide may increase swelling in DMF but decrease it in a less polar solvent like DCM. This dynamic change means that the optimal solvent for swelling at the start of a synthesis may not be the optimal one near the end.[5][7]
Q5: Can a resin that has collapsed (de-swollen) be recovered?
Yes. If a resin has collapsed due to the addition of a "poor" solvent (like isopropanol or water), it can almost always be rescued. The poor solvent should be filtered off, and the resin should be washed several times with a "good" swelling solvent (like DCM or DMF). Allow the resin to re-swell in the good solvent for 30-60 minutes with gentle agitation before proceeding with the next synthesis step.
Data & Protocols
Table 1: Typical Swelling Volumes for 1% DVB Polystyrene-Wang Resin
This table provides a comparative look at the swelling efficiency of common SPPS solvents. Values are approximate and can vary based on resin batch, loading, and particle size.
| Solvent | Chemical Formula | Typical Swelling Volume (mL/g) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 5.0 - 7.0 | Excellent for initial swelling; less polar.[4] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 4.0 - 6.0 | Good all-purpose solvent for swelling and reactions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 4.0 - 6.0 | Excellent for disrupting peptide aggregation. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 - 6.0 | Good swelling solvent, often used in organic synthesis. |
| Toluene | C₇H₈ | 4.0 - 5.5 | Good for non-polar interactions. |
| Acetonitrile | CH₃CN | ~2.0 - 3.0 | Moderate to poor swelling solvent. |
| Ethanol / Methanol | C₂H₅OH / CH₃OH | < 2.0 | Poor swelling solvents; cause resin to collapse. |
| Water | H₂O | < 1.5 | Causes significant resin collapse. |
Experimental Protocol: Measuring Resin Swelling Volume
This protocol provides a simple and reliable method to quantify the swelling of your resin.
Materials:
-
10 mL glass syringe with a frit
-
Analytical balance
-
This compound sample
-
Swelling solvent (e.g., DMF or DCM)
Procedure:
-
Accurately weigh approximately 200 mg of dry this compound directly into the tared, fritted syringe. Record the exact mass (M_resin).
-
Tap the syringe gently to level the surface of the dry resin bed. Record the initial volume (V_initial).
-
Add 5-7 mL of the chosen solvent to the syringe.
-
Place a cap on the syringe and gently agitate (e.g., by inverting or using a tube rotator) for at least 20 minutes to ensure the resin is fully swollen.
-
Allow the resin to settle completely, ensuring the bed is level.
-
Record the final volume of the swollen resin bed (V_final).
-
Calculate the swelling volume using the formula: Swelling (mL/g) = (V_final - V_initial) / M_resin
This protocol is adapted from standard methods used in the field.[5]
Visual Guides
Diagram 1: Conceptual Model of this compound Swelling
This diagram illustrates the transition of the polystyrene polymer chains from a collapsed, non-reactive state to a swollen, accessible state upon the addition of a compatible solvent.
Caption: State transition of resin beads from collapsed to swollen.
Diagram 2: Troubleshooting Workflow for Low Synthesis Yield
This workflow provides a logical sequence of steps to diagnose and resolve low peptide yields, starting with the most fundamental parameter: resin swelling.
Caption: Diagnostic workflow for troubleshooting low peptide yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Post-Cleavage Byproduct Removal from Wang Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of byproducts after cleaving synthetic peptides from Wang resin.
Frequently Asked questions (FAQs)
Q1: What are the most common byproducts observed after cleaving a peptide from this compound?
A1: During the trifluoroacetic acid (TFA)-mediated cleavage of peptides from this compound, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc or tBu) and the Wang linker itself. These carbocations can lead to the formation of several byproducts, with the most common being:
-
Alkylation of sensitive amino acid residues: Tryptophan (Trp) and Cysteine (Cys) are particularly susceptible to alkylation by these carbocations. Methionine (Met) and Tyrosine (Tyr) can also be modified.[1] The Wang linker itself can decompose and alkylate the indole ring of Tryptophan.[2][3]
-
S-tert-butylation of Cysteine: The free thiol group of Cysteine can be alkylated by tert-butyl cations, forming a stable thioether linkage that is difficult to remove.[4]
-
Oxidation of sensitive residues: Methionine can be oxidized to its sulfoxide or sulfone derivatives, and Tryptophan can also undergo oxidation.[5]
-
Incomplete deprotection: Some protecting groups may not be fully cleaved during the standard cleavage time, resulting in peptide variants with residual protecting groups.[6]
Q2: What is the role of a "scavenger" in the cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "scramble" the reactive carbocations generated during the cleavage process.[5] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the target peptide, thereby minimizing the formation of the byproducts mentioned in Q1.[1]
Q3: How do I choose the right scavenger cocktail for my peptide?
A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A widely used general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7]
-
Triisopropylsilane (TIS): Effectively scavenges trityl cations and reduces oxidation.[5]
-
Water (H₂O): Helps to suppress the t-butylation of tryptophan.[5]
-
1,2-Ethanedithiol (EDT): Particularly effective in protecting Cysteine residues and preventing their oxidation.[1]
-
Thioanisole: Used to scavenge benzyl-type cations and can help in the removal of certain protecting groups.[8]
-
Phenol: Acts as a scavenger for various carbocations.[8]
For peptides containing sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) are often employed.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Precipitation | 1. Incomplete cleavage from the resin.[6]2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).3. Inefficient precipitation.[6] | 1. Extend the cleavage reaction time (e.g., to 4 hours) or perform a second cleavage on the same resin with a fresh cocktail.[9]2. Concentrate the TFA filtrate to a smaller volume before adding cold ether.[9]3. Ensure the ether is ice-cold and use a larger volume (8-10 fold excess). Consider using methyl-tert-butyl ether (MTBE) which can be more effective.[6] |
| Presence of Alkylated Byproducts (e.g., Trp or Cys modification) | 1. Insufficient or inappropriate scavengers in the cleavage cocktail.[5]2. The Wang linker itself has caused alkylation of Trp.[2][3] | 1. Use a more robust scavenger cocktail. For Trp-containing peptides, ensure the presence of water and TIS. For Cys-containing peptides, EDT is highly recommended.[1]2. Consider using a modified this compound or a different linker strategy for particularly sensitive sequences.[10] |
| Incomplete Removal of Protecting Groups | 1. Insufficient cleavage reaction time.[6]2. Steric hindrance around the protected amino acid.3. Use of a cleavage cocktail not strong enough for a particular protecting group. | 1. Increase the cleavage time, potentially up to 24 hours for multiple Arg(Mtr) residues.[11]2. Consider a two-step cleavage protocol where a milder cleavage is followed by a stronger one.3. For difficult-to-remove protecting groups like Arg(Mtr), a stronger cleavage reagent like TMSBr in TFA can be used.[11] |
| Oxidation of Methionine or Tryptophan | 1. Presence of oxidizing species during cleavage or workup.[5] | 1. Add a reducing scavenger like EDT to the cleavage cocktail.[1]2. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Data Presentation: Scavenger Cocktail Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model Cysteine-containing peptide during TFA-mediated cleavage.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | S-tButylated Side Product (%) | Reference |
| 95 / 2.5 TIS / 2.5 H₂O | 18.5 | [4] |
| 90 / 2.5 TIS / 2.5 H₂O / 5 Dithiothreitol (DTT) | 6.2 | [4] |
| 90 / 2.5 TIS / 2.5 H₂O / 5 1,4-Benzenedimethanethiol (1,4-BDMT) | 5.8 | [4] |
| 90 / 2.5 TIS / 2.5 H₂O / 5 Thioanisole | 10.1 | [4] |
| 90 / 2.5 TIS / 2.5 H₂O / 5 m-Cresol | 11.3 | [4] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Precipitation
This protocol is suitable for the cleavage of most peptides from this compound.
Materials:
-
Peptide-bound this compound (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass funnel
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Resin Swelling: Place the dried peptide-resin in the reaction vessel and swell with dichloromethane (DCM) for 20-30 minutes. Remove the DCM by filtration.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6] Stopper the vessel and agitate at room temperature for 1-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[6]
-
Precipitation: In a centrifuge tube, add 8-10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide as a white solid.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
Protocol 2: Cleavage with a Stronger Reagent for Arginine-Rich Peptides
This protocol utilizes TMSBr and is effective for peptides containing multiple Arg(Mtr) residues.
Materials:
-
Peptide-bound this compound (dried)
-
Ethanedithiol (EDT)
-
m-Cresol
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
Trimethylsilyl bromide (TMSBr)
-
Cold diethyl ether (-20°C)
-
Reaction vessel
-
Nitrogen source
Procedure:
-
Prepare Cleavage Mixture: For 100 mg of peptide-resin, mix 250 µL of EDT, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA. Cool the mixture in an ice bath.[12]
-
Add TMSBr: Add 660 µL of TMSBr to the cold cleavage mixture.[12]
-
Cleavage Reaction: Cool the cleavage mixture to 0°C, then add the 100 mg of peptide-resin. Allow the mixture to stand for 15 minutes under a nitrogen atmosphere.[12]
-
Peptide Isolation and Precipitation: Follow steps 3-7 from Protocol 1 to isolate, precipitate, wash, and dry the peptide.
Visualizations
Caption: A standard experimental workflow for peptide cleavage and purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
Navigating Peptide Synthesis: The Impact of Wang Resin Loading on Purity
Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin and its loading capacity are critical parameters that significantly influence the purity of the final peptide product. This guide provides a comprehensive overview of the impact of resin loading on peptide purity when using the popular Wang resin, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is resin loading and how does it affect peptide synthesis?
Resin loading refers to the number of reactive sites (functional groups) per gram of resin, typically expressed in millimoles per gram (mmol/g)[1][2]. This value dictates the amount of the first amino acid that can be attached to the solid support. The loading capacity has a direct impact on the efficiency of the synthesis and the purity of the resulting peptide[3].
-
High Loading: While a higher loading value can lead to a greater overall yield of peptide per gram of resin, it can also increase the incidence of problems such as peptide aggregation and incomplete reactions due to steric hindrance[1]. This is particularly true for longer or more complex peptide sequences.
-
Low Loading: Lower loading is often preferred for the synthesis of "difficult" or long peptides as it minimizes interactions between peptide chains, leading to improved purity of the crude product[1].
Q2: What is a typical loading range for this compound?
This compound is commonly available with loading capacities ranging from 0.3 to 1.0 mmol/g [3]. The expected crude peptide purity when using this compound typically falls between 50% and 90% , depending on the peptide sequence, its length, and the efficiency of the synthesis steps[3].
Q3: When should I choose a low-loading vs. a high-loading this compound?
The choice between a low or high-loading resin is dependent on the specific peptide being synthesized.
-
Use a low-loading resin (e.g., 0.3 - 0.5 mmol/g) when:
-
Synthesizing long peptides (typically over 20 amino acids).
-
Working with "difficult" sequences known to aggregate.
-
The peptide sequence contains bulky or sterically hindered amino acids.
-
-
A high-loading resin (e.g., 0.7 - 1.0 mmol/g) may be suitable for:
-
Synthesizing short peptides.
-
Maximizing the yield of a peptide that is known to be straightforward to synthesize.
-
Troubleshooting Guide: Common Issues Related to Resin Loading
| Issue | Potential Cause Related to Resin Loading | Recommended Solution |
| Low Purity of Crude Peptide | High Resin Loading: Leading to peptide aggregation, incomplete deprotection, or coupling reactions. | 1. Switch to a lower loading resin: For subsequent synthesis attempts, select a this compound with a lower substitution level. 2. Optimize reaction conditions: Increase coupling times or perform double couplings for difficult amino acids. 3. Improve resin swelling: Ensure the resin is adequately swollen in a suitable solvent like N,N-dimethylformamide (DMF) before starting the synthesis. |
| Peptide Aggregation | High proximity of peptide chains: A high loading capacity forces growing peptide chains into close contact, promoting intermolecular hydrogen bonding and aggregation. | 1. Utilize a low-loading resin: This is the most effective way to minimize aggregation. 2. Modify synthesis chemistry: Incorporate backbone-protecting groups (e.g., Dmb, Hmb) or use pseudoproline dipeptides to disrupt secondary structure formation. 3. Change the synthesis solvent: In some cases, switching to a more polar solvent or adding chaotropic salts can help to disrupt aggregation. |
| Incomplete Coupling/Deprotection | Steric Hindrance: On a highly loaded resin, the growing peptide chains can physically block access of reagents to the reactive sites. | 1. Reduce resin loading: This will increase the distance between peptide chains. 2. Increase reagent excess: Use a higher excess of amino acid and coupling reagents. 3. Extend reaction times: Allow more time for the coupling and deprotection steps to go to completion. |
| Deletion Sequences in Final Product | Incomplete reactions at some sites: High loading can lead to a heterogeneous reaction environment where some sites are less accessible, resulting in missed couplings. | 1. Optimize for lower loading: This will create a more uniform reaction environment. 2. Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) after each coupling step to ensure the reaction has gone to completion before proceeding. |
Data Presentation: Impact of Resin Loading on Peptide Purity
The following table provides an illustrative example of how resin loading can affect the purity of a model peptide. Please note that these are representative values and actual results will vary depending on the specific peptide sequence and synthesis conditions.
| This compound Loading (mmol/g) | Expected Crude Peptide Purity (%) | Key Observations |
| 0.3 | 85 - 95 | Higher purity with fewer deletion and truncated sequences. Ideal for long or difficult peptides. |
| 0.7 | 60 - 80 | Moderate purity, may see an increase in aggregation-related side products. Suitable for shorter, less complex peptides. |
| 1.0 | 50 - 70 | Lower purity with a higher percentage of impurities. Increased risk of incomplete reactions and aggregation. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for manual Fmoc-based SPPS.
1. Resin Swelling:
- Place the desired amount of Fmoc-amino acid-Wang resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Wash the resin thoroughly with DMF (3-5 times).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
- Prepare a cleavage cocktail. A standard cocktail for this compound is a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)[3].
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature[3].
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
- Collect the precipitated peptide by centrifugation and dry under vacuum.
6. Analysis:
- Analyze the purity of the crude peptide using High-Performance Liquid Chromatography (HPLC).
Visualizing the Impact of Resin Loading
The following diagrams illustrate the conceptual difference between low and high resin loading and a typical SPPS workflow.
Caption: Impact of Resin Loading on Peptide Chain Proximity.
Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Optimizing Crude Peptide Purity from Wang Resin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities in crude peptides synthesized using Wang resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered when synthesizing peptides on this compound?
A1: During solid-phase peptide synthesis (SPPS) using this compound, several types of impurities can arise. The most common include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1][2]
-
Truncated Sequences: Shorter peptide chains that can result if unreacted amino groups are not effectively capped.[2]
-
Insertion Sequences: Peptides with an extra amino acid, often caused by inefficient washing to remove excess activated amino acids.[1]
-
Protecting Group Residues: Incomplete removal of side-chain protecting groups or the N-terminal Fmoc group can lead to modified peptides.[1]
-
Oxidation/Reduction Products: Certain amino acid residues, like Methionine and Tryptophan, are susceptible to oxidation during synthesis and cleavage.[1]
-
Diastereomers: Racemization of amino acids, particularly the C-terminal amino acid during initial loading onto the resin, can generate diastereomeric impurities.[1][3]
-
Side-Chain Modifications: Unwanted reactions on amino acid side chains, such as aspartimide formation from Aspartic acid, can occur.[2]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[1][2]
Q2: My HPLC analysis shows a primary peak with many smaller, closely eluting peaks. What is the likely cause and how can I improve this?
A2: This pattern often indicates the presence of deletion sequences or other closely related impurities. Incomplete coupling is a primary cause.
Troubleshooting Steps:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser test (ninhydrin test) to confirm the completion of each coupling step. A positive test (blue beads) indicates free amines and an incomplete reaction.[2][4]
-
Optimize Coupling Reagents: Ensure you are using fresh, high-quality coupling reagents (e.g., HBTU, HATU) and an appropriate excess (typically 3-5 equivalents) of the Fmoc-amino acid.
-
Extend Reaction Times: For sterically hindered amino acids or "difficult" sequences, extending the coupling time or performing a double coupling may be necessary.[5]
-
Improve Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like DMF before starting the synthesis. Proper swelling is crucial for reagent accessibility.[6][7]
Q3: I suspect peptide aggregation is occurring. What are the signs and what strategies can I employ to minimize it?
A3: Signs of aggregation include shrinking or clumping of the resin beads and sluggish deprotection and coupling reactions.[2]
Mitigation Strategies:
-
Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain and disrupt aggregation.[2]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures that lead to aggregation.[2]
-
Lower Resin Loading: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing intermolecular interactions.[6]
Q4: How can I prevent racemization of the C-terminal amino acid when loading it onto this compound?
A4: Racemization of the first amino acid is a known issue when using standard coupling methods like DCC/DMAP.[3][8]
Recommended Approaches:
-
Use Pre-loaded Resins: The most straightforward solution is to use commercially available Fmoc-amino acid pre-loaded Wang resins.[6]
-
Alternative Loading Methods: If you need to load the first amino acid manually, consider using methods that minimize racemization, such as using DIC/HOBt as coupling agents.[8] The use of Fmoc-amino acid fluorides can also be beneficial where racemization is a concern.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Incomplete Coupling
This guide provides a systematic approach to troubleshooting incomplete coupling reactions, a major source of deletion-sequence impurities.
Experimental Protocol: Kaiser Test
-
Sample Collection: After a coupling step, take a small sample of resin beads (a few are sufficient).
-
Washing: Place the beads in a small glass test tube and wash them with ethanol.
-
Reagent Addition: Add a few drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Blue beads and/or a blue solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.[2]
-
Logical Workflow for Troubleshooting Incomplete Coupling
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Back-alkylation side products with Wang resin and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis using Wang resin, with a specific focus on the prevention of back-alkylation side products.
Troubleshooting Guide: Back-Alkylation Side Products
Issue: After TFA cleavage of my peptide from this compound, I observe unexpected peaks in my HPLC analysis, often with a mass increase corresponding to the addition of a benzyl group or related species.
Probable Cause: This is likely due to back-alkylation, a common side reaction where the carbocation generated from the Wang linker during acid cleavage re-attaches to nucleophilic residues in the peptide chain. Tryptophan (Trp) and Cysteine (Cys) are particularly susceptible to this modification.[1][2][3]
Solutions:
-
Utilize an Optimized Scavenger Cocktail: The most effective way to prevent back-alkylation is to include scavengers in your trifluoroacetic acid (TFA) cleavage cocktail.[4][5] These molecules are more nucleophilic than the sensitive residues of your peptide and will "scavenge" the reactive carbocations.
-
For Tryptophan-containing peptides: Use a cleavage cocktail containing scavengers that can effectively trap the benzyl cation. A common and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[2][6] Triisopropylsilane (TIS) is also a highly effective scavenger.[5][7]
-
For Cysteine-containing peptides: Thiol scavengers like ethanedithiol (EDT) are crucial to prevent both S-alkylation by the linker and oxidation to form disulfide bonds.[8][9] A recommended cocktail is TFA/water/TIS/EDT (94:2.5:2.5:1 v/v).[9]
-
General "Odorless" Cocktail: For peptides with less sensitive residues or when avoiding the odor of thiols is desired, a cocktail of TFA/water/TIS (95:2.5:2.5 v/v) can be used, though it may be less effective for Trp-containing peptides.[2][7]
-
-
Control Cleavage Conditions:
-
Temperature: Perform the cleavage at room temperature. While some protocols suggest cooling to 0°C initially, prolonged cleavage is typically done at room temperature.[10]
-
Time: A standard cleavage time is 1.5 to 2 hours.[10] For peptides with protecting groups that are difficult to remove (e.g., Arg(Pmc/Mtr)), longer cleavage times may be necessary, which can increase the risk of side reactions. In such cases, the use of a robust scavenger cocktail is even more critical.[10]
-
-
Alternative Resins: For particularly sensitive sequences, consider using a resin with a more stable linker that is less prone to generating reactive species upon cleavage.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is back-alkylation on this compound?
A1: Back-alkylation is a side reaction that occurs during the trifluoroacetic acid (TFA)-mediated cleavage of a peptide from this compound. The acidic conditions cleave the ester bond linking the peptide to the resin, generating a reactive p-hydroxybenzyl cation (or a related species) from the linker. This cation can then electrophilically attack nucleophilic side chains of amino acids within the cleaved peptide, most commonly Tryptophan and Cysteine, leading to undesired modifications and impurities.[1][3]
Q2: Which amino acid residues are most susceptible to back-alkylation?
A2: The most susceptible amino acid residues are those with nucleophilic side chains that can be readily alkylated by carbocations. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and a primary target for alkylation.[1][3]
-
Cysteine (Cys): The sulfhydryl group is also highly nucleophilic and prone to S-alkylation.[8][11]
-
Methionine (Met): The thioether side chain can be alkylated.[2]
-
Tyrosine (Tyr): The phenolic ring can also be a target for alkylation, although it is generally less reactive than Trp and Cys in this context.[2]
Q3: How can I detect back-alkylation in my crude peptide?
A3: Back-alkylation is typically detected by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) of the crude peptide after cleavage.
-
HPLC: You will observe one or more unexpected peaks eluting close to your main product peak.[7]
-
MS: The mass of the side product will correspond to the mass of your peptide plus the mass of the alkylating species from the linker. For the Wang linker, this is often an addition of 107 Da (C₇H₇O).[7]
Q4: Are there any "universal" scavenger cocktails that work for most peptides?
A4: While the ideal scavenger cocktail depends on the specific amino acid composition of your peptide, some cocktails are broadly effective. Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a powerful and widely used cocktail for peptides containing a variety of sensitive residues.[2][6] For peptides without Trp, a simpler mixture of TFA/water/TIS (95:2.5:2.5) is often sufficient.[2][7]
Q5: Can the concentration of TFA in the cleavage cocktail affect the extent of back-alkylation?
A5: Yes, the concentration of TFA can influence the rate of both peptide cleavage and side reactions. While a high concentration of TFA (typically 95%) is needed for efficient cleavage, using a slightly lower concentration in a two-step cleavage protocol has been shown to reduce certain side reactions like S-tert-butylation of Cysteine.[8] However, for back-alkylation from the this compound, the primary prevention strategy remains the use of effective scavengers rather than manipulation of the TFA concentration. A study comparing 50% TFA with 95% TFA found that the higher concentration of TFA in the presence of scavengers gave slightly lower purity but comparable yields.[7]
Quantitative Data on Back-Alkylation Prevention
The following table summarizes data from a study comparing the purity of a Trp-containing peptide synthesized on a standard this compound versus a modified OH-BTL resin, highlighting the impact of back-alkylation.
| Resin | Cleavage Cocktail | Purity (%) | Back-Alkylated Side Product (%) |
| This compound | TFA/TIS/H₂O (95:2.5:2.5) | 73.6 | Present |
| OH-BTL Resin | TFA/TIS/H₂O (95:2.5:2.5) | 100 | Not Detected |
Data adapted from a study on a new linker designed to be free of side reactions. The back-alkylated product was identified as a major impurity when using this compound.[7]
Experimental Protocols
Protocol 1: Standard TFA Cleavage (Prone to Back-Alkylation without Adequate Scavengers)
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a simple, but less protective cocktail, mix 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional agitation.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to determine purity and identify any side products.[12]
Protocol 2: TFA Cleavage with a Robust Scavenger Cocktail (To Prevent Back-Alkylation)
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare Reagent K by mixing:
-
Trifluoroacetic acid (TFA): 8.25 mL
-
Phenol: 0.5 g
-
Thioanisole: 0.5 mL
-
Deionized water: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 1.5-2 hours.[6][10]
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry. The presence of back-alkylation side products should be significantly reduced or eliminated.[12]
Visualizations
Caption: Mechanism of back-alkylation on this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Wang Resin vs. 2-Chlorotrityl Resin for the Synthesis of Protected Peptide Fragments
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the success and strategy of the synthesis, particularly when the target is a protected peptide fragment. These fragments are crucial building blocks in convergent synthesis strategies for large peptides and proteins. This guide provides a detailed, data-driven comparison of two commonly used resins for this purpose: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. The information presented here is intended to assist researchers, scientists, and drug development professionals in making an informed decision based on the specific requirements of their synthetic goals.
Introduction to Wang and 2-Chlorotrityl Resins
This compound is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker.[1] It is one of the most widely used solid supports for Fmoc-based SPPS, particularly for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] Cleavage of the peptide from this compound is typically achieved under strong acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA).[3]
2-Chlorotrityl chloride (2-CTC) resin is also a polystyrene-based support, but it features a highly acid-labile 2-chlorotrityl chloride linker.[4][5] This extreme acid sensitivity is the hallmark of 2-CTC resin, allowing for the cleavage of the synthesized peptide under exceptionally mild acidic conditions.[3][6] This property makes it the preferred choice for the synthesis of fully protected peptide fragments, as acid-sensitive side-chain protecting groups remain intact during cleavage.[6][7]
Key Performance Characteristics: A Comparative Analysis
The choice between Wang and 2-CTC resin for the synthesis of protected fragments hinges on several key performance indicators, including loading capacity, acid lability, and the conditions required for cleavage. The following table summarizes these critical parameters.
| Characteristic | This compound | 2-Chlorotrityl (2-CTC) Resin |
| Primary Application | Peptides with a C-terminal carboxylic acid | Protected peptide fragments, peptides with C-terminal carboxylic acids under mild cleavage conditions |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[8] | 0.3 - 1.6+[7][8] |
| Cleavage Conditions | Strong acid (e.g., 50-95% TFA in DCM)[3][9] | Very mild acid (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM)[3][6][10][11] |
| Preservation of Side-Chain Protecting Groups | Generally removes most acid-labile protecting groups | Preserves acid-sensitive protecting groups (e.g., Boc, tBu, Trt)[6] |
| Risk of Racemization during Loading | Can be a concern, especially for sensitive amino acids like Cys and His[9] | Minimized due to the steric hindrance of the trityl group[7][12] |
| Diketopiperazine Formation | Can occur | Minimized by the bulky trityl group[5][7] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for successful solid-phase peptide synthesis. Below are representative protocols for the loading of the first amino acid and the cleavage of the peptide from both Wang and 2-CTC resins.
Loading the First Amino Acid
This compound (DIC/HOBt Method) [9]
-
Suspend the this compound in a 9:1 (v/v) mixture of CH₂Cl₂/DMF (approximately 15 mL per gram of resin) in a round-bottom flask.
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid and an equal equivalency of HOBt in a minimal amount of DMF. Stir until the HOBt is fully dissolved.
-
Add the amino acid/HOBt solution to the resin suspension.
-
In another flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture, followed by the DMAP solution.
-
Agitate the mixture at room temperature for 2 to 3 hours.
-
To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and agitate for an additional 30 minutes.
-
Filter the resin and wash it sequentially with DMF, a 1:1 mixture of DMF/DCM, and finally with DCM.
-
Dry the resin under vacuum.
2-Chlorotrityl Chloride Resin [4][13]
-
Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.
-
In a separate flask, dissolve 1.0 to 2.0 equivalents of the Fmoc-amino acid in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Drain the DCM from the swollen resin.
-
Add the amino acid solution to the resin.
-
Add 2.0 to 4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the resin suspension.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.[4]
-
Filter the resin and wash it sequentially with DCM, DMF, and methanol.
-
Dry the resin under vacuum.
Cleavage of the Protected Peptide Fragment
This compound (TFA Cleavage) [14]
Note: This protocol typically results in the removal of most acid-labile side-chain protecting groups and is not ideal for obtaining fully protected fragments.
-
Ensure the N-terminal Fmoc group is removed from the peptidyl-resin.
-
Wash the resin with DCM to remove any residual DMF.
-
Prepare a cleavage cocktail, commonly 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Suspend the dried peptidyl-resin in the cleavage cocktail.
-
Agitate the mixture at room temperature for 1.5 to 4 hours, depending on the peptide sequence.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry.
2-Chlorotrityl Chloride Resin (Mild Acid Cleavage for Protected Fragments) [6][15][16]
-
Wash the dried peptidyl-resin with DCM.
-
Prepare a cleavage solution of acetic acid/trifluoroethanol (TFE)/DCM in a 1:1:8 (v/v/v) ratio.[15][16]
-
Suspend the resin in half of the prepared cleavage solution.
-
Allow the mixture to stand at room temperature for 30-60 minutes.[6][15]
-
Filter the resin and collect the filtrate.
-
Wash the resin with the remaining cleavage solution.
-
Combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry.
Visualizing the Chemistry: Structures and Mechanisms
To better understand the underlying chemistry of these two resins, the following diagrams illustrate their structures and the key reaction of loading the first amino acid.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. appliedpolytech.com [appliedpolytech.com]
- 12. biotage.com [biotage.com]
- 13. peptideweb.com [peptideweb.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Preloaded Wang Resin Versus Manual Loading: A Data-Driven Comparison for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that dictates the overall efficiency, purity, and yield of the final peptide. While manual loading of Wang resin offers a degree of flexibility, preloaded Wang resins have emerged as a superior alternative for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows. This guide provides an objective comparison of the two methods, supported by experimental protocols and a discussion of potential side reactions, to highlight the significant advantages of using preloaded this compound.
Key Performance Comparison
The decision between preloaded and manually loaded this compound can significantly impact the outcome of peptide synthesis. The following table summarizes the key differences in performance based on available data and established principles of peptide chemistry.
| Performance Metric | Preloaded this compound | Manual Loading of this compound | Key Considerations |
| Time Efficiency | High | Low | Preloaded resins eliminate the time-consuming steps of activation, coupling, and capping of the first amino acid, saving several hours to a full day of laboratory work. |
| Reagent Consumption | Low | High | Manual loading requires significant excesses of the first amino acid and coupling reagents to drive the reaction to completion. |
| Consistency & Reproducibility | High | Variable | Preloaded resins offer lot-to-lot consistency in loading capacity, ensuring reproducible synthesis outcomes. Manual loading is subject to variability depending on the operator and reaction conditions. |
| Risk of Side Reactions | Low | High | Manual loading is susceptible to side reactions such as racemization and diketopiperazine formation, which can compromise the purity of the final peptide.[1][2] |
| Overall Peptide Purity | Generally Higher | Potentially Lower | By avoiding the side reactions associated with manual loading, preloaded resins typically lead to a cleaner crude peptide product, simplifying purification.[3] |
| Overall Peptide Yield | Generally Higher | Potentially Lower | Incomplete loading and side reactions during manual loading can lead to lower overall yields of the desired peptide.[4] |
Experimental Protocols
To provide a clear understanding of the procedural differences, detailed protocols for both manual loading of this compound and the subsequent steps using a preloaded resin are outlined below.
Protocol 1: Manual Loading of the First Amino Acid to this compound
This protocol details the steps required to manually attach the first Fmoc-protected amino acid to this compound.
Materials:
-
This compound
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the this compound in DMF for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve 2-4 equivalents of the Fmoc-protected amino acid in a minimal amount of DMF. Add 2-4 equivalents of DIC.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Filter the resin and wash thoroughly with DMF and DCM.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DCM for 30-60 minutes.
-
Final Washing: Wash the resin extensively with DCM and DMF to remove any residual capping reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading capacity of the resin using a spectrophotometric method (e.g., Fmoc-cleavage test).[5]
Protocol 2: Peptide Synthesis using Preloaded this compound
This protocol outlines the straightforward procedure for peptide synthesis starting with a preloaded this compound.
Materials:
-
Preloaded Fmoc-amino acid-Wang resin
-
Fmoc-protected amino acids for the subsequent couplings
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the preloaded this compound in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the preloaded amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using standard coupling protocols (e.g., activation with HBTU/DIPEA).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide chain is fully assembled, cleave the peptide from the resin using a cleavage cocktail appropriate for this compound (e.g., TFA/TIS/H2O).
Workflow Comparison: Manual vs. Preloaded this compound
The following diagram illustrates the streamlined workflow achieved by using preloaded this compound compared to the more complex and time-consuming manual loading process.
Mitigating Risks: The Advantage of Preloaded Resins in Avoiding Side Reactions
Manual loading of the first amino acid to this compound is a chemically challenging step that can introduce significant impurities.[1][7] Two of the most common and detrimental side reactions are racemization and diketopiperazine formation.
Racemization
The activation of the carboxylic acid of the first amino acid during manual loading can lead to the loss of its stereochemical integrity, resulting in the formation of the D-epimer. This is particularly problematic for certain amino acids like cysteine and histidine.[8] The presence of even small amounts of the diastereomeric peptide impurity can be difficult to remove during purification and can have significant consequences for the biological activity of the final peptide. Preloaded resins are synthesized under carefully controlled conditions that minimize racemization, ensuring the chiral purity of the starting point for peptide synthesis.
Diketopiperazine (DKP) Formation
During the deprotection of the second amino acid in the sequence, the free N-terminal amine can attack the ester linkage of the first amino acid to the this compound, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage from the resin.[4][9] This side reaction is especially prevalent when proline is the C-terminal amino acid. DKP formation results in a significant loss of yield and the generation of deletion sequences (peptides missing the first two amino acids) if the newly exposed hydroxyl groups on the resin react in subsequent coupling steps. The use of preloaded resins bypasses this critical dipeptide stage under conditions that favor DKP formation.
The following diagram illustrates the logical relationship between the loading method and the potential for side reactions.
Conclusion
While manual loading of this compound provides the flexibility to use custom amino acids, the advantages of using preloaded Wang resins are substantial and compelling for routine peptide synthesis. Preloaded resins offer significant time and cost savings, enhance reproducibility, and, most importantly, mitigate the risk of critical side reactions that can compromise the purity and yield of the final peptide. For researchers and professionals in drug development, where the quality and integrity of synthetic peptides are paramount, the use of preloaded Wang resins is a highly recommended strategy to ensure the efficiency and success of their solid-phase peptide synthesis endeavors.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. bharavilabs.in [bharavilabs.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Peptides Synthesized on Wang Resin versus Alternative Solid Supports
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that directly influences the purity and yield of the final peptide. This guide provides an objective comparison of the performance of the widely-used Wang resin against common alternatives, with a focus on the High-Performance Liquid Chromatography (HPLC) analysis of the resulting peptides. This comparison is supported by experimental data and detailed protocols to aid in resin selection and analytical method development.
This compound is a cornerstone of Fmoc-based SPPS, primarily utilized for the synthesis of peptides with a C-terminal carboxylic acid.[1][2] Its p-alkoxybenzyl alcohol linker is cleaved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[3] While reliable for many standard peptides, the analysis of crude peptides from this compound can reveal specific challenges and side products that impact purification and overall success.
Performance Comparison of SPPS Resins
The selection of a resin is fundamentally dictated by the desired C-terminal functionality of the peptide. This compound is the standard for peptides requiring a free C-terminal acid.[4] For peptides needing a C-terminal amide, Rink Amide and Sieber Amide resins are the preferred choices.[1][4] Beyond the C-terminus, the choice of resin can significantly affect the purity profile observed during HPLC analysis.
| Resin Type | Primary Application | Typical Crude Peptide Purity (%) | Common Impurities Observed by HPLC |
| This compound | Peptides with a C-terminal carboxylic acid.[1][2] | 50 - 90[2] | Truncated sequences, deletion sequences, products of side-chain reactions (e.g., alkylation of Trp or Cys), diketopiperazine formation.[5][6] |
| Rink Amide Resin | Peptides with a C-terminal amide.[1][4] | 52 - 90+[2][7] | Truncated sequences, deletion sequences, products from premature linker cleavage with sensitive sequences. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions.[2][4] | Generally high, especially for protected fragments.[2] | Minimal racemization at the C-terminal residue, fewer side products from acid-labile protecting groups due to mild cleavage.[4] |
| Sieber Amide Resin | Peptides with a C-terminal amide, particularly useful for sterically hindered amino acids.[4] | High | Fewer side products due to mild cleavage conditions, which can leave some protecting groups intact.[4] |
Experimental Protocols
To provide a framework for a comparative analysis, the following are detailed protocols for peptide synthesis, cleavage, and subsequent HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide.
-
Resin Swelling: Swell the chosen resin (e.g., pre-loaded this compound or Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.[1]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]
-
Coupling Completion Check: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.[8]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.[10]
Experimental workflow for SPPS and subsequent analysis.
Protocol 2: Peptide Cleavage from Resin
The cleavage cocktail and conditions are dependent on the resin and the peptide sequence.
For Wang and Rink Amide Resins (Standard Cleavage):
-
Prepare Cleavage Cocktail: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2][10] For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as 1,2-ethanedithiol (EDT) can be added.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]
-
Resin Filtration: Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]
-
Peptide Collection: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
For 2-Chlorotrityl Chloride Resin (Mild Cleavage):
-
Prepare Cleavage Cocktail: A very mild cleavage cocktail of 1-5% TFA in DCM can be used.[2]
-
Cleavage Reaction: Treat the resin with the mild cleavage cocktail for 30-60 minutes.
-
Neutralization and Collection: Neutralize the filtrate with a base (e.g., pyridine) and proceed with solvent evaporation and precipitation as described above.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is most commonly used for peptide analysis.[12]
-
Mobile Phase A: 0.1% TFA in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Gradient: A typical starting gradient for unknown peptides is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[12] The gradient should be shallow to ensure good resolution of impurities.
-
Flow Rate: 1.0 mL/min for a standard analytical column (4.6 mm ID).
-
Detection: UV detection at 214-220 nm.[14]
-
Logical flow for selecting an appropriate SPPS resin.
Discussion of HPLC Analysis Results
This compound: HPLC analysis of peptides synthesized on this compound often shows a primary peak corresponding to the target peptide with a C-terminal carboxylic acid. However, several characteristic side products can be observed. For peptides containing tryptophan, a common side product is the back-alkylation of the indole ring by carbocations generated during cleavage, leading to a +107 Da adduct.[5] Similarly, cysteine-containing peptides can undergo S-alkylation.[6] The acidic cleavage conditions can also lead to the formation of truncated or deletion sequences if coupling efficiencies were not optimal.
Rink Amide and Sieber Amide Resins: Peptides cleaved from these resins will have a C-terminal amide. The HPLC chromatogram of a crude peptide from Rink Amide resin will typically show the desired product along with similar truncation and deletion sequences as seen with this compound. The slightly milder cleavage conditions for Sieber Amide resin can sometimes result in a cleaner crude product, especially for complex or sterically hindered peptides.[4]
2-Chlorotrityl Chloride Resin: Due to the very mild cleavage conditions, peptides synthesized on 2-CTC resin often exhibit higher crude purity.[2] Racemization of the C-terminal amino acid, a potential issue with this compound, is minimized.[4] Furthermore, the mild cleavage preserves most acid-labile side-chain protecting groups, which can be advantageous for the synthesis of protected peptide fragments for use in convergent synthesis strategies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. almacgroup.com [almacgroup.com]
Mass Spectrometry for Characterization of Peptides from Wang Resin: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful synthesis and characterization of peptides are critical. Solid-phase peptide synthesis (SPPS) on Wang resin is a cornerstone of this process. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of peptides cleaved from this compound, alongside alternative resins, supported by experimental data and detailed protocols.
The choice of solid support and subsequent analytical methodology significantly impacts the purity, yield, and overall success of peptide synthesis. This compound, a widely used support for producing peptides with a C-terminal carboxylic acid, is often compared with other resins that offer different cleavage characteristics and may be more suitable for specific applications.[1][2] Mass spectrometry, primarily Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS), is an indispensable tool for verifying the identity and purity of the synthesized peptides.[3]
Comparative Analysis of Resins and Cleavage Efficiency
The efficiency of cleaving the synthesized peptide from the solid support is a crucial factor influencing the final yield and purity. This compound is known for its moderate acid lability, typically requiring strong acid cleavage conditions.[4] This section compares the cleavage performance of this compound with other commonly used resins.
| Resin | Linker Type | Typical Cleavage Conditions | Peptide C-Terminus | Key Advantages | Potential Disadvantages |
| This compound | p-Alkoxybenzyl alcohol | 95% Trifluoroacetic acid (TFA)[5][6] | Carboxylic Acid | Widely used, good stability.[1][4] | Strong acid cleavage can lead to side reactions.[6] |
| 2-Chlorotrityl (2-CTC) Resin | 2-Chlorotrityl | 1-3% TFA in Dichloromethane (DCM)[7] | Carboxylic Acid | Very mild cleavage, allows for protected peptide fragments.[7][8] | More expensive than this compound. |
| Sieber Amide Resin | Xanthenyl | 1% TFA in DCM[4] | Amide | Mild cleavage for protected peptide amides.[4][7] | Linker can be sensitive to some synthesis conditions. |
| Rink Amide Resin | Knorr/Rink | Concentrated TFA[7] | Amide | Standard for peptide amides.[2][8] | Requires strong acid for cleavage.[7] |
Experimental Data: Cleavage Yield Comparison
A study comparing a novel OH-BTL resin with the standard this compound for the synthesis of the peptide H-Trp-OH demonstrated the following cleavage yields and purity:
| Resin | Cleavage Conditions | Purity (HPLC at 220 nm) | Byproduct (%) |
| OH-BTL Resin | TFA/TIS/H₂O (95:2.5:2.5) | 100% | 0% |
| This compound | TFA/TIS/H₂O (95:2.5:2.5) | 73.6% | 26.4% (back-alkylation and ester formation)[6] |
Another study investigating the cleavage of protected peptide fragments from Sieber amide resin using greener solvents found that 120 minutes were sufficient for complete cleavage.[9] In contrast, a comparative investigation of the cleavage step in the synthesis of a model peptide found that the fastest cleavage occurred with reagent K acid treatment when the peptide was attached to the this compound, with cleavage yields ranging from 70-90% for Gly-bearing sequences and 50-60% for Phe-attaching peptides.[10]
Mass Spectrometry for Peptide Characterization: MALDI-TOF vs. ESI-MS
Once the peptide is cleaved from the resin, mass spectrometry is employed to confirm its molecular weight and assess its purity. The two most common techniques are MALDI-TOF-MS and ESI-MS.
| Feature | MALDI-TOF-MS | ESI-MS |
| Ionization | Soft ionization, analyte co-crystallized with a matrix and ionized by a laser.[11] | Soft ionization, ions are generated from a solution by creating a fine spray of charged droplets.[12] |
| Ion Type | Predominantly singly charged ions ([M+H]⁺).[11] | Produces multiply charged ions ([M+nH]ⁿ⁺).[13] |
| Sample State | Solid, co-crystallized with a matrix.[11] | Liquid, dissolved in a suitable solvent.[11] |
| Speed | Fast analysis, suitable for high-throughput screening.[14] | Can be slower, especially when coupled with liquid chromatography.[14] |
| Complexity of Spectra | Simpler spectra due to singly charged ions.[11] | More complex spectra due to multiple charge states.[11] |
| Coupling to LC | Not directly compatible with online LC. | Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[13] |
| Molecular Weight Range | Well-suited for a wide range of molecular weights, including large proteins.[14] | The multiple charging phenomenon allows for the analysis of very large molecules on instruments with a limited m/z range.[13] |
| Quantitative Analysis | Can be challenging due to variations in ionization efficiency.[14] | Generally better for quantitative analysis, especially when coupled with LC.[12] |
Experimental Protocols
Peptide Synthesis and Cleavage from this compound (Manual Protocol)
-
Resin Swelling: Swell the this compound in N,N-dimethylformamide (DMF) for at least 1 hour.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the pre-loaded amino acid. Wash the resin thoroughly with DMF.[2][15]
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.[2][16]
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.[2]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.[5]
-
Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[5][6]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether and dry it.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Sample Preparation for Mass Spectrometry
For MALDI-TOF-MS:
-
Dissolve the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides).
-
Mix the peptide solution with the matrix solution in a 1:1 ratio.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.[11]
For ESI-MS:
-
Dissolve the purified peptide in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation.
-
The solution is then directly infused into the mass spectrometer or injected into an LC-MS system.[13]
Visualizing the Workflow
Caption: Workflow from SPPS on this compound to MS analysis.
Caption: Cleavage comparison: Wang vs. 2-Chlorotrityl resin.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. chempep.com [chempep.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. biovera.com.au [biovera.com.au]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Purity Assessment of Crude Peptides from Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid-phase peptide synthesis (SPPS) resin is a critical decision that profoundly influences the purity of the resulting crude peptide. This guide provides an objective comparison of Wang resin with two other commonly used resins, Rink Amide and 2-Chlorotrityl chloride (2-CTC), focusing on the purity of the crude product. Detailed experimental protocols for purity assessment and supporting data are provided to aid in the selection of the optimal resin for your synthetic strategy.
Resin Selection and its Impact on Crude Peptide Purity
The choice of resin dictates the C-terminal functionality of the cleaved peptide and the conditions required for cleavage, both of which have a significant impact on the impurity profile of the crude product.
-
This compound: As one of the most widely used resins for Fmoc-based SPPS, this compound is the standard choice for synthesizing peptides with a C-terminal carboxylic acid.[1][2] Cleavage from this compound typically requires strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), which can lead to side reactions and the generation of impurities, particularly for sensitive amino acid residues.[2]
-
Rink Amide Resin: This resin is the preferred choice for the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides.[1] Similar to this compound, cleavage and deprotection are typically achieved with strong acid.[3]
-
2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is highly acid-labile, allowing for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1-5% TFA).[2][4] This makes it ideal for the synthesis of protected peptide fragments and for peptides containing acid-sensitive residues. The mild cleavage conditions often result in a cleaner crude product with fewer side-product impurities.[4]
Comparative Purity of Crude Peptides
The purity of a crude peptide is highly dependent on the peptide sequence, the efficiency of coupling and deprotection steps, and the cleavage conditions. However, general trends in crude purity can be observed for different resins.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Key Advantages |
| This compound | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 35 - 90[5] | Reliable and widely used for standard peptide synthesis. |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Standard for producing peptide amides.[4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high (can be >75%)[4] | Mild cleavage conditions minimize side reactions, ideal for sensitive peptides and protected fragments.[2][4] |
Note: The expected purity ranges are based on literature values and can vary significantly based on the specific peptide sequence and synthesis conditions.[4][5]
Experimental Protocols
Accurate assessment of crude peptide purity is essential for optimizing purification strategies and ensuring the quality of the final product. The following are standard protocols for the analysis of crude peptides obtained from solid-phase synthesis.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from impurities based on their hydrophobicity.[6][7]
1. Sample Preparation:
- Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[6]
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: An analytical HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is most commonly used.[7]
- Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[7] The gradient should be optimized based on the hydrophobicity of the peptide.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[8]
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate the peak areas in the resulting chromatogram.
- The purity of the crude peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[7]
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Identity Confirmation
MALDI-TOF MS is a rapid and sensitive technique used to confirm the molecular weight of the target peptide and to identify potential impurities.[9][10]
1. Sample Preparation:
- Prepare a saturated matrix solution. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (HCCA) dissolved in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA in water.[11]
- Mix the crude peptide solution (typically 1 pmol/µL in 0.1% TFA) with the matrix solution in a 1:1 ratio directly on the MALDI target plate or in a microcentrifuge tube.[11]
- Allow the mixture to air-dry completely, allowing for co-crystallization of the peptide and the matrix.[9]
2. Mass Spectrometry Analysis:
- Instrument: A MALDI-TOF mass spectrometer.
- Acquisition Mode: Typically positive ion reflectron mode for higher mass accuracy.
- Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid fragmentation of the peptide.
- Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of the target peptide.
3. Data Analysis:
- Identify the peak corresponding to the [M+H]+ ion of the target peptide.
- Compare the observed mass to the calculated theoretical mass of the peptide.
- Analyze other peaks in the spectrum to identify potential impurities such as deletion sequences (lower mass) or peptides with protecting groups still attached (higher mass).
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and purity assessment.
Caption: Simplified GLP-1 signaling pathway in a pancreatic β-cell.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. manoa.hawaii.edu [manoa.hawaii.edu]
Stability of Wang resin linkage compared to other linkers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin and its associated linker is a critical decision that dictates the success of the synthesis. The stability of the linker-peptide bond must be robust enough to withstand the iterative steps of peptide chain elongation yet labile enough to allow for efficient cleavage of the final product under specific conditions. This guide provides an objective comparison of the Wang resin linker's stability against other commonly used linkers, supported by established chemical principles and experimental observations from the literature.
Overview of Common SPPS Linkers
Solid-phase peptide synthesis relies on anchoring the C-terminal amino acid to a solid support via a linker. The nature of this linker determines the C-terminal functionality of the cleaved peptide (acid or amide) and the conditions required for its release. The this compound is a cornerstone of Fmoc-based SPPS for the synthesis of peptides with a C-terminal carboxylic acid.[1] Its stability is a key consideration when planning a synthesis strategy.
Here, we compare the Wang linker to three other widely used linkers:
-
Merrifield Resin: The original resin for Boc-based SPPS, yielding a C-terminal carboxylic acid.
-
Rink Amide Resin: A standard for Fmoc-based synthesis of C-terminal peptide amides.[2]
-
Sieber Amide Resin: Another Fmoc-compatible resin for peptide amides, known for its high acid sensitivity.[3]
Chemical Structures of Common SPPS Linkers
The chemical structure of the linker dictates its lability. Below are the core structures of the Wang, Merrifield, Rink Amide, and Sieber Amide linkers.
Comparative Stability of Linkers
The stability of a linker is primarily discussed in the context of its resistance to the reagents used during peptide synthesis and its lability under specific cleavage conditions. For Fmoc-based SPPS, the linker must be stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF), while for Boc-based SPPS, it must withstand repeated treatments with moderate acid (e.g., TFA) for Boc group removal.
The following table summarizes the stability and cleavage conditions for the this compound linker compared to other common linkers. While direct quantitative, side-by-side kinetic studies are not extensively available in the literature, this table reflects the widely accepted relative stabilities and standard operating conditions.
| Linker | Primary Use (C-Terminal) | Protecting Group Chemistry | Stability to Deprotection Conditions | Typical Cleavage Conditions | Relative Acid Lability |
| Wang | Carboxylic Acid | Fmoc | Stable to 20% piperidine | 50-95% TFA in DCM[4] | Moderate |
| Merrifield | Carboxylic Acid | Boc | Unstable in neat TFA, requires graduated acidolysis.[3] | Anhydrous HF or TFMSA[2] | Very Low |
| Rink Amide | Amide | Fmoc | Stable to 20% piperidine | 95% TFA in DCM[1] | Moderate |
| Sieber Amide | Amide | Fmoc | Stable to 20% piperidine | 1-5% TFA in DCM[3] | Very High |
Experimental Protocols
General Protocol for Assessing Linker Stability (Acid Lability)
This protocol outlines a general method for comparing the acid lability of different peptide-resin linkers. The percentage of cleaved peptide can be quantified by HPLC analysis of the supernatant at various time points.
Methodology:
-
Resin Preparation: A model peptide (e.g., a simple dipeptide or tripeptide) is synthesized on each of the resins to be tested (Wang, Merrifield, Rink Amide, Sieber Amide) using standard SPPS protocols. The final N-terminal protecting group is removed.
-
Swelling: A known amount of each dried peptide-resin is placed in separate reaction vessels and swollen in a suitable solvent like dichloromethane (DCM) for 30 minutes.
-
Cleavage Reaction: A cleavage cocktail of a specific concentration of trifluoroacetic acid (TFA) in DCM (e.g., 1%, 10%, 50%, or 95%) is added to each reaction vessel. The reaction is allowed to proceed at room temperature with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), an aliquot of the cleavage solution is removed from each vessel.
-
Quenching and Precipitation: The reaction in the aliquot is quenched, and the cleaved peptide is precipitated by adding cold diethyl ether.
-
Analysis: The precipitated peptide is centrifuged, the ether is decanted, and the peptide is dissolved in a suitable solvent for analysis. The amount of cleaved peptide is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, by comparing the peak area to a standard curve of the known peptide.
-
Data Interpretation: The percentage of peptide cleaved from the resin at each time point is calculated to determine the cleavage kinetics and relative stability of each linker under the tested conditions.
Logical Relationships in Linker Selection
The choice of linker is a critical decision point in the workflow of solid-phase peptide synthesis, directly influencing the subsequent steps and the final product.
Conclusion
The this compound offers a robust and reliable linkage for the Fmoc-based synthesis of peptides with a C-terminal carboxylic acid. Its stability to the basic conditions of Fmoc deprotection is excellent, and its lability in moderate concentrations of TFA allows for efficient cleavage without the need for harsh reagents like HF. When compared to other linkers, the this compound occupies a central position in terms of acid lability, being significantly more stable than highly acid-sensitive linkers like Sieber Amide but more labile than the robust linkers used in Boc chemistry, such as the one found on Merrifield resin. The choice of linker should always be guided by the desired C-terminal functionality of the peptide and the overall synthetic strategy, including the nature of the amino acid side-chain protecting groups.
References
Navigating the Solid-Phase Peptide Synthesis Landscape: A Cost-Benefit Analysis of Wang Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a pivotal decision that profoundly influences synthesis efficiency, peptide purity, and overall project cost. This comprehensive guide provides a detailed cost-benefit analysis of Wang resin, a widely used solid support, and objectively compares its performance against two other common alternatives: Rink Amide resin and 2-Chlorotrityl chloride (2-CTC) resin. By presenting experimental data, detailed protocols, and cost comparisons, this guide aims to equip researchers with the necessary information to make informed decisions for their specific peptide synthesis needs.
Key Performance Characteristics of Common SPPS Resins
The success of SPPS is intrinsically linked to the properties of the solid support. Key performance indicators for resins include loading capacity, linker stability, and the conditions required for peptide cleavage. These factors collectively determine the final yield, purity, and C-terminal functionality of the synthesized peptide.
This compound, a polystyrene-based support, is the go-to choice for the synthesis of peptides with a C-terminal carboxylic acid.[1] It offers a balance of stability and acid lability, allowing for the stepwise assembly of the peptide chain and its subsequent cleavage under moderately acidic conditions.[1]
Rink Amide resin is specifically designed for the synthesis of peptides with a C-terminal amide, a common modification in many biologically active peptides.[2] Its linker is engineered to yield a peptide amide upon cleavage with trifluoroacetic acid (TFA).[3]
2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile resin that offers significant advantages for specific applications.[3] Its extreme sensitivity to acid allows for the cleavage of the peptide from the resin under very mild conditions, which is particularly beneficial for producing protected peptide fragments for use in convergent synthesis strategies.[3][4] The bulky trityl group also helps to minimize side reactions like diketopiperazine formation.[5]
A summary of the key characteristics of these three resins is presented in Table 1.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| This compound | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
Table 1. Comparison of Key Performance Characteristics of Wang, Rink Amide, and 2-CTC Resins. The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[3]
Cost-Benefit Analysis
A thorough cost-benefit analysis requires consideration of not only the initial purchase price of the resin but also the costs of reagents, solvents, and the potential impact of yield and purity on downstream processing. Polystyrene-based resins like Wang and Rink Amide are generally considered cost-effective for the synthesis of short to medium-length peptides.[6] More specialized resins, while having a higher upfront cost, can prove more economical in the long run by improving yields and purity for challenging syntheses, thereby reducing the costs associated with purification.[7]
Table 2 provides an approximate cost comparison for the resins and common reagents used in Fmoc-based SPPS. It is important to note that prices can vary significantly based on supplier, purity, and quantity.
| Item | Approximate Cost (USD) | Notes |
| Resins | ||
| This compound | €21.40 / 1g, €53.65 / 5g, €220.40 / 25g | Price varies by supplier and quantity.[8] |
| Rink Amide Resin | €45.05 / 1g, €192.45 / 5g | Price varies by supplier and quantity.[8] |
| 2-Chlorotrityl Chloride Resin | €396.70 / 25g | Price varies by supplier and quantity.[8] |
| Coupling Reagents | ||
| HATU | $70.80 / 1g, $131.00 / 5g, $514.00 / 25g, $1,630.00 / 100g | A common and efficient coupling reagent. Prices can range up to $257.18 for 100g.[9] |
| HBTU | $50.00 / 50g, $80.00 / 100g | A widely used coupling reagent.[3] Prices can vary, with some suppliers listing 100g at $1,412.70.[10] |
| DIC | - | Price information not readily available in a comparable format. |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | $152.65 / 1L, $179.00 / 2.5L | Peptide synthesis grade.[11][12] Prices can be as high as $615.83 for 2.5L.[13] |
| Dichloromethane (DCM) | $192.00 / 2.5L | Stabilized with amylene for peptide synthesis.[14] |
Table 2. Approximate Cost Comparison of Resins and Reagents for SPPS. Prices are subject to change and may vary based on supplier and bulk purchasing.
Experimental Protocols
To provide a practical comparison, this section outlines generalized experimental protocols for key steps in Fmoc-based SPPS on Wang, Rink Amide, and 2-CTC resins.
General Solid-Phase Peptide Synthesis Workflow
The general workflow for SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Figure 1. General workflow for solid-phase peptide synthesis (SPPS).
Detailed Methodologies
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[15]
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a 20% solution of piperidine in DMF to the resin.[3]
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU, or DIC/HOBt) in DMF.[3]
-
Add an activation base such as N,N-diisopropylethylamine (DIPEA) (typically 6-10 equivalents).[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
4. Cleavage and Deprotection:
The cleavage cocktail and conditions are highly dependent on the resin and the amino acid composition of the peptide.
-
Wang and Rink Amide Resins: A standard cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The resin is treated with this cocktail for 2-3 hours at room temperature.[3]
-
2-Chlorotrityl Chloride Resin (for protected fragments): A much milder cleavage cocktail of 1-5% TFA in dichloromethane (DCM) can be used to cleave the peptide while leaving most side-chain protecting groups intact.[3][16] For cleavage of fully deprotected peptides, a stronger TFA cocktail is used.
After cleavage, the peptide is typically precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then dried.
Mandatory Visualizations
Decision Tree for Resin Selection
The choice of resin is a critical first step in planning a peptide synthesis. The following diagram illustrates a decision-making process for selecting an appropriate resin based on the desired C-terminal functionality and other considerations.
Figure 2. Decision tree for selecting a solid-phase peptide synthesis resin.
Convergent Solid-Phase Peptide Synthesis Workflow
Convergent synthesis is a powerful strategy for the preparation of large and complex peptides. This approach involves the synthesis of several peptide fragments, which are then coupled together. 2-CTC resin is particularly well-suited for this strategy as it allows for the cleavage of protected peptide fragments.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. manoxblog.com [manoxblog.com]
- 8. Resins for Peptide Synthesis | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. HATU | 148893-10-1 | FH09243 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N-Dimethylformamide, 99.8%, for peptide synthesis 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. N,N-Dimethylformamide, 99.8%, for peptide synthesis 2.5 L | Request for Quote [thermofisher.com]
- 13. calpaclab.com [calpaclab.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
A Researcher's Guide to Peptide Synthesis: Evaluating Wang Resin in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of solid support is a critical parameter in achieving successful solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Wang resin with other commonly used resins, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal resin for your specific peptide synthesis needs.
This compound, a cornerstone of modern Fmoc-based solid-phase peptide synthesis, is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker allows for peptide cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a milder alternative to the harsh acid treatments required for older resins like the Merrifield resin.[1][2] This guide will delve into case studies of successful peptide synthesis using this compound, comparing its performance against other widely used resins such as Merrifield and Rink Amide resins.
Performance Comparison of SPPS Resins
The selection of a resin has a direct impact on the crude purity and overall yield of the synthesized peptide. The following tables summarize the performance of this compound in comparison to other common SPPS resins. It is important to note that direct comparison of data from different studies can be challenging due to variations in peptide sequence, synthesis protocols, and analytical methods.
Table 1: General Performance Characteristics of Common SPPS Resins
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| This compound | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Merrifield Resin | Peptides with a C-terminal carboxylic acid (Boc-SPPS) | 0.2 - 2.0 | Variable | Moderate |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
Data compiled from various sources.[2]
Case Study: Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)
The synthesis of the "difficult" sequence of the Acyl Carrier Protein (ACP) fragment (65-74) is often used as a benchmark to evaluate the performance of SPPS resins and protocols.[2]
Table 2: Comparative Synthesis of ACP (65-74) on Different Resins
| Resin Type | Peptide Sequence | Crude Purity (%) | Overall Yield (%) | Reference |
| 2-Chlorotrityl Chloride Resin | Acyl Carrier Protein (65-74) | 76.5 | 72 | [2] |
| Rink Amide Resin (Polystyrene-Divinylbenzene) | Acyl Carrier Protein (65-74) | 52 | Not Reported | [2][3] |
| This compound (Commercial) | Acyl Carrier Protein (65-74) | Not Reported | Lower than a modified grafted resin | [2] |
Note: These results are from different studies and may not be directly comparable due to potential variations in experimental conditions.[2]
Case Study: Synthesis of Model Peptides on a Novel Resin vs. This compound
A study comparing a novel acid-labile resin (OH-BTL-resin) with this compound for the synthesis of three model peptides demonstrated the impact of the resin on yield and purity.
Table 3: Comparison of a Novel Resin with this compound for the Synthesis of Model Peptides
| Peptide Sequence | Resin Type | Overall Yield (%) | Crude Purity (%) |
| H-Val-Ala-Val-Ala-Gly-OH | OH-BTL-resin | 85 | 95.2 |
| This compound | 78 | 88.5 | |
| H-Ile-Ala-Gly-Val-OH | OH-BTL-resin | 82 | 96.1 |
| This compound | 75 | 90.3 | |
| H-Trp-OH | OH-BTL-resin | 100 | 100 |
| This compound | 73.6 | 73.6 |
Data adapted from a study comparing OH-BTL-resin to this compound.[4]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are generalized methodologies for key steps in Fmoc-based solid-phase peptide synthesis on this compound.
Resin Swelling and Preparation
Proper swelling of the resin is essential to ensure that the reactive sites are accessible for the coupling reactions.
-
Procedure:
-
Place the desired amount of this compound in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swollen resin.
-
Fmoc Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle.
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for a second time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling
The formation of the peptide bond is the core reaction in SPPS. The use of coupling reagents like HBTU/HOBt is common to facilitate this reaction.
-
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid) in DMF.
-
Add an activation base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative colorimetric test like the Kaiser test.
-
Peptide Cleavage from this compound and Side-Chain Deprotection
The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of the permanent side-chain protecting groups.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) to remove DMF.
-
Prepare a cleavage cocktail. A standard cocktail for this compound is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[2]
-
Add the cleavage cocktail to the peptide-resin and agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Visualizing the Workflow and Resin Selection
To better understand the process of solid-phase peptide synthesis and the decision-making involved in resin selection, the following diagrams are provided.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Decision tree for selecting an appropriate SPPS resin based on the desired C-terminal functionality.
References
Safety Operating Guide
Proper Disposal Procedures for Wang Resin: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural guidance for the proper disposal of Wang resin, a common solid support used in peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its potential hazards and the necessary protective measures. While not classified as a hazardous substance by OSHA, this compound can cause irritation and pose a dust explosion risk.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses with side shields.[1][4] In situations where dust may be generated, a dust respirator or a NIOSH/MSHA approved respirator should be used.[1][3][4]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne dust concentrations low.[1][5]
-
Spill Management: In the event of a spill, avoid actions that create dust.[6] Use appropriate tools to gently sweep or vacuum the spilled material and place it into a designated, labeled waste container for disposal.[1][3]
-
Fire Safety: Keep this compound away from heat, sparks, and open flames, as it may form combustible dust concentrations in the air.[3][5] For firefighting, use a carbon dioxide, dry chemical extinguisher, water spray, or foam.[1][4]
Summary of Safety and Handling Data
The following table summarizes key quantitative and qualitative data for the safe handling and storage of this compound prior to disposal.
| Parameter | Specification | Source(s) |
| Personal Protective Gear | Safety glasses, chemical-resistant gloves, lab coat, dust respirator (when dust is generated). | [1][4] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, well-ventilated area. | [1][3] |
| Incompatible Materials | Keep away from strong oxidizing agents, heat, and sources of ignition. | [3][4] |
| Spill Containment | Use spark-proof tools and appropriate equipment to collect spilled material into a convenient waste disposal container. | [1][3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][6] Do not discharge this compound or its contaminated rinsate into sewer systems.[5]
-
Waste Collection:
-
Carefully collect all waste this compound, including used resin from synthesis vessels and any spilled material.
-
Place the collected resin into a suitable, chemically compatible, and clearly labeled waste container.[3]
-
If reusing a reagent bottle for waste, ensure it is compatible, clean, and that all original labels are completely removed or defaced.[7]
-
-
Container Labeling:
-
Label the waste container clearly as "Hazardous Waste" or as required by your institution's and local regulations.
-
The label should include the name "Waste this compound," the approximate quantity, and the date of accumulation.
-
-
Temporary Storage:
-
Final Disposal:
-
Arrange for the disposal of the waste resin through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
-
The recommended method of disposal is controlled incineration at a licensed chemical destruction facility.[5]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
-
-
Contaminated Packaging:
-
Handle contaminated packaging and containers in the same manner as the resin itself.[2]
-
Empty containers can be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[8] The rinsed container can then be offered for recycling or disposed of as regular waste, depending on local regulations.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. carlroth.com [carlroth.com]
- 3. agilent.com [agilent.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. americanchemistry.com [americanchemistry.com]
Personal protective equipment for handling Wang Resin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Wang Resin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a polystyrene-based solid support commonly used in solid-phase peptide synthesis.[1] While some safety data sheets (SDS) indicate that it does not meet the criteria for classification as a hazardous substance, it is crucial to handle it with care to mitigate potential risks.[2] Potential hazards include irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to always wear the appropriate PPE to prevent exposure.
| PPE Category | Item | Specification/Recommendation |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[5][6] This protects against splashes, mists, gases, or dust.[7] |
| Skin Protection | Gloves | Chemical-impermeable gloves, such as nitrile or neoprene, are recommended.[5][7] Always inspect gloves for tears or rips before use.[5][8] |
| Protective Clothing | Wear a lab coat, long-sleeved shirt, and pants to minimize skin contact.[6] For larger spills, a full suit may be necessary.[3][9] | |
| Boots | Recommended, especially when handling large quantities or in case of spills.[3][9] | |
| Respiratory Protection | Dust Respirator/Mask | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[4][10] A mask with a P1 filter is suggested for dust formation.[10] |
| Self-Contained Breathing Apparatus (SCBA) | For significant spills or fire-fighting, a positive pressure self-contained breathing apparatus should be used.[3][4] |
Standard Operating Procedure for Handling this compound
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[5] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3][11]
-
Pre-operational Checks: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
2. Handling and Use:
-
Avoid Dust Formation: Handle the resin carefully to avoid creating dust.[5]
-
Grounding: Keep away from heat and sources of ignition.[3] The enrichment of fine dust can lead to the danger of a dust explosion.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[3]
3. Storage:
-
Conditions: Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[3][4][5]
4. Spill Response:
-
Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[3][9]
-
Large Spills: Use a shovel to transfer the spilled material into a waste disposal container.[3][9] Evacuate the area and ensure adequate ventilation. Avoid breathing in the dust.[11]
5. Disposal:
-
Waste Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[3][9] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5]
Emergency First Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3][5]
-
Eye Contact: Remove any contact lenses and flush the eyes with plenty of water for at least 15 minutes. Consult a doctor.[4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Advantages of this compound in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. carlroth.com [carlroth.com]
- 3. peptide.com [peptide.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. brushedrestorations.com [brushedrestorations.com]
- 7. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. carlroth.com [carlroth.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
